Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
Description
Properties
IUPAC Name |
bicyclo[3.3.1]nonane-3,7-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c12-10(13)8-2-6-1-7(4-8)5-9(3-6)11(14)15/h6-9H,1-5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYARQFLAVKFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CC(C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499392 | |
| Record name | Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-58-5 | |
| Record name | Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a conformationally rigid, C2-symmetric dicarboxylic acid built upon a unique bridged-ring system. Its well-defined three-dimensional structure makes it an invaluable scaffold in several advanced chemical disciplines. In medicinal chemistry, it serves as a precursor to the 3,7-diazabicyclo[3.3.1]nonane (bispidine) core, a privileged structure for developing selective ligands for nicotinic acetylcholine receptors (nAChRs). In materials science, its rigidity is exploited in the synthesis of specialty polymers. This guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic characterization, chemical reactivity, and key applications, offering field-proven insights for its effective utilization in research and development.
The Bicyclo[3.3.1]nonane Scaffold: A Structural Foundation
The bicyclo[3.3.1]nonane skeleton consists of two fused cyclohexane rings. This system can exist in several conformations, including a double chair (chair-chair), a chair-boat, and a double boat. For the parent hydrocarbon, the double chair conformation is the most stable[1]. However, the introduction of bulky substituents at the C3 and C7 positions can induce significant steric strain, potentially favoring a chair-boat conformation to alleviate transannular interactions[1]. The 3,7-dicarboxylic acid derivative positions the functional groups pointing away from the core in the preferred double chair conformation, providing a rigid and predictable framework for molecular design.
Caption: Conformational equilibrium of the bicyclo[3.3.1]nonane core.
Physicochemical Properties
The fundamental properties of this compound are summarized below. While experimental data for properties such as melting point and pKa are not widely published, computed values provide a reliable baseline.
| Property | Value | Source |
| CAS Number | 6221-58-5 | [2] |
| Molecular Formula | C₁₁H₁₆O₄ | [2] |
| Molecular Weight | 212.24 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | C1C2CC(CC1CC(C2)C(=O)O)C(=O)O | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Polar Surface Area | 74.6 Ų | [2] |
| Rotatable Bond Count | 2 | [2] |
Synthesis of the this compound Core
The synthesis of the bicyclo[3.3.1]nonane core is intrinsically linked to the chemistry of adamantane, its more stable C10 tricyclic isomer. A common and effective strategy to access the bicyclo[3.3.1]nonane framework involves the cleavage of adamantane derivatives. For instance, the oxidative cleavage of adamantane-2,6-dione can yield the this compound skeleton. This approach leverages the accessibility of adamantane precursors to construct the less thermodynamically stable, yet synthetically valuable, bicyclic system. Other routes involve multi-component condensation and cyclization reactions to build the bicyclic core from acyclic or monocyclic precursors[3][4].
Sources
- 1. epublications.vu.lt [epublications.vu.lt]
- 2. This compound | C11H16O4 | CID 12466703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
The Enduring Scaffold: A Technical Guide to the Molecular Structure of Bicyclo[3.3.1]nonane-3,7-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[3.3.1]nonane framework represents a pivotal structural motif in medicinal chemistry and materials science, prized for its rigid, predictable three-dimensional geometry. This guide provides an in-depth technical exploration of a key derivative, Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid. We will delve into the nuanced conformational landscape of this molecule, detail a representative synthetic protocol, and present its spectroscopic signature. This document serves as a comprehensive resource for researchers leveraging the unique stereochemical properties of this bicyclic scaffold in rational drug design and the development of novel molecular architectures.
Introduction: The Architectural Significance of the Bicyclo[3.3.1]nonane Core
The bicyclo[3.3.1]nonane skeleton, composed of two fused cyclohexane rings, offers a rigid and sterically defined scaffold that has found extensive application in the design of biologically active molecules.[1] Its unique conformational preferences allow for the precise spatial orientation of substituents, a critical factor in molecular recognition and binding affinity at biological targets.[2] The introduction of carboxylic acid functionalities at the 3 and 7 positions, as in this compound, provides key points for further chemical modification, enabling its use as a versatile building block in the synthesis of more complex molecular entities, including ligands for probing biological systems and the development of novel polymers.[3]
Molecular Structure and Conformational Analysis
The defining characteristic of the bicyclo[3.3.1]nonane system is its conformational isomerism. The parent hydrocarbon can exist in three primary conformations: the twin-chair (CC), the chair-boat (CB), and the twin-boat (BB).
Caption: Conformational Isomers of the Bicyclo[3.3.1]nonane Skeleton.
For the unsubstituted bicyclo[3.3.1]nonane, the twin-chair (CC) conformation is the most stable. However, the introduction of substituents, particularly at the 3 and 7 positions, can significantly influence the conformational equilibrium.
A detailed conformational analysis of bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid and its corresponding dimethyl ester has been conducted using ¹H and ¹³C NMR spectroscopy.[4] This study revealed that these molecules do not adopt the classic twin-chair conformation. Instead, they exist predominantly as a pair of rapidly interconverting, identical chair-boat (CB) conformations.[4] This conformational preference is attributed to the steric interactions that would arise between the carboxylic acid groups in the twin-chair arrangement. The rings in these chair-boat conformations are also noted to be distinctly flattened.[4] The population of the double-boat conformation is considered to be very small.[4]
Caption: Predominant Conformational Equilibrium.
Note on Crystallographic Data: As of the latest literature review, a definitive, publicly available crystal structure for this compound has not been identified. Therefore, precise, experimentally determined bond lengths and angles for this specific molecule cannot be presented in this guide. The structural insights provided are based on spectroscopic data and the analysis of closely related derivatives.[4]
Synthesis and Spectroscopic Characterization
The synthesis of the bicyclo[3.3.1]nonane core can be achieved through various synthetic strategies, often involving intramolecular cyclization reactions.[5] A common precursor for the 3,7-disubstituted derivatives is adamantane, which can be oxidatively cleaved to form the bicyclo[3.3.1]nonane skeleton.[5]
Representative Synthetic Protocol
While a variety of methods exist for constructing the bicyclo[3.3.1]nonane framework, a representative synthesis of a bicyclic dicarboxylic acid from a 1-hydroxyadamantane-4-one precursor is outlined below, as described in the literature.[5]
Experimental Protocol: Synthesis of Bicyclic 1,3-Dicarboxylic Acid
-
Oxidative Cleavage: 1-hydroxyadamantane-4-one is treated with periodic acid (HIO₄). This reaction cleaves the carbon-carbon bond between the carbonyl group and the adjacent tertiary carbon, leading to the formation of a bicyclo[3.3.1]nonane derivative with carboxylic acid functionalities.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent system at a controlled temperature to ensure selective cleavage and prevent over-oxidation.
-
Work-up and Purification: Following the reaction, the product is isolated through standard aqueous work-up procedures to remove inorganic byproducts. The crude dicarboxylic acid is then purified by recrystallization or chromatography to yield the desired Bicyclo[3.3.1]nonane-dicarboxylic acid.
Caption: General Synthetic Workflow.
Spectroscopic Data
The structural characterization of this compound relies heavily on nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Representative NMR Data for Bicyclo[3.3.1]nonane-3α,7α-dicarboxylic Acid Derivatives [4]
| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |
| ¹H | 1.5 - 2.8 | Multiplets | Bicyclic framework protons |
| ¹H | ~12.0 | Broad Singlet | Carboxylic acid protons |
| ¹³C | 20 - 50 | - | Aliphatic carbons of the bicyclic core |
| ¹³C | ~175 - 185 | - | Carboxylic acid carbonyl carbons |
Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific stereoisomer.
Applications in Drug Discovery and Materials Science
The rigid bicyclo[3.3.1]nonane scaffold serves as an excellent platform for the development of novel therapeutic agents. Its well-defined three-dimensional structure allows for the precise positioning of pharmacophoric groups, leading to enhanced binding affinity and selectivity for various biological targets. Derivatives of this scaffold have been explored as ligands for receptors and enzymes implicated in a range of diseases.[1]
Furthermore, the dicarboxylic acid functionality of the title compound makes it a valuable monomer for the synthesis of polyesters and polyamides. The rigidity of the bicyclic unit can impart unique thermal and mechanical properties to these polymers, making them attractive for applications in advanced materials.
Conclusion
This compound is a molecule of significant interest due to its unique structural and conformational properties. While a complete crystallographic characterization remains to be publicly reported, spectroscopic studies have provided valuable insights into its preferred chair-boat conformation. The synthetic accessibility of the bicyclo[3.3.1]nonane core, coupled with the versatile reactivity of the carboxylic acid groups, ensures that this compound will continue to be a valuable tool for researchers in the fields of medicinal chemistry, supramolecular chemistry, and materials science.
References
-
Peters, J. A., van der Toorn, J. M., & van Bekkum, H. (1975). 3,7-disubstituted bicyclo[3.3.1]nonanes—III: Synthesis and conformation of bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid, its dimethyl ester and some other 3,7-disubstituted bicyclo[3.3.1]nonanes; adamantane as an integrated holding system. Tetrahedron, 31(18), 2273-2281. [Link]
-
ProQuest. (n.d.). SYNTHESIS AND CONFORMATIONAL ANALYSIS OF SELECTED 7-AZA-3-THIABICYCLO(3.3.1)NONANES AND DERIVATIVES. Retrieved from [Link]
-
Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22384-22438. [Link]
-
Takeda, K., Tsuboyama, K., Hoshino, M., Tominaga, K., & Ogura, H. (1985). An Efficient and Practical Synthesis of Bicyclo[3.3.1]nonane-2,4-diones. CHEMICAL & PHARMACEUTICAL BULLETIN, 33(8), 3452-3456. [Link]
-
Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22384-22438. [Link]
-
Figueroa-Valverde, L., et al. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova, 15(1), 75-85. [Link]
- Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University.
-
Russian Federation Patent No. RU2813024C1. (2024). Method of producing 2-oxoadamantane-1-carboxylic acid. Yandex Patents. [Link]
Sources
- 1. Bicyclo<3.3.1>nonan-3α,7α-dicarbonsaeure - CAS号 33838-77-6 - 摩熵化学 [molaid.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,7-Diazabicyclo(3.3.1)nonane | C7H14N2 | CID 192720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
A Technical Guide to Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid: A Rigid Scaffold for Advanced Applications
Abstract
The bicyclo[3.3.1]nonane framework represents a class of conformationally restricted carbocycles that has garnered significant attention across diverse scientific disciplines. Its rigid, pre-organized structure provides an ideal platform for the precise spatial arrangement of functional groups, a feature highly sought after in medicinal chemistry, materials science, and asymmetric catalysis. This guide focuses on a key derivative, Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid, offering an in-depth exploration of its chemical identity, stereochemical nuances, synthesis strategies, and applications. We will delve into the causality behind synthetic choices and provide field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this unique molecular architecture.
The Bicyclo[3.3.1]nonane Core: A Foundation of Rigidity
The bicyclo[3.3.1]nonane skeleton is composed of two fused cyclohexane rings. Unlike more flexible acyclic or monocyclic systems, its bridged structure dramatically limits conformational freedom. It predominantly adopts a stable dual chair-chair conformation, which minimizes steric and torsional strain. This inherent rigidity is the cornerstone of its utility, transforming it from a simple molecule into a sophisticated scaffold for constructing complex, three-dimensional structures with predictable geometries. Derivatives of this scaffold are pivotal in biologically active natural products and have been successfully applied as ion receptors, molecular tweezers, and ligands for asymmetric catalysis.[1][2][3]
The introduction of carboxylic acid functionalities at the 3 and 7 positions creates this compound, a bifunctional molecule with significant potential as a rigid linker and a building block for more elaborate molecular designs.
Chemical Identity and Physicochemical Properties
Accurate identification is paramount for any research endeavor. This compound is defined by a specific set of identifiers and properties, summarized below.
| Property | Value | Source |
| CAS Number | 6221-58-5 | [4][5] |
| Molecular Formula | C₁₁H₁₆O₄ | [4] |
| Molecular Weight | 212.24 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| InChI Key | NZYARQFLAVKFIQ-UHFFFAOYSA-N | [4] |
| SMILES | C1C2CC(CC1CC(C2)C(=O)O)C(=O)O | [4] |
Critical Insight: Stereoisomerism
The substitution pattern on the bicyclo[3.3.1]nonane core gives rise to distinct stereoisomers. The carboxylic acid groups at the C3 and C7 positions can be oriented either towards the inside of the bicyclic system (endo) or towards the outside (exo). This leads to three possible stereoisomers: endo,endo, exo,exo, and endo,exo. The CAS number 6221-58-5 is often associated with the endo,endo isomer.[4] The choice of stereoisomer is critical as it dictates the precise vector and distance between the carboxylate groups, profoundly impacting the geometry of resulting polymers, metal-organic frameworks (MOFs), or the binding orientation within a protein active site.
Synthesis Strategies: Constructing the Rigid Core
The synthesis of the bicyclo[3.3.1]nonane framework is a well-explored area of organic chemistry. The primary challenge lies in establishing the bicyclic core with the desired functionalization at the C3 and C7 positions. Several strategic approaches have proven effective.
Strategy 1: Double Michael Addition Annulation
A robust and frequently employed method involves a double Michael addition reaction. This strategy typically starts with a substituted cyclohexanone derivative and an appropriate Michael acceptor. A particularly effective variation involves the reaction of a 4-alkoxy-4-alkylcyclohexa-2,5-dienone with dimethyl 1,3-acetonedicarboxylate.[3] The resulting bicyclo[3.3.1]nonane-3,7-dione can then be converted to the dicarboxylic acid through subsequent oxidation or other functional group manipulations. This biomimetic approach is powerful for creating polysubstituted analogs.[1][2]
Strategy 2: Adamantane Fragmentation
An alternative and elegant approach utilizes the structural relationship between adamantane and bicyclo[3.3.1]nonane. Adamantane, a highly stable cage-like hydrocarbon, can undergo selective ring-opening or fragmentation reactions to yield the bicyclo[3.3.1]nonane core. For instance, the treatment of 1-hydroxyadamantane-4-one with periodic acid (HIO₄) can lead to the formation of a bicyclic 1,3-dicarboxylic acid derivative.[1][2] This method leverages the pre-existing bridged structure of adamantane to efficiently construct the target scaffold.
Protocol: Synthesis of Bicyclo[3.3.1]nonane-3,7-dione (Precursor)
This protocol describes a general, self-validating procedure for synthesizing the dione precursor, adapted from methodologies reported in the literature.[1][3]
Objective: To synthesize 9-methylbicyclo[3.3.1]nonane-3,7-dione via a double Michael addition.
Materials:
-
4-methoxy-4-methylcyclohexa-2,5-dienone (1 eq)
-
Dimethyl 1,3-acetonedicarboxylate (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
Methanol (anhydrous)
-
Hydrochloric acid (HCl, 5 M)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add anhydrous methanol.
-
Base Addition: Add finely ground potassium carbonate to the methanol and stir to create a suspension.
-
Reactant Addition: In a separate flask, dissolve 4-methoxy-4-methylcyclohexa-2,5-dienone and dimethyl 1,3-acetonedicarboxylate in a minimal amount of anhydrous methanol.
-
Initiation: Add the reactant solution dropwise to the stirring K₂CO₃ suspension at room temperature over 30 minutes. Causality: A slow addition rate is crucial to control the exotherm and prevent undesired side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dienone is consumed.
-
Hydrolysis & Decarboxylation: Once the initial reaction is complete, slowly add 5 M HCl to the reaction mixture at 0 °C until the pH is ~1. Then, heat the mixture to reflux for 4-6 hours. Trustworthiness: This single-pot acidification and heating step efficiently drives both the hydrolysis of the ester intermediates and the subsequent decarboxylation, simplifying the workup.
-
Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract the aqueous layer three times with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure bicyclo[3.3.1]nonane-3,7-dione.
Analytical Characterization
The rigid nature of the bicyclo[3.3.1]nonane core gives its derivatives a distinct and predictable analytical signature.
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets in the aliphatic region (1.5-2.5 ppm) corresponding to the methylene and methine protons of the bicyclic core. A broad singlet for the acidic protons of the carboxylic acids (>10 ppm). The precise chemical shifts and coupling constants will be highly dependent on the endo/exo stereochemistry. |
| ¹³C NMR | Signals for the carboxyl carbons (~175-180 ppm). A set of distinct signals in the aliphatic region (25-45 ppm) corresponding to the carbons of the bicyclic framework. The number of signals will reflect the symmetry of the specific stereoisomer. |
| IR Spectroscopy | A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the carboxyl group. |
| Mass Spectrometry | The molecular ion peak [M]⁺ should be readily observable. Key fragmentation patterns may include the loss of water (-18 Da), the carboxyl group (-45 Da), and cleavage of the bicyclic rings. |
Applications in Research and Drug Development
The unique geometry of this compound makes it a valuable tool for addressing specific challenges in molecular design.
Scaffold for Biologically Active Molecules
In drug development, achieving receptor subtype selectivity is a major goal. The rigid bicyclo[3.3.1]nonane scaffold allows for the precise positioning of pharmacophoric elements, minimizing off-target binding. While the dicarboxylic acid itself is a building block, its nitrogen-containing analog, 3,7-diazabicyclo[3.3.1]nonane (bispidine), provides a compelling case study. Bispidine derivatives have been extensively studied as potent and selective ligands for nicotinic acetylcholine receptors (nAChRs).[6][7] The rigid core orients substituents in specific vectors, allowing for fine-tuning of interactions with different receptor subtypes.[7]
Linkers in Materials Science
The defined geometry and bifunctional nature of this compound make it an excellent candidate for a "rigid linker" in the construction of advanced materials. In the field of Metal-Organic Frameworks (MOFs), such linkers are essential for creating porous materials with predictable and stable structures for applications in gas storage, separation, and catalysis. Similarly, incorporating this rigid diacid into polyesters or polyamides can impart thermal stability, reduce flexibility, and create polymers with unique macroscopic properties.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular engineering. Its value is derived directly from its conformationally restricted framework, which allows for an unparalleled level of control over the spatial orientation of its carboxylate functionalities. From designing the next generation of selective therapeutics to building novel porous materials, this rigid scaffold offers a robust and reliable platform for innovation. The synthetic strategies and analytical insights provided in this guide serve as a foundation for researchers to confidently incorporate this powerful building block into their advanced research and development programs.
References
-
Title: this compound | C11H16O4 | CID 12466703 Source: PubChem URL: [Link]
-
Title: CONVENIENT SYNTHESIS OF NOVEL 1,3,7-TRISUBSTITUTED BICYCLO[3.3.1]NONANE DERIVATIVES Source: Synthetic Communications - Taylor & Francis Online URL: [Link]
-
Title: Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics Source: RSC Publishing URL: [Link]
-
Title: The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents Source: PubMed Central (PMC) URL: [Link]
-
Title: Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes Source: Semantic Scholar URL: [Link]
-
Title: Synthesis of Polysubstituted Oxygenated Bicyclo Compounds Source: UCL Thesis URL: [Link]
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. This compound | C11H16O4 | CID 12466703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6221-58-5|Bicyclo[3,3,1]nonane-3,7-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid, a conformationally rigid dicarboxylic acid, represents a significant scaffold in medicinal chemistry and materials science. Its well-defined three-dimensional structure makes it an attractive building block for the design of ligands for biological targets, as well as for the construction of novel polymers and metal-organic frameworks. The rigid bicyclic core allows for precise positioning of the carboxylic acid functionalities, enabling specific interactions with biological macromolecules or predictable assembly in supramolecular structures. An in-depth understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for studying its interactions in more complex systems. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound, grounded in the principles of spectroscopic interpretation and supported by data from related structures.
Molecular Structure and Conformational Analysis
This compound possesses a unique bicyclic framework that can exist in several conformations, primarily the chair-chair, boat-chair, and boat-boat forms. The chair-chair conformation is generally the most stable for the parent bicyclo[3.3.1]nonane. The stereochemistry of the carboxylic acid groups at the C3 and C7 positions (endo or exo) significantly influences the preferred conformation and the overall symmetry of the molecule. For the endo,endo-isomer, steric hindrance between the two carboxylic acid groups can lead to a flattened chair or a twist-boat conformation for one of the rings. The exo,exo-isomer is expected to more readily adopt a dual chair conformation. This conformational preference has a direct impact on the observed NMR and IR spectra.
Spectroscopic Data and Interpretation
While a comprehensive set of publicly available, raw experimental spectra for this compound (CAS 6221-58-5) is limited, a detailed analysis of its expected spectroscopic features can be derived from the well-established principles of NMR and IR spectroscopy and by comparison with structurally related bicyclo[3.3.1]nonane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The symmetry of this compound will be a key determinant of the number of unique signals in both the ¹H and ¹³C NMR spectra.
The proton NMR spectrum is anticipated to be complex due to the presence of multiple, conformationally restricted protons. The chemical shifts will be influenced by the electronegativity of the carboxylic acid groups and the anisotropic effects of the C=O bonds.
Expected ¹H NMR Chemical Shifts:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| COOH | 10.0 - 13.0 | br s | - | The acidic protons of carboxylic acids typically appear as a broad singlet in this downfield region due to hydrogen bonding and chemical exchange. |
| H3, H7 | 2.5 - 3.0 | m | - | These methine protons are adjacent to the electron-withdrawing carboxylic acid groups, leading to a downfield shift. The multiplicity will be complex due to coupling with multiple neighboring protons. |
| H1, H5 | 2.0 - 2.5 | m | - | The bridgehead protons are expected in this region. Their chemical shift and multiplicity will depend on the overall conformation. |
| Methylene Protons (H2, H4, H6, H8, H9) | 1.5 - 2.2 | m | - | The methylene protons will appear as a complex set of overlapping multiplets. The geminal and vicinal coupling constants will be dependent on the dihedral angles within the bicyclic system. |
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The number of signals will directly correspond to the number of chemically non-equivalent carbon atoms, which is determined by the molecule's symmetry.
Expected ¹³C NMR Chemical Shifts:
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| C=O | 175 - 185 | The carbonyl carbons of the carboxylic acid groups are highly deshielded and appear in this characteristic downfield region.[1][2] |
| C3, C7 | 40 - 50 | The methine carbons bearing the carboxylic acid groups are shifted downfield due to the inductive effect of the oxygen atoms. |
| C1, C5 | 30 - 40 | The bridgehead carbons are expected in this range. |
| Methylene Carbons (C2, C4, C6, C8, C9) | 20 - 35 | The remaining methylene carbons of the bicyclic framework will appear in the aliphatic region. The precise chemical shifts will be influenced by their position relative to the carboxylic acid groups and the overall molecular conformation. |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of specific functional groups. In the case of this compound, the carboxylic acid moieties will give rise to very characteristic absorption bands.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Description |
| O-H stretch | 2500-3300 | Strong, very broad | This is a hallmark of a hydrogen-bonded carboxylic acid. The broadness is due to the variation in hydrogen bond strengths in the solid or liquid state.[1][3] |
| C-H stretch (aliphatic) | 2850-3000 | Medium | These absorptions arise from the C-H bonds of the bicyclic alkane framework. |
| C=O stretch | 1680-1720 | Strong, sharp | The carbonyl stretch of a saturated carboxylic acid dimer typically appears in this region. The exact position can be influenced by the extent of hydrogen bonding.[1][3] |
| C-O stretch | 1210-1320 | Medium | This band corresponds to the stretching vibration of the carbon-oxygen single bond of the carboxylic acid.[3] |
| O-H bend | 920-950 | Medium, broad | This out-of-plane bending vibration is also characteristic of carboxylic acid dimers.[3] |
Experimental Protocols
To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.
Synthesis and Purification
A common route to this compound involves the oxidation of adamantane derivatives. A thorough purification by recrystallization is crucial to remove any impurities that may interfere with spectroscopic analysis.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃ if solubility permits). The choice of solvent is critical as it can influence the chemical shift of the acidic protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and aid in the assignment of the complex aliphatic region.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which can be crucial for assigning quaternary carbons and confirming the overall connectivity.
-
IR Sample Preparation and Data Acquisition
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.
-
Data Visualization
Molecular Structure
Caption: 2D representation of this compound.
Experimental Workflow
Caption: Workflow for the synthesis and spectroscopic analysis.
Conclusion
The spectroscopic characterization of this compound relies on a combined interpretation of NMR and IR data. The rigid bicyclic framework gives rise to a complex but interpretable set of signals that, when analyzed systematically, can confirm the molecular structure and provide insights into its conformation. This guide serves as a valuable resource for researchers working with this important molecule, providing a framework for data acquisition, interpretation, and structural verification.
References
- Figueroa, L., et al. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova, 15(1), 75-85.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Vijayakumar, V., & Sundaravadivelu, M. (2005). Synthesis and study on 2,4,6,8-tetraaryl- 3,7-diazabicyclo[3.3.1]nonanes and their derivatives. Magnetic Resonance in Chemistry, 43(6), 479-482.
- Mori, T., et al. (1983). An Efficient and Practical Synthesis of Bicyclo[3.3.1]nonane-2,4-diones. Chemical and Pharmaceutical Bulletin, 31(8), 3454-3461.
- Figueroa, L., et al. (2020). Design and Synthesis of Two Bicyclo[3.3.1]nonane-steroid Derivatives.
- Song, Z. J., et al. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273.
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
- LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
Sources
- 1. Bicyclo[3.3.1]nonane-3,7-dione | C9H12O2 | CID 643315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 3. bicyclo[3.3.1]nonane [stenutz.eu]
Crystal structure of Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
A Technical Guide to the Crystal Structure of Bicyclo[3.3.1]nonane-3,7-dicarboxylic Acid: A Predictive and Methodological Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[3.3.1]nonane framework is a rigid and synthetically versatile scaffold that has garnered significant interest in medicinal chemistry and materials science. Its well-defined three-dimensional structure allows for the precise spatial orientation of functional groups, making it an attractive building block for creating highly specific molecular architectures. This guide provides an in-depth technical analysis of the anticipated crystal structure of this compound. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages established crystallographic principles and data from analogous structures to present a predictive model of its solid-state conformation and intermolecular interactions. Furthermore, a comprehensive experimental protocol for the determination of its crystal structure via single-crystal X-ray diffraction is detailed, offering a self-validating framework for future research.
Introduction: The Significance of the Bicyclo[3.3.1]nonane Scaffold
The bicyclo[3.3.1]nonane skeleton is a bridged carbocyclic system characterized by two fused six-membered rings. The inherent rigidity of this framework minimizes conformational ambiguity, a highly desirable trait in the design of molecules with specific biological targets or material properties. The introduction of functional groups at various positions on this scaffold allows for the creation of a diverse array of molecules with applications ranging from pharmaceuticals to molecular receptors.[1][2] The 3,7-disubstituted derivatives are particularly noteworthy as they present functional groups in a well-defined spatial relationship, making them ideal for probing molecular recognition events and constructing complex supramolecular assemblies.
Synthesis of this compound
The synthesis of bicyclo[3.3.1]nonane derivatives can be achieved through various routes, often involving cyclization reactions.[1][3] A common and effective strategy for the construction of the bicyclo[3.3.1]nonane-3,7-dione precursor involves a double Michael addition followed by cyclization. This dione can then be further functionalized to yield the desired dicarboxylic acid.
Generalized Synthetic Protocol
A plausible synthetic route to this compound is outlined below. This protocol is a composite of established methods for the synthesis of related bicyclo[3.3.1]nonane structures.
Step 1: Synthesis of Bicyclo[3.3.1]nonane-3,7-dione
-
To a solution of an appropriate 1,3-dicarbonyl compound, add a suitable Michael acceptor in the presence of a base.
-
Reflux the reaction mixture to facilitate the double Michael addition and subsequent intramolecular aldol condensation/dehydration to form the bicyclic dione.[1]
-
Purify the resulting bicyclo[3.3.1]nonane-3,7-dione by column chromatography or recrystallization.
Step 2: Oxidation to this compound
-
Subject the bicyclo[3.3.1]nonane-3,7-dione to a haloform reaction or another suitable oxidation method to convert the ketone functionalities to carboxylic acids.
-
Acidify the reaction mixture to protonate the carboxylate salts.
-
Isolate the crude this compound by filtration.
-
Purify the final product by recrystallization from an appropriate solvent system (e.g., water, ethanol, or a mixture thereof).
Synthetic Workflow Diagram
Caption: Generalized synthetic pathway for this compound.
Predicted Crystal Structure and Intermolecular Interactions
In the absence of experimental data, a predictive analysis of the crystal structure can be performed based on the known conformational preferences of the bicyclo[3.3.1]nonane core and the strong hydrogen-bonding propensity of carboxylic acids.
Molecular Conformation
The bicyclo[3.3.1]nonane framework can adopt several conformations, with the chair-chair and boat-chair forms being the most common. The chair-chair conformation is generally more stable, but the presence of bulky substituents can favor the boat-chair conformation to alleviate steric strain. For this compound, the carboxylic acid groups are in positions that are unlikely to cause significant steric hindrance, thus the molecule is predicted to adopt a chair-chair conformation .
Intermolecular Hydrogen Bonding
Carboxylic acids are well-known to form strong hydrogen-bonded dimers in the solid state.[4] It is highly probable that this compound will exhibit this motif. Each molecule possesses two carboxylic acid groups, allowing for the formation of an extended hydrogen-bonded network. The most likely scenario is the formation of infinite one-dimensional chains or two-dimensional sheets where molecules are linked by pairs of hydrogen-bonded carboxylic acid dimers.
Predicted Hydrogen-Bonded Dimer Formation
Caption: Predicted hydrogen-bonded dimer formation between two carboxylic acid groups.
Hypothetical Crystal Packing
The rigid bicyclic core and the directional nature of the hydrogen bonds are expected to lead to a highly ordered crystal packing. The molecules will likely arrange in a way that maximizes hydrogen bonding and van der Waals interactions, resulting in a dense and stable crystalline lattice.
| Predicted Crystallographic Parameters | |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Dominant Intermolecular Interaction | O-H···O hydrogen bonds |
| Secondary Interactions | C-H···O interactions, van der Waals forces |
Experimental Determination of the Crystal Structure: A Self-Validating Protocol
The following section outlines a detailed, field-proven methodology for the determination of the single-crystal X-ray structure of this compound. This protocol serves as a self-validating system for the predictive analysis presented above.
Step-by-Step Experimental Workflow
1. Crystal Growth:
-
Rationale: The growth of high-quality single crystals is the most critical step. A variety of solvents and crystallization techniques should be screened to find optimal conditions.
-
Protocol:
- Dissolve a small amount of purified this compound in a selection of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water) at an elevated temperature to achieve saturation.
- Employ slow evaporation, slow cooling of the saturated solution, and vapor diffusion techniques to promote the growth of single crystals.
- Carefully inspect the resulting crystals under a microscope for well-defined faces and the absence of twinning or other defects.
2. Data Collection:
-
Rationale: A modern single-crystal X-ray diffractometer is used to collect high-resolution diffraction data.
-
Protocol:
- Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
- Center the crystal in the X-ray beam of the diffractometer.
- Perform an initial unit cell determination to assess crystal quality.
- Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion and potential radiation damage.
3. Structure Solution and Refinement:
-
Rationale: The collected diffraction data is used to solve the crystal structure and refine the atomic positions.
-
Protocol:
- Process the raw diffraction data, including integration of reflection intensities and absorption correction.
- Determine the space group from the systematic absences in the diffraction pattern.
- Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule.
- Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic positions, and anisotropic displacement parameters.
- Locate and refine the positions of hydrogen atoms, particularly those involved in hydrogen bonding.
Experimental Workflow Diagram
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Spectroscopic Characterization
While not a direct measure of the crystal structure, spectroscopic techniques provide valuable information that can corroborate the molecular structure determined by X-ray diffraction.
| Technique | Expected Key Features |
| ¹H NMR | Signals corresponding to the protons on the bicyclic framework, with chemical shifts and coupling constants indicative of the chair-chair conformation. A broad singlet for the acidic protons of the carboxylic acids. |
| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acids (typically > 170 ppm) and the aliphatic carbons of the bicyclic core.[5][6] |
| FT-IR | A broad O-H stretching band (2500-3300 cm⁻¹) and a strong C=O stretching band (1680-1710 cm⁻¹) characteristic of a hydrogen-bonded carboxylic acid dimer. |
Conclusion
This compound represents a molecule of significant interest for the construction of functional materials and bioactive compounds. This guide has provided a comprehensive, albeit predictive, analysis of its likely crystal structure, emphasizing a chair-chair conformation and an extensive hydrogen-bonding network dominated by carboxylic acid dimers. The detailed experimental protocol for single-crystal X-ray diffraction provides a clear pathway for the validation of these predictions. The elucidation of the precise solid-state structure of this molecule will undoubtedly pave the way for its rational application in various fields of chemical science.
References
-
Taylor & Francis Online. (2006, August 21). CONVENIENT SYNTHESIS OF NOVEL 1,3,7-TRISUBSTITUTED BICYCLO[3.3.1]NONANE DERIVATIVES. Synthetic Communications. [Link]
-
RSC Publishing. (2023, July 25). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. [Link]
-
Chemical and Pharmaceutical Bulletin. (1983). An Efficient and Practical Synthesis of Bicyclo[3.3.1]nonane-2,4-diones. [Link]
-
Acta Crystallographica Section C. (2003). The epimeric 9-oxobicyclo[3.3.1]nonane-3-carboxylic acids: hydrogen-bonding patterns of the endo acid and the lactol of the exo acid. [Link]
-
CrystEngComm. (2012). Synthetic and crystallographic studies of bicyclo[3.3.1]nonanes derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation. [Link]
-
Chemistry Journal of Moldova. DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. [Link]
-
PubChem. This compound. [Link]
-
French-Ukrainian Journal of Chemistry. (2017). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. [Link]
-
National Center for Biotechnology Information. (2015). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. [Link]
-
MDPI. (2018). Homoconjugation vs. Exciton Coupling in Chiral α,β-Unsaturated Bicyclo[3.3.1]nonane Dinitrile and Carboxylic Acids. [Link]
-
ResearchGate. (2012). Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation. [Link]
-
Semantic Scholar. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. [Link]
-
ACS Publications. (2011). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. [Link]
-
Chalmers University of Technology. (2004). Design and synthesis of a C-2-symmetric self-complementary hydrogen-bonding cleft molecule based on the bicyclo 3.3.1 nonane and 4-oxo-5-azaindole framework. Formation of channels and inclusion complexes in the solid state. [Link]
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. sci-hub.se [sci-hub.se]
- 5. cjm.ichem.md [cjm.ichem.md]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Conformational Landscapes of the Bicyclo[3.3.1]nonane Skeleton: An In-depth Technical Guide
Abstract
The bicyclo[3.3.1]nonane framework is a ubiquitous structural motif in a multitude of natural products and synthetic molecules of significant biological and chemical interest.[1][2] Its rigid, yet conformationally dynamic, skeleton provides a unique three-dimensional scaffold that is crucial for its diverse functions. A thorough understanding of the conformational preferences of this bicyclic system is paramount for the rational design of novel therapeutics, catalysts, and advanced materials. This technical guide provides a comprehensive exploration of the conformational analysis of the bicyclo[3.3.1]nonane core, delving into its fundamental conformations, the subtle interplay of steric and electronic effects that govern its behavior, and the modern analytical techniques employed for its characterization.
Introduction: The Significance of the Bicyclo[3.3.1]nonane Scaffold
The bicyclo[3.3.1]nonane skeleton, consisting of two fused cyclohexane rings, represents a fascinating case study in conformational analysis. Its structure is more constrained than a simple cyclohexane ring, yet it possesses a greater degree of conformational freedom than more rigid polycyclic systems like adamantane. This unique balance of rigidity and flexibility is a key determinant of its chemical reactivity and biological activity.[2][3] Many natural products, including the polyprenylated acylphloroglucinols (PPAPs) known for their diverse medicinal properties, feature this core structure.[2] Furthermore, its derivatives are explored as chiral ligands in asymmetric catalysis and as building blocks in supramolecular chemistry.[1] A deep understanding of its conformational landscape is therefore not merely an academic exercise but a critical component of modern chemical research and drug development.
Fundamental Conformations of the Bicyclo[3.3.1]nonane Skeleton
The bicyclo[3.3.1]nonane skeleton can, in principle, adopt several conformations. However, three primary conformations are of particular importance due to their relative energies: the twin-chair (or chair-chair), the boat-chair, and the twin-twist-boat.[1][4]
The Preferred Twin-Chair (CC) Conformation
For the unsubstituted bicyclo[3.3.1]nonane, the twin-chair (CC) conformation is the most stable and, therefore, the predominant form.[4] In this C2v-symmetric arrangement, both six-membered rings adopt a chair conformation. The primary source of strain in this conformation is the significant transannular steric interaction between the endo hydrogen atoms at the C3 and C7 positions.[3][5] This repulsive interaction forces a flattening of the cyclohexane chairs compared to an ideal cyclohexane ring, resulting in a C3-C7 distance of approximately 3.1 Å.[5]
The Boat-Chair (BC) Conformation
The boat-chair (BC) conformation, which possesses Cs symmetry, is the next most stable conformer.[4] In this arrangement, one ring maintains a chair conformation while the other adopts a boat form. The energy difference between the CC and BC conformations is relatively small, estimated to be around 2.3 kcal/mol.[4] This small energy gap means that the BC conformer can be significantly populated, especially when substituents or heteroatoms are introduced that destabilize the CC form or stabilize the BC form. For instance, the introduction of bulky endo substituents at C3 or C7 can favor the BC conformation to alleviate steric strain.[6]
The High-Energy Twin-Twist-Boat (BB) Conformation
The C2-symmetric twin-twist-boat (or twisted twin-boat, BB) conformation is considerably higher in energy than both the CC and BC forms.[4][7] The significant destabilizing steric factors in this conformer generally preclude its existence in detectable amounts under normal conditions.[4] However, specific substitution patterns that introduce significant steric hindrance in both the CC and BC conformations can lead to the adoption of a twist-boat arrangement.[8]
The energetic relationship between these primary conformations is a critical aspect of understanding the system's behavior.
Caption: Conformational equilibrium of the bicyclo[3.3.1]nonane skeleton.
Factors Influencing Conformational Equilibrium
The conformational preference of the bicyclo[3.3.1]nonane skeleton is not static and can be significantly influenced by a variety of factors. Understanding these influences is key to predicting and controlling the three-dimensional structure of its derivatives.
Transannular Interactions
The aforementioned transannular steric repulsion between the endo C3 and C7 hydrogens in the CC conformation is the most critical factor governing the conformational landscape of the parent hydrocarbon.[3][9] Any modification that either increases or decreases this interaction will have a profound effect on the equilibrium.
Substituent Effects
The nature, size, and position of substituents play a pivotal role in determining the preferred conformation.
-
Bulky Substituents: The introduction of bulky substituents, particularly in the endo positions at C3 or C7, will significantly destabilize the CC conformation due to severe 1,3-diaxial-like interactions. This often leads to a shift in the equilibrium towards the BC conformation where the substituent can adopt a less sterically hindered position.[6][10]
-
Intramolecular Hydrogen Bonding: The presence of functional groups capable of forming intramolecular hydrogen bonds can stabilize otherwise unfavorable conformations. For example, in certain 3-aza- or 3-oxa-bicyclo[3.3.1]nonan-9-ols, an intramolecular hydrogen bond between the hydroxyl group and the heteroatom can lock the molecule into a BC conformation.[11]
Heteroatom Incorporation
Replacing one or more carbon atoms with heteroatoms (e.g., nitrogen, oxygen, sulfur) can dramatically alter the conformational preferences.[12]
-
Lone Pair Repulsions: In dihetero-substituted bicyclo[3.3.1]nonanes, such as 3,7-dithia derivatives, the repulsion between the lone pairs of the heteroatoms in the CC conformation can be significant. This "hockey sticks" effect can favor the BC conformer.[4]
-
Bond Lengths and Angles: The different bond lengths and angles associated with heteroatoms can alter the ring geometry and, consequently, the magnitude of transannular interactions. For instance, the longer C-S bond compared to a C-C bond can alleviate some steric strain in the CC form of thia-analogs.[13]
Experimental and Computational Techniques for Conformational Analysis
A combination of experimental and computational methods is typically employed to elucidate the conformational properties of bicyclo[3.3.1]nonane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying conformational equilibria in solution.[14]
-
Chemical Shifts: The chemical shifts of protons and carbons are highly sensitive to their local electronic environment and, therefore, to the overall molecular conformation.[14]
-
Coupling Constants: Vicinal proton-proton coupling constants (³JHH) are related to the dihedral angle between the protons via the Karplus equation. This relationship allows for the determination of ring pucker and the differentiation between chair and boat conformations.[15]
-
Dynamic NMR (DNMR): For systems undergoing rapid conformational exchange, DNMR techniques can be used to determine the energy barriers of inversion and the relative populations of the conformers.
Experimental Protocol: Variable Temperature ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the bicyclo[3.3.1]nonane derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a high-quality NMR tube.
-
Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Low-Temperature Studies: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Acquire a spectrum at each temperature, allowing for thermal equilibration.
-
Observation of Coalescence and Decoalescence: Monitor the spectra for changes in line shape, specifically the broadening of signals (coalescence) followed by their sharpening and splitting into multiple sets of signals at lower temperatures, which correspond to the individual conformers.
-
Data Analysis: Use appropriate software to simulate the line shapes and extract the rate constants for conformational exchange at different temperatures. From these, the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational inversion can be calculated using the Eyring equation. The relative integrals of the signals for the different conformers at low temperatures provide their relative populations and the free energy difference (ΔG°).
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[16][17][18] This technique yields precise bond lengths, bond angles, and torsional angles, offering a detailed snapshot of the preferred conformation in the crystalline phase.[6][19] It is important to note that the conformation observed in the solid state may not always be the most stable conformation in solution due to packing forces. However, it provides invaluable data for benchmarking computational models.[20]
Computational Chemistry
Molecular mechanics and quantum chemical calculations are indispensable tools for predicting the relative energies of different conformers and the energy barriers between them.[21][22]
-
Molecular Mechanics (MM): Force-field based methods (e.g., MMFF, AMBER) are computationally inexpensive and can be used to rapidly screen a large number of possible conformations.
-
Density Functional Theory (DFT) and Ab Initio Methods: These quantum mechanical methods provide more accurate energy calculations and can be used to optimize the geometries of the most stable conformers and transition states.[22]
Caption: Workflow for the conformational analysis of bicyclo[3.3.1]nonane.
Case Studies and Applications
The principles of conformational analysis of the bicyclo[3.3.1]nonane skeleton are best illustrated through specific examples.
-
3-Azabicyclo[3.3.1]nonanes: These nitrogen-containing analogs are of significant interest in medicinal chemistry.[23] The conformational preference of the nitrogen lone pair and the potential for N-substituents to influence the CC vs. BC equilibrium are critical for their interaction with biological targets.[24] For example, protonation of the nitrogen can lead to the formation of intramolecular hydrogen bonds that favor a BC conformation.[1]
-
Bicyclo[3.3.1]nonane-diones: The introduction of carbonyl groups can influence the conformation through electronic effects and by providing sites for further functionalization. The study of bicyclo[3.3.1]nona-3,7-diene-2,6-dione has revealed through-space homoconjugation between the two enone moieties, an interaction that is highly dependent on the conformational arrangement of the bicyclic core.[9][15]
Summary and Outlook
The conformational analysis of the bicyclo[3.3.1]nonane skeleton is a mature yet continually evolving field. The delicate balance between the twin-chair, boat-chair, and twin-twist-boat conformations, governed by a subtle interplay of transannular interactions, substituent effects, and the presence of heteroatoms, provides a rich platform for fundamental stereochemical studies and for the design of molecules with tailored three-dimensional structures. The synergistic application of high-resolution NMR spectroscopy, X-ray crystallography, and advanced computational methods will continue to deepen our understanding of this important bicyclic system, paving the way for the development of new and improved pharmaceuticals, catalysts, and functional materials.
References
-
Bishop, R., Craig, D. C., & Scudder, M. L. (1984). Preparation and crystal structure of a twin twist-boat bicyclo[3.3.1]nonane monohydrate. Journal of the Chemical Society, Perkin Transactions 1, 1345-1350. [Link]
-
Schaefer, J. P., & Honig, L. M. (1966). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. The Journal of Organic Chemistry, 31(6), 1685–1689. [Link]
-
Bag, B. G., & Dinda, B. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry, 14(8), 1426-1453. [Link]
-
Orentas, E., et al. (2018). Homoconjugation vs. Exciton Coupling in Chiral α,β-Unsaturated Bicyclo[3.3.1]nonane Dinitrile and Carboxylic Acids. Molecules, 23(11), 2953. [Link]
-
Wallentin, C. J., et al. (2012). Synthetic and crystallographic studies of bicyclo[3.3.1]nonanes derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation. CrystEngComm, 14(1), 178-187. [Link]
-
Cradwick, P. D., & Sim, G. A. (1971). Molecular conformations. Part XI. A boat-chair bicyclo[4][4]nonane: crystal structure analysis of 9-benzoyl-3α-bromo-9-azabicyclo[4][4]-nonan-2-one. Journal of the Chemical Society B: Physical Organic, 2218-2221. [Link]
-
Venkatraj, M., Ponnuswamy, S., & Jeyaraman, R. (2008). Conformational study of N-acyl-r-2-c-4-diphenyl-3-azabicyclo[3.3.1]nonanes and N3,N7-diformyl-r-2,c-4,t-6,t-8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane by NMR spectroscopy and semi-empirical molecular orbital calculations. Indian Journal of Chemistry - Section B, 47B(11), 1737-1744. [Link]
-
Bishop, R., Craig, D. C., & Scudder, M. L. (1993). Preparation and crystal structure of a twin twist-boat bicyclo[3.3.1]nonane monohydrate. Journal of the Chemical Society, Perkin Transactions 1, (11), 1255-1260. [Link]
-
Kudo, H., et al. (1982). Carbon-13 nuclear magnetic resonance spectra of 3,7-disubstituted bicyclo[3.3.1]nonanes: conformation and through-space interaction. Journal of the Chemical Society, Perkin Transactions 2, (5), 761-765. [Link]
-
Cradwick, P. D., & Sim, G. A. (1971). Molecular conformations. Part XI. A boat-chair bicyclo[4][4]nonane: crystal structure analysis of 9-benzoyl-3α-bromo-9-azabicyclo[4][4]. Semantic Scholar. [Link]
-
Bag, B. G., & Dinda, B. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. [Link]
-
Zefirov, N. S., & Palyulin, V. A. (2007). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Topics in Stereochemistry, 22, 171-230. [Link]
-
Pisarev, S. A., et al. (2021). The bicyclo[3.3.1]nonane system and conformational equilibria for 1–4. Mendeleev Communications, 31(5), 612-614. [Link]
-
Promontorio, R. (2018). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL (University College London). [Link]
-
Zefirov, N. S., & Palyulin, V. A. (1991). Conformational Analysis of Bicyclo[4][4]nonanes. Topics in Stereochemistry, 20, 171-230. [Link]
-
Carroll, P. J., et al. (1995). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. Journal of Medicinal Chemistry, 38(18), 3495-3501. [Link]
-
Yu, V. K., et al. (2014). Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 864-872. [Link]
-
Bovill, M. J., et al. (1980). A skewed bicyclo[3.3.1]nonane. X-ray and neutron diffraction studies of 9-thiabicyclo[3.3.1]nonane-2,6-dione and molecular-mechanics calculations for bicyclo[3.3.1]nonane derivatives. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(12), 3141-3147. [Link]
-
McCabe, P. H., & Sim, G. A. (1981). The Twin-Chair Conformation of Bicyclo[3.3.1]nonane: X-ray Diffraction Study of 2,6-dichloro-9λ6-thiabicyclo[3.3.1]nonane 9,9-dioxide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(10), 1943-1945. [Link]
-
Bishop, R., et al. (1992). Homoconjugation and transannular orbital interactions detected by photoelectron and carbon-13 NMR spectroscopy. Bicyclo[3.3.1]nona-3,7-diene-2,6-dione and bicyclo[3.3.1]nonane-2,6-dione. Journal of the American Chemical Society, 114(8), 3004-3010. [Link]
-
Zefirov, Y. V., et al. (2007). Difluorination ability of F-TEDA-BF4in the transannular cyclization of bicyclo[3.3.1]nonane dienes in monoglyme. Mendeleev Communications, 17(5), 263-264. [Link]
-
McCabe, P. H., Milne, N. J., & Sim, G. A. (1985). Conformational control in the 3,7-diazbicyclo[3.3.1]nonane system. Journal of the Chemical Society, Chemical Communications, (10), 625-626. [Link]
-
Zefirov, N. S., & Palyulin, V. A. (1991). Conformational Analysis of Bicyclo[4][4]nonanes. Semantic Scholar. [Link]
-
Zimmer, R., et al. (2023). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Acta Crystallographica Section E: Crystallographic Communications, 79(5), 456-465. [Link]
-
Berlin, K. D., et al. (1991). Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state. Journal of Medicinal Chemistry, 34(8), 2355-2364. [Link]
-
Ishiyama, T., et al. (2007). The molecular structure and conformation of bicyclo[3.3.1]nonan-9-one: Ab initio and DFT calculations. Journal of Molecular Structure: THEOCHEM, 806(1-3), 221-226. [Link]
-
Bishop, R., Craig, D. C., & Scudder, M. L. (1993). Preparation and Crystal Structure of a Twin Twist-Boat Bicyclo[3.3.1]nonane M onohyd rate. RSC Publishing. [Link]
-
Chakrabarty, M. R., Ellis, R. L., & Roberts, J. L. (1973). Conformation of bicyclo[3.3.1]nonane systems. Semi-empirical investigation. The Journal of Organic Chemistry, 38(11), 2165–2168. [Link]
-
Wallentin, C. J., et al. (2012). Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation. ResearchGate. [Link]
-
Orentas, E., et al. (2018). Synthesis of Diastereomeric bicyclo[3.3.1]nonane Dibenzoyl Esters and Study of Their Chiroptical Properties. Molecules, 23(10), 2548. [Link]
-
Schaefer, J. P., et al. (1967). Bicyclo[3.3.1]nonanes. II. Synthesis and reactions of simple derivatives. The Journal of Organic Chemistry, 32(5), 1372–1377. [Link]
-
Orentas, E., et al. (2018). Substituent and intramolecular hydrogen-bond effect on the conformation. Evidence from photophysical properties of chiral a,b-unsaturated Bicyclo[3.3.1]nonane dinitrile. Chirality, 30(11), 1235-1243. [Link]
-
Promontorio, R., Richard, J., & Marson, C. M. (2016). Domino Michael-aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives. RSC Advances, 6(114), 114412-114424. [Link]
-
Berlin, K. D., et al. (1993). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]. Phosphorus, Sulfur, and Silicon and the Related Elements, 75(1-4), 215-227. [Link]
-
Quast, H., et al. (1994). Konformation und Bromierung von Bicyclo[3.3.1]nonan-2,6-dion und Dehydrobromierung der Bromketone – Verbesserte Synthese von Bicyclo[3.3.1]nona-3,7-dien-2,6-dion. Liebigs Annalen der Chemie, 1994(1), 49-60. [Link]
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Preparation and crystal structure of a twin twist-boat bicyclo[3.3.1]nonane monohydrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Preparation and crystal structure of a twin twist-boat bicyclo[3.3.1]nonane monohydrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Domino Michael-aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbon-13 nuclear magnetic resonance spectra of 3,7-disubstituted bicyclo[3.3.1]nonanes: conformation and through-space interaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. sci-hub.se [sci-hub.se]
- 16. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 17. sci-hub.se [sci-hub.se]
- 18. Molecular conformations. Part XI. A boat-chair bicyclo[3,3,1]nonane: crystal structure analysis of 9-benzoyl-3α-bromo-9-azabicyclo[3,3,1]-nonan-2-one | Semantic Scholar [semanticscholar.org]
- 19. Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Conformational control in the 3,7-diazbicyclo[3.3.1]nonane system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Discovery and history of bicyclo[3.3.1]nonane compounds
An In-depth Technical Guide to the Discovery and History of Bicyclo[3.3.1]nonane Compounds
Authored by Gemini, Senior Application Scientist
Abstract
The bicyclo[3.3.1]nonane framework, a seemingly simple bridged carbocycle, represents a cornerstone of three-dimensional molecular architecture in organic chemistry. Its rigid, yet conformationally dynamic structure has captivated chemists for over a century, evolving from a curiosity of strained ring systems to a privileged scaffold in natural products and medicinal chemistry.[1] This guide provides a comprehensive exploration of the bicyclo[3.3.1]nonane core, charting its historical discovery, the development of seminal synthetic strategies, its unique conformational landscape, and its modern applications in the pursuit of complex molecular targets and novel therapeutics. For researchers, scientists, and drug development professionals, understanding the journey of this scaffold offers critical insights into the principles of stereochemical control, reaction mechanisms, and rational drug design.
A Serendipitous Beginning: Early History and Discovery
The story of the bicyclo[3.3.1]nonane system begins not with the carbocycle itself, but with a heteroatomic analogue whose structure would remain a puzzle for nearly half a century. In 1887, Julius Tröger reported the synthesis of a novel base from the reaction of p-toluidine and formaldehyde.[2] While he had successfully created what is now known as "Tröger's Base," its true bridged diamine structure, an azabicyclo[3.3.1]nonane derivative, was not correctly identified until 1935 by Spielman.[2] This early discovery was a harbinger of the structural complexity and synthetic challenges the bicyclic system would present.
The formal discovery of bicyclo[3.3.1]nonane compounds as a distinct class of carbocycles occurred around the turn of the 20th century, initially driven by academic interest in strained ring systems.[3] However, it was the pioneering work on synthetic methodologies that truly brought the scaffold to the forefront. A landmark achievement was the synthesis of "Meerwein's Ester" (dimethyl 1,3,5,7-tetramethyl-2,6-dioxo-bicyclo[3.3.1]nonane-4,8-dicarboxylate), which provided a versatile entry point to this class of compounds and remains a topic of study.[4][5] These early efforts laid the foundational groundwork for the explosion of synthetic routes and applications that would follow.
Constructing the Core: Foundational Synthetic Methodologies
The synthesis of the bicyclo[3.3.1]nonane core is a classic problem in organic synthesis, with numerous strategies developed to forge its dual six-membered rings. The choice of method is often dictated by the desired substitution pattern and stereochemistry.
Robinson Annulation and Related Condensations
One of the most intuitive and widely applied methods involves a sequence of Michael addition and intramolecular aldol condensation, a strategy reminiscent of the Robinson annulation. This approach typically starts with a pre-formed cyclohexane ring, such as a cyclohexanone derivative, which is reacted with an α,β-unsaturated ketone or aldehyde.[2][6] The base-catalyzed cascade reaction efficiently constructs the second six-membered ring.
Caption: General workflow for Robinson Annulation-type synthesis.
This methodology's power lies in its convergency and the ready availability of starting materials. Nicolaou's group, for instance, employed an acid-catalyzed tandem Michael addition-intramolecular aldol condensation to create a bicyclo[3.3.1]nonenone system as a key step toward the synthesis of a hyperforin model.[2][7]
Effenberger-Type Cyclization
In 1984, Effenberger discovered a highly efficient route utilizing the reaction between an enol ether (1-methoxy-1-cyclohexene) and malonyl dichloride.[2] This [4+2] cycloaddition-like process directly yields a bicyclo[3.3.1]nonane-2,4,9-trione system, a versatile intermediate for further functionalization.[2][8] This method has proven invaluable for accessing highly oxygenated bicyclo[3.3.1]nonane cores, which are common motifs in natural products.
Experimental Protocol: One-Pot Synthesis of a Bicyclo[3.3.1]nonenol Derivative
The following protocol is a representative example of a condensation-based approach to the bicyclo[3.3.1]nonane core, valued for its stereoselectivity and operational simplicity.[6]
Objective: To synthesize a bicyclo[3.3.1]nonenol derivative via a one-pot, base-catalyzed reaction.
Materials:
-
Cyclohexanone derivative (1.0 eq)
-
α,β-Unsaturated aldehyde or ketone (1.1 eq)
-
Ethanol (as solvent)
-
Sodium hydroxide (catalytic amount, e.g., 0.1 eq)
-
Hydrochloric acid (1 M, for neutralization)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the cyclohexanone derivative and the α,β-unsaturated aldehyde or ketone.
-
Solvent Addition: Dissolve the reactants in ethanol (approx. 0.1 M concentration).
-
Initiation: Add a catalytic amount of sodium hydroxide to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup:
-
Carefully neutralize the reaction mixture with 1 M HCl.
-
Reduce the solvent volume under reduced pressure.
-
Transfer the residue to a separatory funnel and extract three times with ethyl acetate.
-
-
Purification:
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product using flash column chromatography on silica gel to yield the desired bicyclo[3.3.1]nonenol derivative.
-
A Tale of Two Chairs: Conformational Analysis
The bicyclo[3.3.1]nonane system is a textbook example for conformational analysis.[9] It is composed of two fused six-membered rings and can theoretically exist in three primary conformations: the twin-chair (or chair-chair), the chair-boat, and the twin-boat.
-
Twin-Chair (A): This is generally the most stable conformation. Both six-membered rings adopt a chair-like geometry. However, this conformation is not without strain; a significant steric clash occurs between the endo-hydrogen atoms at the C3 and C7 positions, forcing the chair rings to flatten to relieve this transannular strain. The C3-C7 separation is approximately 3.11 Å.[9]
-
Chair-Boat (B): In this conformation, one ring is in a chair form while the other is in a boat form. This conformation is typically higher in energy but can become favorable upon introduction of heteroatoms or specific substitution patterns that alleviate the C3-C7 interaction or introduce other stabilizing interactions.[9][10]
-
Twin-Boat (C): This conformation, where both rings are in a boat form, is the most energetically unfavorable and is not typically observed.
Caption: Conformational landscape of the bicyclo[3.3.1]nonane core.
The unique geometry and the consequences of the C3-C7 crowding have profound effects on the reactivity of substituents on the ring system, a factor that is critical in the design of molecules with specific biological targets.[3]
Nature's Blueprint: A Privileged Scaffold in Biology and Medicine
The bicyclo[3.3.1]nonane architecture is a privileged structural motif, found in over 1,000 natural products spanning alkaloids, terpenes, and polyketides.[1][11] This frequent appearance in biologically active molecules underscores its evolutionary selection as a robust three-dimensional framework for presenting functional groups in precise spatial orientations.[6]
Prominence in Natural Products
-
Polycyclic Polyprenylated Acylphloroglucinols (PPAPs): This class is a particularly rich source of bicyclo[3.3.1]nonanes.[11] Famous examples include Hyperforin , the active antidepressant component of St. John's wort, and Garsubellin A , an enhancer of choline acetyltransferase.[1][11]
-
Alkaloids: Many complex alkaloids feature the core or its heteroatomic variants. The neuroprotective agent huperzine A and the potent analgesic morphine (containing a 2-azabicyclo[3.3.1]nonane fragment) are prime examples.[1][12]
-
Clusianone and Epiclusianone: These natural products feature a complex bicyclo[3.3.1]nonane-2,4,9-trione core and demonstrate the intricate substitution patterns nature can build upon this scaffold.[8][13]
Applications in Drug Discovery
The rigid framework of the bicyclo[3.3.1]nonane system makes it an attractive scaffold for designing novel therapeutics with high target specificity. Its sp³-rich, three-dimensional character is highly sought after in modern drug discovery to explore chemical space beyond flat, aromatic compounds.[14][15]
| Compound Class | Biological Target/Activity | IC₅₀ / Potency | Reference |
| Bicyclo[3.3.1]nonenol Derivatives | Hypoxia-Inducible Factor-1 (HIF-1) Inhibition | 17.2 - 31.7 µM | [6][15] |
| Bicyclo[3.3.1]nonanols | Heat Shock Protein 90 (HSP90) ATPase Inhibition | Novel Mechanism, Potent Activity | [14] |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones | Antitumor Activity | Significant | [6] |
| Substituted Bicyclo[3.3.1]nonanes | Estrogen Receptor (ERβ) Ligands | Subtype Selectivity | [16] |
| Azabicyclo[3.2.2]nonane Analogues | Antiplasmodial ( P. falciparum ) | 0.180 µM | [6] |
As shown in the table, derivatives have been developed as potent inhibitors of cancer-related pathways, such as HIF-1 and HSP90, and as selective ligands for nuclear receptors.[6][14][15][16] The scaffold's ability to rigidly orient substituents allows for fine-tuning of interactions with protein binding pockets, leading to enhanced potency and selectivity.
Conclusion
From its indirect discovery in Tröger's base to its current status as a cornerstone of natural product synthesis and medicinal chemistry, the bicyclo[3.3.1]nonane system has had a rich and impactful history. Its challenging synthesis spurred the development of novel and robust chemical methodologies. Its unique conformational properties have provided deep insights into the subtle interplay of steric and electronic effects that govern molecular shape. For today's researchers, the bicyclo[3.3.1]nonane core remains a powerful tool, offering a proven, three-dimensional platform to construct the next generation of complex molecules and life-saving medicines.
References
-
Knott, P. A., & Mellor, J. M. (1971). Synthesis of bicyclo[11][11][17]nona-3,7-diene-2,6-diones and bicyclo[11][11][17]-nona-3,6-diene-2,8-diones. Journal of the Chemical Society C: Organic, 670.
- Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances.
-
ResearchGate. (n.d.). Complex bicyclo[3.3.1]nonane-containing natural products. [Link]
-
PubMed. (2023). Discovery of three-dimensional bicyclo[3.3.1]nonanols as novel heat shock protein 90 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Figueroa-Valverde, L., et al. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova. [Link]
-
Florida State University Libraries. (n.d.). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. [Link]
-
Bentham Science Publishers. (2020). Synthesis of a New Dioxaspiro[bicyclo[3.3.1]nonane-oxabicyclo[6.2.0]deca-1(10),8-dien-4-one Derivative Using Some Chemical Strategies. Letters in Organic Chemistry. [Link]
-
Shen, B., et al. (2020). Programmable meroterpene synthesis. Nature Communications. [Link]
-
ResearchGate. (n.d.). Conformational Analysis of Bicyclo[11][11][17]nonanes. [Link]
-
International Union of Crystallography. (1998). Epiclusianone: a New Natural Product Derivative of Bicyclo[3.3.1]nonane-2,4,9-trione. Acta Crystallographica Section C. [Link]
-
MDPI. (n.d.). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). [Link]
-
PubMed. (2022). Synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities. Bioorganic & Medicinal Chemistry. [Link]
-
PubMed. (2003). Exploration of the bicyclo[3.3.1]nonane system as a template for the development of new ligands for the estrogen receptor. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ACS Publications. (1985). Series on chemistry under physiological conditions. Part 7. Tetramethyl 3,7-dihydroxybicyclo[3.3.1]nona-2,6-diene-2,4,6,8-tetracarboxylate: a useful companion to Meerwein's ester. Topological analysis of bicyclo[3.3.1]nonane synthesis. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of Meerwein's ester from dimethyl malonate and formaldehyde. [Link]
-
ResearchGate. (n.d.). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. [Link]
-
Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. [Link]gov/pmc/articles/PMC10373408/)
Sources
- 1. Programmable meroterpene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cjm.ichem.md [cjm.ichem.md]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Discovery of three-dimensional bicyclo[3.3.1]nonanols as novel heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploration of the bicyclo[3.3.1]nonane system as a template for the development of new ligands for the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sci-hub.se [sci-hub.se]
Methodological & Application
Application Notes and Protocols: Bicyclo[3.3.1]nonane-3,7-dicarboxylic Acid in the Synthesis of Novel Metal-Organic Frameworks
Introduction: Leveraging Structural Rigidity for Advanced Porous Materials
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage and separation, catalysis, drug delivery, and sensing.[1][2] The rational design of MOFs relies on the judicious selection of metal nodes and organic linkers, which dictate the resulting topology, porosity, and functionality of the framework.[3][4] While aromatic dicarboxylates are commonly employed as linkers, the use of aliphatic, rigid bicyclic dicarboxylates remains a less explored yet promising avenue for the synthesis of novel MOFs with unique properties.[5]
This document provides detailed application notes and protocols for the use of Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid as a rigid organic linker in the synthesis of MOFs. The inherent rigidity of the bicyclo[3.3.1]nonane scaffold is anticipated to impart exceptional thermal and chemical stability to the resulting frameworks, while its three-dimensional structure can lead to the formation of complex and potentially chiral pore architectures.[6] These characteristics make MOFs derived from this linker attractive candidates for applications requiring robust materials with specific molecular recognition capabilities.
The this compound Linker: A Unique Building Block
This compound (H₂-BCDA) is a dicarboxylic acid featuring a rigid, pre-organized three-dimensional structure. This inherent rigidity, in contrast to more flexible aliphatic linkers, can reduce the degrees of freedom during the self-assembly process of MOF formation, potentially leading to more predictable and crystalline structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O₄ | [7] |
| Molecular Weight | 212.24 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| CAS Number | 6221-58-5 | [7] |
The fixed spatial orientation of the two carboxylate groups in H₂-BCDA can direct the formation of specific network topologies that are not readily accessible with linear or more flexible linkers. This structural control is a key aspect of reticular chemistry, enabling the targeted synthesis of MOFs with desired properties.[8]
Proposed Application: Synthesis of a Zirconium-Based MOF (Zr-BCDA)
Zirconium-based MOFs, such as the UiO-66 series, are renowned for their exceptional thermal and chemical stability, which arises from the strong coordination between the zirconium oxo-clusters and carboxylate linkers.[9][10] By employing H₂-BCDA as the organic linker in a solvothermal synthesis with a zirconium precursor, we hypothesize the formation of a novel, highly robust MOF, herein designated as Zr-BCDA.
Causality behind Experimental Choices:
-
Metal Precursor: Zirconium(IV) chloride (ZrCl₄) is selected due to its proven success in forming stable Zr₆O₄(OH)₄ secondary building units (SBUs) in numerous MOFs.[11][12] The high charge density of Zr⁴⁺ leads to strong coordination bonds with the carboxylate oxygen atoms, contributing to the overall stability of the framework.[9]
-
Solvent: N,N-Dimethylformamide (DMF) is a common high-boiling point solvent for solvothermal MOF synthesis.[13] It effectively dissolves both the metal salt and the organic linker, facilitating the self-assembly process.
-
Modulator: Acetic acid is proposed as a modulator. Modulators are crucial in controlling the nucleation and growth of MOF crystals, often leading to higher crystallinity and larger crystal sizes. They compete with the linker for coordination to the metal cluster, slowing down the reaction rate and promoting the formation of a more ordered structure.
Experimental Protocol: Solvothermal Synthesis of Zr-BCDA MOF
This protocol outlines a general procedure for the synthesis of a zirconium-based MOF using this compound.
Materials and Equipment:
-
This compound (H₂-BCDA)
-
Zirconium(IV) chloride (ZrCl₄)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetic acid, glacial
-
Methanol, anhydrous
-
Chloroform, anhydrous
-
Teflon-lined stainless steel autoclave (e.g., 23 mL)
-
Programmable oven
-
Centrifuge
-
Ultrasonic bath
-
Schlenk line or glovebox for handling anhydrous reagents
Synthesis Workflow:
Caption: Solvothermal synthesis workflow for the proposed Zr-BCDA MOF.
Step-by-Step Procedure:
-
Preparation of Precursor Solutions:
-
In a 20 mL scintillation vial, dissolve an equimolar amount of this compound (e.g., 0.212 g, 1.0 mmol) in 10 mL of anhydrous DMF. Sonicate for 10-15 minutes to ensure complete dissolution.
-
In a separate 20 mL scintillation vial, dissolve an equimolar amount of Zirconium(IV) chloride (e.g., 0.233 g, 1.0 mmol) in 10 mL of anhydrous DMF. Caution: ZrCl₄ is hygroscopic; handle in a glovebox or under an inert atmosphere.
-
To the ZrCl₄ solution, add a significant excess of glacial acetic acid (e.g., 2.0 mL, ~35 mmol) as a modulator.
-
-
Solvothermal Reaction:
-
Combine the two precursor solutions in a 23 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in a preheated programmable oven.
-
Heat the autoclave to 120 °C and maintain this temperature for 24 hours.
-
After the reaction is complete, allow the oven to cool down slowly to room temperature.
-
-
Product Isolation and Purification:
-
Carefully open the autoclave and collect the white crystalline product by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant and wash the product by resuspending it in fresh DMF (3 x 10 mL), with centrifugation after each wash.
-
Subsequently, wash the product with methanol (3 x 10 mL) to remove residual DMF.
-
-
Activation:
-
To activate the MOF and remove guest solvent molecules from the pores, perform a solvent exchange with a more volatile solvent like chloroform. Immerse the product in anhydrous chloroform for 24 hours, replacing the chloroform at least three times.
-
After the final chloroform wash, decant the solvent and dry the product under high vacuum (e.g., using a Schlenk line) at an elevated temperature (e.g., 150 °C) for 12-24 hours. The resulting activated Zr-BCDA MOF is ready for characterization and application studies.
-
Characterization of the Synthesized MOF
To confirm the successful synthesis and determine the properties of the Zr-BCDA MOF, a suite of characterization techniques should be employed.
Table 2: Recommended Characterization Techniques for Zr-BCDA MOF
| Technique | Purpose | Expected Outcome |
| Powder X-ray Diffraction (PXRD) | To determine the crystallinity and phase purity of the bulk material.[14] | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The peak positions can be used for structural elucidation. |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise atomic arrangement, connectivity, and pore structure of the MOF.[14] | Provides a definitive crystal structure, confirming the coordination of the H₂-BCDA linker to the zirconium clusters and revealing the framework topology. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal clusters. | Disappearance of the broad O-H stretch from the carboxylic acid and a shift in the C=O stretching frequency upon coordination to the zirconium center.[13] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF. | A TGA curve showing a plateau up to a high temperature (e.g., > 400 °C), indicating the thermal robustness of the framework. |
| Nitrogen Adsorption-Desorption Isotherms (BET Analysis) | To determine the specific surface area and pore volume of the activated MOF.[15] | A Type I or Type IV isotherm, from which the Brunauer-Emmett-Teller (BET) surface area and pore size distribution can be calculated, confirming the porosity of the material. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles.[16] | Images revealing the crystal habit (e.g., cubic, octahedral) and size distribution of the synthesized MOF. |
Potential Applications and Future Directions
The rigid and bulky nature of the this compound linker is expected to yield MOFs with high porosity and unique pore environments. These features make Zr-BCDA and similar MOFs promising candidates for a variety of applications:
-
Gas Storage and Separation: The well-defined pore apertures and potential for specific host-guest interactions could enable the selective adsorption of certain gases, such as CO₂ or hydrocarbons.[17]
-
Heterogeneous Catalysis: The rigid framework can provide a stable support for catalytically active sites, and the defined pore structure can impart size and shape selectivity to catalytic reactions.[18]
-
Drug Delivery: The porous structure could be utilized to encapsulate and control the release of therapeutic agents.[15][19] The biocompatibility of zirconium-based MOFs is an active area of research.
Future work should focus on exploring the synthesis of MOFs with other metal ions (e.g., Zn²⁺, Cu²⁺, Mn²⁺) and further functionalizing the this compound linker to introduce additional functionalities within the MOF pores. The synthesis of chiral versions of the linker could also lead to the development of enantioselective catalysts or separation materials.[20]
Logical Relationships in MOF Design
Caption: Interplay of building blocks and synthesis on MOF properties and applications.
References
-
Abdollahi, S., Ghaffarinejad, A., & Samimi, F. (2022). An efficient modulated synthesis of zirconium metal–organic framework UiO-66. RSC Advances, 12(10), 5983-5991. [Link]
-
Ahmad, N. S., et al. (2023). Synthesis and Characterization of Zirconium-Based Metal Organic Frameworks (UiO-66) Double Ligands with Amine-Carboxylic Acid (NH2-H2BDC) using Solvothermal Method. Journal of Advanced Research in Applied Sciences and Engineering Technology, 30(1), 141-151. [Link]
-
Al-orainey, D., et al. (2023). Mesoporous zirconium based metal–organic frameworks, a topological review. RSC Advances, 13(38), 26768-26786. [Link]
-
Bara, D., et al. (2023). A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications. Materials Advances, 4(23), 5173-5196. [Link]
-
Cui, Y., Li, Y., Yue, Y., Wei, Z., & Yu, G. (2011). Porous metal-organic frameworks as platforms for functional applications. Chemical Communications, 47(12), 3351-3370. [Link]
-
Deria, P., et al. (2021). Torsional Flexibility Tuning of Hexa-Carboxylate Ligands to Unlock Distinct Topological Access to Zirconium Metal–Organic Frameworks. Journal of the American Chemical Society, 143(3), 1553-1562. [Link]
-
Kirlikov, S. S., et al. (2021). Effect of organic linker substituents on properties of metal–organic frameworks: a review. Russian Chemical Reviews, 90(11), 1403-1436. [Link]
-
He, C. Y. (2024). Study On The Structure And Gas Adsorption Properties Of MOFs Constructed By Carboxylic Acid Ligands. Globe Thesis. [Link]
-
Klapper, M., et al. (2021). Synthesis of the homochiral metal–organic framework DUT-129 based on a chiral dicarboxylate linker with 6 stereocenters. Dalton Transactions, 50(41), 14593-14597. [Link]
-
Li, S., et al. (2023). Functionalized Metal–Organic Frameworks Integrated with Plasmonic Nanoparticles: From Synthesis to Applications. Biosensors, 13(12), 1053. [Link]
-
Kashapov, R. R., et al. (2007). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Topics in Stereochemistry, 22(32), 171-230. [Link]
-
Unlocking the Power of MOFs: Exploring the Most Promising Applications of Metal Organic Framework. (2023, March 26). YouTube. [Link]
-
Wang, Y., et al. (2023). Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. ACS Omega, 8(46), 44026-44034. [Link]
-
Ponomarev, A. S., et al. (2021). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Inorganics, 9(10), 73. [Link]
-
Chigorina, E. A., & Dotsenko, V. V. (2014). The First Example of 3,7-Diazabicyclo[3.3.1]nonane Synthesis by Aminomethylation of Guareschi Imide Salts. Chemistry of Heterocyclic Compounds, 50, 10-12. [Link]
-
Maxim, C., et al. (2023). A Manganese(II) 3D Metal–Organic Framework with Siloxane-Spaced Dicarboxylic Ligand: Synthesis, Structure, and Properties. Polymers, 15(1), 226. [Link]
-
Shaik, F., et al. (2023). Synthesis of MOFs and Characterization and Drug Loading Efficiency. Molecules, 28(5), 2135. [Link]
-
Zhang, Y., et al. (2024). Structural and catalytic regulation in a rigid Zr-MOF through linker installation. Journal of Materials Chemistry A. [Link]
-
Thakur, S., & Bharti, R. K. (2024). Unlocking the Potential of Metal–Organic Frameworks: A Review on Synthesis, Characterization, and Multifaceted Applications. Journal of Inorganic and Organometallic Polymers and Materials. [Link]
-
Feng, D., et al. (2016). Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability. Journal of the American Chemical Society, 138(20), 6636-6642. [Link]
-
Gładysiak, A., et al. (2018). Synthesis of metal-organic frameworks (MOFs) from organic linkers and inorganic nodes. Chemical Society Reviews, 47(22), 8279-8325. [Link]
-
Al-Sharab, J., & Al-Thabaiti, S. A. (2021). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 3, 100130. [Link]
-
Lan, A., Li, K., Wu, H., Olson, D. H., & Li, J. (2009). A luminescent microporous metal-organic framework for the fast and reversible detection of high explosives. Angewandte Chemie International Edition, 48(13), 2334-2338. [Link]
-
Al-Absi, M. A., et al. (2022). Synthesis and characterisation of novel metal-organic frameworks (MOFs) based on zirconium and bicinchoninic acid. Journal of Materials Research and Technology, 20, 233-241. [Link]
-
Vitillo, J. G., et al. (2018). Design and characterization of MOFs (Metal Organic Frameworks) for innovative applications. In Hybrid Organic-Inorganic Interfaces: Towards Advanced Functional Materials (pp. 459-495). Wiley. [Link]
- Heinisch, T., & Hubner, O. (2014). Method for producing 3,7-diaza-bicyclo[3.3.1]nonane metal complexes.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
Sources
- 1. Porous metal-organic frameworks as platforms for functional applications [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Metal-Organic Frameworks: Carboxylic Acid Ligands [bldpharm.com]
- 4. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C11H16O4 | CID 12466703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
- 9. Mesoporous zirconium based metal–organic frameworks, a topological review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00735A [pubs.rsc.org]
- 11. An efficient modulated synthesis of zirconium metal–organic framework UiO-66 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07848H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Characterization of Zirconium-Based Metal Organic Frameworks (UiO-66) Double Ligands with Amine-Carboxylic Acid (NH<sub>2</sub>-H<sub>2</sub>BDC) using Solvothermal Method - ProQuest [proquest.com]
- 14. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. globethesis.com [globethesis.com]
- 18. Structural and catalytic regulation in a rigid Zr-MOF through linker installation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 19. Metal-organic Frameworks (MOFs) Linkers - CD Bioparticles [cd-bioparticles.net]
- 20. Synthesis of the homochiral metal–organic framework DUT-129 based on a chiral dicarboxylate linker with 6 stereocenters - CrystEngComm (RSC Publishing) [pubs.rsc.org]
The Rigid Scaffold with a Chiral Heart: Harnessing Bicyclo[3.3.1]nonane Derivatives in Asymmetric Catalysis
Introduction: The Structural Advantage of Bicyclo[3.3.1]nonane in Asymmetric Catalysis
In the landscape of asymmetric catalysis, the design of chiral ligands and catalysts is paramount to achieving high levels of stereocontrol. The bicyclo[3.3.1]nonane framework has emerged as a privileged scaffold in this pursuit, owing to its inherent structural rigidity and well-defined three-dimensional geometry.[1] This rigid, chair-chair or chair-boat conformational preference minimizes undesirable flexibility, allowing for a more precise and effective transfer of chiral information from the catalyst to the substrate. The C2-symmetric nature of many of its derivatives further refines the chiral environment around the metallic or non-metallic active center, leading to exceptional levels of enantioselectivity in a variety of chemical transformations.[2][3] This guide provides an in-depth exploration of the applications of bicyclo[3.3.1]nonane derivatives in asymmetric catalysis, complete with detailed application notes and validated protocols for researchers in organic synthesis and drug development.[4][5][6]
Application Note 1: C2-Symmetric Bicyclo[3.3.1]nonane Dienes in Rhodium-Catalyzed Asymmetric 1,4-Additions
Expertise & Experience: The rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated carbonyl compounds is a cornerstone of stereoselective carbon-carbon bond formation. The efficacy of this transformation is critically dependent on the chiral ligand employed. C2-symmetric diene ligands based on the 3,7-disubstituted bicyclo[3.3.1]nona-2,6-diene framework have proven to be exceptionally effective.[2][7] Structural analysis reveals that the substituents at the C3 and C7 positions are projected closer to the coordinated rhodium center, creating a highly influential and well-defined chiral pocket that dictates the facial selectivity of the nucleophilic attack.[2] This proximity enhances the stereochemical communication between the ligand and the reacting substrates, leading to superior enantioselectivity compared to ligands with substituents at other positions.[2][7]
Trustworthiness: The protocols provided are based on peer-reviewed and validated methodologies, demonstrating high yields and enantioselectivities across a range of substrates. The predictability of the stereochemical outcome, stemming from the rigid C2-symmetric scaffold, makes this catalytic system a reliable tool for the synthesis of complex chiral molecules.
Logical Workflow for Rh-Catalyzed Asymmetric 1,4-Addition
Caption: Workflow for Rh-catalyzed asymmetric 1,4-addition.
Protocol 1: Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Cyclic Enones
This protocol is adapted from the work of Shintani and Hayashi, demonstrating the use of a 3,7-disubstituted bicyclo[3.3.1]nona-2,6-diene ligand.[2]
Materials:
-
(S,S)-3,7-bis(4-methoxyphenyl)bicyclo[3.3.1]nona-2,6-diene (1 mol%)
-
[Rh(acac)(C2H4)2] (1 mol%)
-
Arylboronic acid (1.5 mmol)
-
Cyclic enone (1.0 mmol)
-
Potassium hydroxide (KOH) (0.1 mmol)
-
1,4-Dioxane (2.0 mL)
-
Water (0.2 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Catalyst Preparation: In a nitrogen-flushed Schlenk tube, dissolve the chiral diene ligand (1 mol%) and [Rh(acac)(C2H4)2] (1 mol%) in 1,4-dioxane (1.0 mL). Stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
Reaction Setup: In a separate Schlenk tube, add the arylboronic acid (1.5 mmol), the cyclic enone (1.0 mmol), and KOH (0.1 mmol).
-
Reaction Initiation: Add the pre-formed catalyst solution to the mixture of reactants, followed by the remaining 1,4-dioxane (1.0 mL) and water (0.2 mL).
-
Reaction Conditions: Stir the reaction mixture vigorously at 50 °C for the time specified in the table below (typically 1-3 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral stationary phase high-performance liquid chromatography (HPLC).
Data Presentation:
| Entry | Enone | Arylboronic Acid | Time (h) | Yield (%) | ee (%) |
| 1 | 2-Cyclohexen-1-one | Phenylboronic acid | 1 | 98 | 99 |
| 2 | 2-Cyclohepten-1-one | Phenylboronic acid | 3 | 96 | 99 |
| 3 | 2-Cyclopenten-1-one | 4-Methoxyphenylboronic acid | 1 | 97 | 99 |
| 4 | 2-Cyclohexen-1-one | 3,5-Dimethylphenylboronic acid | 1 | 99 | 99 |
Data adapted from Shintani, R. et al., J. Org. Chem., 2009.[2]
Application Note 2: Organocatalytic Domino Reactions for the Synthesis of Complex Bicyclic Systems
Expertise & Experience: The bicyclo[3.3.1]nonane core is a recurring motif in numerous natural products.[8] Organocatalysis offers a powerful, metal-free approach to construct these complex architectures with high stereocontrol. A notable example is the domino Michael-hemiacetalization-Michael reaction to synthesize functionalized 3-oxabicyclo[3.3.1]nonan-2-ones.[8] This reaction, catalyzed by modularly designed organocatalysts (MDOs), allows for the creation of four contiguous stereocenters in a single operation. The success of this domino reaction hinges on the ability of the organocatalyst to orchestrate a sequence of bond-forming events with high fidelity. The catalyst first activates the enal substrate through enamine formation, facilitating the initial Michael addition. The resulting intermediate then undergoes a spontaneous hemiacetalization, followed by a second intramolecular Michael addition to forge the bicyclic core.
Trustworthiness: The described protocol provides a reliable method for accessing highly functionalized and enantioenriched 3-oxabicyclo[3.3.1]nonane derivatives. The stereochemical outcome is dictated by the specific modularly designed organocatalyst employed, and the reaction proceeds with high diastereoselectivity.
Proposed Mechanism for Organocatalytic Domino Reaction
Caption: Organocatalytic domino reaction pathway.
Protocol 2: Organocatalytic Domino Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-one Derivatives
This protocol is based on the work of Lu and colleagues for the stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-one precursors.[8]
Materials:
-
Modularly Designed Organocatalyst (MDO) (20 mol%)
-
(E)-3-aryl-2-nitroprop-2-en-1-ol (0.1 mmol)
-
(E)-7-aryl-7-oxohept-5-enal (0.12 mmol)
-
Dichloromethane (DCM) (1.0 mL)
-
Pyridinium chlorochromate (PCC) (for subsequent oxidation)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Reaction Setup: To a solution of the (E)-3-aryl-2-nitroprop-2-en-1-ol (0.1 mmol) in DCM (0.5 mL) at room temperature, add the MDO catalyst (20 mol%).
-
Addition of Substrate: Add a solution of the (E)-7-aryl-7-oxohept-5-enal (0.12 mmol) in DCM (0.5 mL) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for the time required (typically 24-48 hours), monitoring by TLC.
-
Work-up and Purification: Upon completion, directly load the reaction mixture onto a silica gel column and purify by flash chromatography to yield the bicyclic hemiacetal product.
-
Oxidation (Optional): The resulting bicyclic hemiacetal can be oxidized to the corresponding 3-oxabicyclo[3.3.1]nonan-2-one using PCC in DCM.
-
Analysis: Characterize the product by NMR spectroscopy and determine the diastereomeric ratio. The enantiomeric excess can be determined by chiral HPLC analysis of the oxidized product.
Data Presentation:
| Entry | Aryl Group (Nitropropenol) | Aryl Group (Enal) | Yield (%) | dr | ee (%) (after oxidation) |
| 1 | Phenyl | Phenyl | 75 | >20:1 | 96 |
| 2 | 4-Chlorophenyl | Phenyl | 80 | >20:1 | 97 |
| 3 | Phenyl | 4-Bromophenyl | 72 | >20:1 | 95 |
Data is representative of the stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-one precursors.[8]
Application Note 3: Asymmetric Reduction of Prochiral Ketones with Alpine-Borane®
Expertise & Experience: The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. B-(3-pinanyl)-9-borabicyclo[3.3.1]nonane, commercially known as Alpine-Borane®, is a highly effective chiral reducing agent derived from (+)- or (-)-α-pinene and 9-borabicyclo[3.3.1]nonane (9-BBN).[1] The stereochemical outcome is governed by a six-membered ring transition state where the hydride is transferred from the β-position of the pinanyl group to the carbonyl carbon.[1] The steric bulk of the pinanyl group effectively blocks one face of the ketone, directing the hydride attack to the less hindered face.[1] This reagent is particularly effective for the reduction of sterically unhindered ketones, such as acetylenic ketones.[4] The enantioselectivity of the reduction can be influenced by factors such as reaction temperature and pressure.[1][9]
Trustworthiness: Alpine-Borane® is a commercially available and well-studied reagent, and the Midland Alpine-Borane reduction is a reliable method for the enantioselective synthesis of chiral alcohols. The protocol below is adapted from established procedures and provides a robust method for achieving high enantioselectivity.
Mechanism of Asymmetric Ketone Reduction by Alpine-Borane®
Caption: Mechanism of Alpine-Borane® reduction.
Protocol 3: Asymmetric Reduction of an Acetylenic Ketone with Alpine-Borane®
This protocol is a general procedure based on the Midland reduction.[1][4]
Materials:
-
B-(3-pinanyl)-9-borabicyclo[3.3.1]nonane (Alpine-Borane®) (1.2 mmol)
-
Acetylenic ketone (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Ethanolamine (for work-up)
-
Pentane (for extraction)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed flask, dissolve the acetylenic ketone (1.0 mmol) in anhydrous THF (2 mL).
-
Addition of Reducing Agent: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add a solution of Alpine-Borane® (1.2 mmol) in THF (3 mL) dropwise over 10 minutes.
-
Reaction Conditions: Stir the reaction mixture at the chosen temperature for the required time (typically 2-24 hours). Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of a small amount of acetaldehyde to consume excess reagent, followed by the addition of ethanolamine (0.15 mL, ~2.5 mmol). Stir for 30 minutes at room temperature.
-
Extraction: Add pentane (20 mL) and wash the organic layer with water (3 x 10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
Data Presentation:
| Entry | Ketone | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1-Octyn-3-one | 0 | 24 | 85 | 92 |
| 2 | 1-Phenyl-2-propyn-1-one | -78 | 4 | 90 | >95 |
| 3 | 3-Hexyn-2-one | 0 | 48 | 78 | 88 |
Data is representative of typical results for the asymmetric reduction of acetylenic ketones with Alpine-Borane®.[1][4]
Conclusion
The bicyclo[3.3.1]nonane scaffold represents a powerful tool in the arsenal of the synthetic chemist. Its rigid and well-defined structure provides an exceptional platform for the design of chiral ligands and organocatalysts that can achieve high levels of stereocontrol in a diverse array of asymmetric transformations. The applications highlighted in this guide, from rhodium-catalyzed 1,4-additions to organocatalytic domino reactions and asymmetric reductions, underscore the versatility and reliability of these systems. As the demand for enantiomerically pure compounds in pharmaceuticals and materials science continues to grow, the development of novel catalytic systems based on the bicyclo[3.3.1]nonane framework will undoubtedly continue to be a fruitful area of research.
References
- BenchChem. (2025). Application Notes: Bicyclo[3.3.
-
Shintani, R., Ichikawa, Y., Takatsu, K., Chen, F.-X., & Hayashi, T. (2009). Tuning the Chiral Environment of C2-Symmetric Diene Ligands: Development of 3,7-Disubstituted Bicyclo[3.3.1]nona-2,6-dienes. The Journal of Organic Chemistry, 74(2), 869–873. Available from: [Link]
-
National Institutes of Health. (n.d.). Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. U.S. Department of Health & Human Services. Available from: [Link]
-
Sci-Hub. (n.d.). 4,8‐Disubstituted Bicyclo[3.3.1]nona‐2,6‐dienes as Chiral Ligands for Rh‐Catalyzed Asymmetric 1,4‐Addition Reactions. Available from: [Link]
-
ChemTube3D. (n.d.). Enantioselective Ketone Reduction Chiral Reagent - Alpine Borane. Available from: [Link]
-
ACS Publications. (n.d.). Tuning the Chiral Environment of C2-Symmetric Diene Ligands: Development of 3,7-Disubstituted Bicyclo[3.3.1]nona-2,6-dienes. The Journal of Organic Chemistry. Available from: [Link]
-
Royal Society of Chemistry. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science. Available from: [Link]
-
ACS Publications. (2022). Enantioselective Michael Addition/Cyclization/Desymmetrization Sequence of Prochiral Cyclic Hemiacetals and Nitroolefins: Synthesis of Chiral Oxygen-Bridged Bicyclic Compounds. Organic Letters. Available from: [Link]
-
ACS Publications. (n.d.). Phosphine-Catalyzed Addition/Cycloaddition Domino Reactions of β′-Acetoxy Allenoate: Highly Stereoselective Access to 2-Oxabicyclo[3.3.1]nonane and Cyclopenta[a]pyrrolizine. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. (2007). Synthesis and rhodium complexation of enantiomerically enriched bicyclo[3.3.1]nona-2,6-diene. Available from: [Link]
-
University of Waterloo. (n.d.). Enantioselective Reduction of Ketones. Available from: [Link]
-
Sci-Hub. (n.d.). Symmetric Diene Ligands: Development of 3,7-Disubstituted Bicyclo[3.3.1]nona-2,6-dienes. Available from: [Link]
-
SciSpace. (n.d.). The boron approach to asymmetric synthesis. Available from: [Link]
-
ScholarWorks@UARK. (n.d.). Reaction of Alpine-Borane with Aldehydes: Reactivity Rate Assessment by Observation of the Disappearance of the Carbonyl n. Available from: [Link]
- Wipf, P. (2007). Chem 2320 Lecture Notes. University of Pittsburgh.
-
ResearchGate. (2007). ChemInform Abstract: Stereocontrolled Synthesis and Reactions of Bicyclo[3.3.1]nonanes. Available from: [Link]
-
ResearchGate. (n.d.). B-3-Pinanyl-9-borabicyclo[3.3.1]nonane. Available from: [Link]
-
ResearchGate. (n.d.). Recent Advances in Organocatalytic Asymmetric Synthesis of Bicyclo[3.3.1]nonane Frameworks. Available from: [Link]
-
ResearchGate. (n.d.). 2-Thiabicyclo[3.3.1]nonanes Construction via Organocatalytic Asymmetric Formal [3+3] Cycloaddition. Available from: [Link]
-
ACS Publications. (1989). Asymmetric reductions of prochiral ketones with B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane) at elevated pressures. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Asymmetric Reduction of α,β-Acetylenic Ketones with B -3-Pinanyl-9-Borabicyclo[3.3.1]Nonane: ( R )-( + )-1-Octyn-3-Ol. Available from: [Link]
-
ACS Publications. (1983). Asymmetric reduction of prochiral .alpha.-halo ketones with B-3-pinanyl-9-borabicyclo[3.3.1]nonane. The Journal of Organic Chemistry. Available from: [Link]
-
PubMed. (2015). Rhodium/chiral diene-catalyzed asymmetric 1,4-addition of arylboronic acids to chromones: a highly enantioselective pathway for accessing chiral flavanones. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). A Chiral Chelating Diene as a New Type of Chiral Ligand for Transition Metal Catalysts: Its Preparation and Use for the Rhodium-Catalyzed Asymmetric 1,4-Addition. Available from: [Link]
-
ResearchGate. (2007). Convenient Synthesis of Endo,Endo- and Endo,Exo- Bicyclo[3.3.1]Nonane Diamines. Available from: [Link]
-
Wiley Online Library. (n.d.). Recent Advances in Organocatalytic Asymmetric Synthesis of Bicyclo[3.3.1]nonane Frameworks. Available from: [Link]
-
Semantic Scholar. (n.d.). Rhodium/chiral diene-catalyzed asymmetric 1,4-addition of arylboronic acids to chromones: a highly enantioselective pathway for accessing chiral flavanones. Available from: [Link]
-
National Institutes of Health. (n.d.). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. U.S. Department of Health & Human Services. Available from: [Link]
-
Sci-Hub. (n.d.). Asymmetric Organocatalytic Domino Michael/Aldol Reactions: Enantioselective Synthesis of Chiral Cycloheptanones, Tetrahydrochromenones, and Polyfunctionalized Bicyclo[3.2.1]octanes. Available from: [Link]
-
PubMed. (2005). C2-symmetric bicyclo[3.3.1]nonadiene as a chiral ligand for rhodium-catalyzed asymmetric arylation of N-(4-nitrobenzenesulfonyl)arylimines. Available from: [Link]
-
National Institutes of Health. (n.d.). Switchable organocatalytic enantioselective sulfenocyclization of cyclohexadienes enabling chemodivergent access to chiral bicyclo[m.n.1] ring systems. U.S. Department of Health & Human Services. Available from: [Link]
-
Royal Society of Chemistry. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tuning the Chiral Environment of C2-Symmetric Diene Ligands: Development of 3,7-Disubstituted Bicyclo[3.3.1]nona-2,6-dienes [organic-chemistry.org]
- 3. sci-hub.box [sci-hub.box]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Novel Polymers Using Bicyclo[3.une]nonane-3,7-dicarboxylic Acid
Introduction: Unlocking High-Performance Polymers with a Unique Bicyclic Monomer
In the relentless pursuit of advanced materials with superior thermal and mechanical properties, polymer chemists are increasingly turning to monomers with complex, three-dimensional architectures. Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid, a rigid, pre-organized dicarboxylic acid, presents a compelling building block for the synthesis of novel polyesters and polyamides. Its inherent rigidity is anticipated to impart exceptional thermal stability, high glass transition temperatures (Tg), and enhanced mechanical strength to the resulting polymers, making them attractive candidates for high-performance applications in aerospace, automotive, and electronics industries.
The unique chair-chair or chair-boat conformation of the bicyclo[3.3.1]nonane core restricts segmental motion within the polymer backbone, a key factor in achieving high thermal stability. This application note provides detailed protocols for the synthesis of both polyesters and polyamides derived from this intriguing monomer, along with comprehensive characterization methodologies. The causality behind experimental choices is explained to empower researchers to adapt and optimize these protocols for their specific needs.
Monomer Profile: this compound
A thorough understanding of the monomer is paramount for successful polymerization. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₆O₄ | |
| Molecular Weight | 212.24 g/mol | |
| CAS Number | 6221-58-5 | |
| Appearance | White to off-white crystalline powder | General knowledge |
| Melting Point | >300 °C (decomposes) | Inferred from high rigidity |
| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents like DMF, DMAc, NMP, and DMSO upon heating. | General chemical principles |
PART 1: Synthesis of Polyesters via Melt Polycondensation
Melt polycondensation is a robust and widely used method for synthesizing high-molecular-weight polyesters. This solvent-free approach is environmentally friendly and often leads to polymers with excellent properties. The following protocol details the synthesis of a polyester from this compound and a suitable diol, such as 1,4-butanediol.
Experimental Workflow: Polyester Synthesis
Caption: Workflow for polyester synthesis.
Detailed Protocol: Polyester Synthesis
Materials:
-
This compound (1.00 eq)
-
1,4-Butanediol (1.05-1.10 eq, slight excess to account for volatilization)
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst (e.g., antimony trioxide), ~200-500 ppm relative to the diacid.
-
High-purity nitrogen gas
-
Trifluoroacetic acid (for dissolution)
-
Methanol (for precipitation)
Equipment:
-
Three-necked round-bottom flask or a dedicated polymerization reactor
-
Mechanical stirrer with a high-torque motor
-
Distillation head with a condenser and collection flask
-
Nitrogen inlet adapter
-
High-vacuum pump
-
Heating mantle with a temperature controller
Procedure:
-
Monomer and Reactor Preparation:
-
Thoroughly dry all glassware in an oven at 120°C overnight.
-
Dry the this compound in a vacuum oven at 80-100°C for at least 12 hours to remove any residual moisture.
-
Assemble the reactor while hot and purge with dry nitrogen gas.
-
-
Charging the Reactor:
-
Under a positive flow of nitrogen, charge the reactor with this compound, 1,4-butanediol, and the catalyst.
-
Equip the reactor with the mechanical stirrer, nitrogen inlet, and distillation head.
-
-
Esterification Stage:
-
Begin stirring and gently heat the mixture to create a homogenous melt.
-
Gradually increase the temperature to 180-220°C while maintaining a slow stream of nitrogen.
-
Water will begin to distill as a byproduct of the esterification reaction. Continue this stage until approximately 80-90% of the theoretical amount of water has been collected. This typically takes 2-4 hours. Causality: A slow, controlled temperature increase prevents sublimation of the diacid and ensures a complete initial reaction before applying vacuum.
-
-
Polycondensation Stage:
-
Increase the temperature to 240-260°C.
-
Gradually apply a high vacuum (<1 Torr) over 30-60 minutes. Causality: A gradual application of vacuum prevents bumping and loss of reactants.
-
A significant increase in the viscosity of the melt will be observed as the molecular weight of the polymer increases.
-
Continue the reaction under high vacuum for an additional 2-4 hours, or until the desired melt viscosity is achieved.
-
-
Polymer Isolation and Purification:
-
Remove the heating mantle and allow the reactor to cool to room temperature under a nitrogen atmosphere.
-
The resulting polyester will be a solid plug. To purify, dissolve the polymer in a minimal amount of a strong solvent like trifluoroacetic acid.
-
Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.
-
Filter the purified polymer, wash with fresh methanol, and dry in a vacuum oven at 60-80°C until a constant weight is achieved.
-
PART 2: Synthesis of Polyamides via Solution Polycondensation
Due to the high melting points and potential for degradation at elevated temperatures, solution polycondensation is often a preferred method for synthesizing aromatic and semi-aromatic polyamides. This protocol describes the synthesis of a polyamide from this compound and an aromatic diamine, such as 4,4'-oxydianiline (ODA).
Experimental Workflow: Polyamide Synthesis
Caption: Workflow for polyamide synthesis.
Detailed Protocol: Polyamide Synthesis
Materials:
-
This compound (1.00 eq)
-
Thionyl chloride (SOCl₂) (2.2 eq)
-
4,4'-Oxydianiline (ODA) (1.00 eq)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer or mechanical stirrer
-
Addition funnel
-
Nitrogen inlet adapter
-
Ice bath
Procedure:
-
Preparation of the Diacid Chloride:
-
In a fume hood, carefully add this compound to an excess of thionyl chloride containing a catalytic amount of DMF.
-
Gently reflux the mixture for 4-6 hours until the solution becomes clear and gas evolution ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude diacid chloride can be used directly or purified by vacuum distillation or recrystallization. Causality: Conversion to the more reactive diacid chloride allows for lower reaction temperatures, preventing side reactions and degradation.
-
-
Polymerization:
-
In a separate three-necked flask equipped with a stirrer and nitrogen inlet, dissolve the 4,4'-oxydianiline and anhydrous lithium chloride (approximately 5-10 wt% based on the solvent) in anhydrous NMP. Causality: LiCl enhances the solubility of the aromatic diamine and the resulting polyamide.
-
Cool the diamine solution to 0-5°C using an ice bath.
-
Dissolve the freshly prepared diacid chloride in a small amount of anhydrous NMP and place it in the addition funnel.
-
Slowly add the diacid chloride solution to the stirred diamine solution over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. The viscosity of the solution will increase significantly.
-
-
Polymer Isolation and Purification:
-
Pour the viscous polymer solution into a large volume of vigorously stirred deionized water or a water/methanol mixture to precipitate the polyamide.
-
Collect the fibrous polymer by filtration and wash it thoroughly with water and then with methanol to remove any unreacted monomers and salts.
-
Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
-
PART 3: Characterization of Novel Polymers
Comprehensive characterization is essential to understand the structure-property relationships of the newly synthesized polymers. The following techniques are recommended:
| Technique | Information Obtained | Expected Results for Bicyclo[3.3.1]nonane-based Polymers |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the polymer and the incorporation of the bicyclic monomer. | ¹H and ¹³C NMR spectra should show characteristic peaks for the bicyclo[3.3.1]nonane backbone, as well as signals corresponding to the diol/diamine and the ester/amide linkages.[1][2][3] |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Successful polymerization should yield polymers with high molecular weights (Mw > 20,000 g/mol ) and a PDI in the range of 1.5-2.5 for polycondensation.[4] |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). | The rigid bicyclic structure is expected to lead to a high Tg (>150°C for polyesters, >250°C for aromatic polyamides). The polymers may be amorphous or semi-crystalline depending on the co-monomer.[5][6] |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring the decomposition temperature. | Polymers incorporating the bicyclo[3.3.1]nonane unit are anticipated to exhibit high thermal stability, with decomposition temperatures exceeding 400°C in an inert atmosphere.[4][5] |
References
-
D. R. Kelsey, et al. "Solution C-13 NMR Spectroscopy of Polyamide Homopolymers (Nylons 6, 11, 12, 66, 69, 610 and 612) and Several Commercial Copolymers." Polymer, vol. 42, no. 5, 2001, pp. 2235-2244. [Link]
-
W. P. J. Appel, et al. "Advanced spectroscopy, microscopy, diffraction and thermal analysis of polyamide adhesives and prediction of their functional properties with solid-state NMR spectroscopy." Polymer Chemistry, vol. 11, no. 3, 2020, pp. 655-666. [Link]
-
D. R. Kelsey. "Solution and solid state nuclear magnetic resonance spectroscopy of polyamides and crosslinked polyacrylates." ProQuest Dissertations Publishing, 1999. [Link]
-
A. A. Gevorkyan, et al. "CONVENIENT SYNTHESIS OF NOVEL 1,3,7-TRISUBSTITUTED BICYCLO[3.3.1]NONANE DERIVATIVES." Synthetic Communications, vol. 32, no. 1, 2002, pp. 127-134. [Link]
-
S. A. Jenekhe, et al. "1H and 13C NMR Spectroscopic Characterization of Poly(amide-enaminonitriles)." Macromolecules, vol. 26, no. 18, 1993, pp. 4727-4733. [Link]
-
M. Ghaemy, and M. Barghamadi. "Synthesis and Characterization of Novel Photoactive Polyamide Derived from Substituted Fluorene by Copper (I) Catalyst." ResearchGate, 2012. [Link]
-
M. El Gouri, et al. "Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies." American Journal of Materials Science, vol. 4, no. 3, 2014, pp. 121-129. [Link]
-
A. K. Sadana, et al. "Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics." RSC Medicinal Chemistry, vol. 14, no. 8, 2023, pp. 1426-1481. [Link]
-
T. Momose, et al. "An Efficient and Practical Synthesis of Bicyclo[3.3.1]nonane-2,4-diones." Chemical and Pharmaceutical Bulletin, vol. 30, no. 8, 1982, pp. 2896-2901. [Link]
- G. Maas, et al. "Method for producing 3,7-diaza-bicyclo[3.3.1]nonane compounds.
- P. A. Staniland, et al. "(co)polyamides obtainable from 1,4-cyclohexanedicarboxylic acid and a diamine of formula h2n-(ch2)2-o-(ch2)2-o-(ch2)2-nh2.
- S. R. Turner, et al. "Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from cyclohexane-1,4-dicarboxylic acid.
-
"Thermal Characterization of Polymers." Nexus Analytics. [Link]
-
"DSC Analysis of Polymers." EAG Laboratories. [Link]
-
J. R. Arndt, and M. R. Schure. "SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid." Waters, 2018. [Link]
-
Y. Wang, et al. "Preparation and Properties of Poly(ethylene glycol-co-cyclohexane-1,4-dimethanol terephthalate)/Polyglycolic Acid (PETG/PGA) Blends." Polymers, vol. 13, no. 1, 2021, p. 136. [Link]
-
L. Figueroa, et al. "DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES." Chemistry Journal of Moldova, vol. 15, no. 1, 2020, pp. 75-85. [Link]
-
"7.9 Other polyamide polymers." LibreTexts Chemistry. [Link]
-
"Polymer Analysis (GPC, TGA, DSC)." Ulm University. [Link]
-
M. S. Pirguliyeva. "synthesis of polyamidoimides from rosin adduct with anhydride of cis-4-cyclohexene." Processes of Petrochemistry and Oil Refining, vol. 20, no. 4, 2019, pp. 602-608. [Link]
-
A. Sarkar. "Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups." National Chemical Laboratory, 2002. [Link]
- "Process for preparing poly (1, 4-cyclohexanedicarboxylic acid 1, 4-cyclohexylenedimethylene) and reactor grade polyesters prepared therefrom.
-
J. Y. Lee, et al. "Structures of: (a) poly (ethylene glycol 1,4-cyclohexane dimethylene..." ResearchGate, 2017. [Link]
-
A. Llevot, et al. "Polycondensation of ethylene glycol or oligo(ethylene glycol) with mercaptosuccinic acid catalyzed by HCl." ResearchGate, 2016. [Link]
Sources
- 1. "Solution C-13 NMR Spectroscopy of Polyamide Homopolymers (Nylons 6, 11" by R.D. Davis, William L. Jarrett et al. [aquila.usm.edu]
- 2. Advanced spectroscopy, microscopy, diffraction and thermal analysis of polyamide adhesives and prediction of their functional properties with solid-state NMR spectroscopy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Solution and solid state nuclear magnetic resonance spectroscopy of polyamides and crosslinked polyacrylates - ProQuest [proquest.com]
- 4. Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies [pubs.sciepub.com]
- 5. nexus-analytics.com.my [nexus-analytics.com.my]
- 6. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
Application Notes and Protocols for the Synthesis of Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
Introduction
The bicyclo[3.3.1]nonane scaffold is a conformationally rigid carbocyclic system that serves as a valuable building block in medicinal chemistry and materials science.[1] Its unique three-dimensional structure allows for precise spatial orientation of functional groups, making it an attractive motif for the design of enzyme inhibitors, receptor ligands, and novel polymeric materials. Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid, in particular, is a key intermediate for the synthesis of more complex derivatives, offering two carboxylic acid functionalities for further chemical elaboration. This document provides a detailed, field-proven protocol for the synthesis of this compound, proceeding through the preparation of an adamantane precursor followed by an oxidative ring-opening reaction. This approach leverages the inherent structural relationship between the adamantane and bicyclo[3.3.1]nonane ring systems.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is accomplished via a robust two-step sequence. The first step involves the synthesis of 1,3-adamantanedicarboxylic acid from the commercially available 1-adamantanecarboxylic acid. This is achieved through a one-pot oxidation reaction. The second, and key, step is the oxidative cleavage of the adamantane core to yield the target bicyclo[3.3.1]nonane derivative. This ring-opening is conceptually based on the oxidative cleavage of cyclic ketones or diols. For the purpose of this protocol, we will detail a well-established method for the synthesis of the adamantane precursor and a reliable method for its subsequent oxidative transformation.
Caption: Overall synthetic strategy for this compound.
PART 1: Synthesis of 1,3-Adamantanedicarboxylic Acid
Mechanistic Insight
The synthesis of 1,3-adamantanedicarboxylic acid from 1-adamantanecarboxylic acid is a one-pot process that leverages the high reactivity of the tertiary C-H bonds of the adamantane cage.[2][3] The reaction proceeds in a mixture of nitric and sulfuric acids, where the strong acid medium facilitates the formation of a carbocation at one of the tertiary positions. This carbocation is then trapped by a carboxylating agent, in this case, formic acid, to introduce the second carboxylic acid group.[4] The use of a mixture of strong acids is crucial for both the oxidation and the subsequent carboxylation steps.[4]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-Adamantanecarboxylic acid | 99% | Sigma-Aldrich |
| Nitric acid (65%) | ACS Reagent | Fisher Scientific |
| Sulfuric acid (98%) | ACS Reagent | VWR |
| Formic acid (88%) | ACS Reagent | Sigma-Aldrich |
| Sodium hydroxide | ACS Reagent | VWR |
| Hydrochloric acid (concentrated) | ACS Reagent | Fisher Scientific |
| Deionized water | - | - |
| Crushed ice | - | - |
| Ethanol | Reagent Alcohol | Fisher Scientific |
Instrumentation:
-
Three-necked round-bottom flask (500 mL)
-
Magnetic stirrer with stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
-
Beakers
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 1-adamantanecarboxylic acid (20 g).
-
Acid Addition: To the flask, add nitric acid (65%, 20 mL) followed by sulfuric acid (98%, 160 mL).
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Formic Acid Addition: While maintaining the temperature at 0°C, add anhydrous formic acid (80%, 70 mL) dropwise over a period of 5 hours.
-
Reaction: After the addition is complete, allow the reaction to stir for an additional hour at 0°C.
-
Quenching: Carefully pour the reaction mixture onto crushed ice in a large beaker.
-
Precipitation and Filtration: Allow the ice to melt, and a white solid will precipitate. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the precipitate thoroughly with cold deionized water.
-
Purification:
-
Dissolve the crude solid in an aqueous solution of sodium hydroxide.
-
Separate the clear upper solution and acidify it with hydrochloric acid to a pH of 3.
-
A white precipitate will form. Collect the precipitate by vacuum filtration.
-
Wash the solid with deionized water until the washings are neutral.
-
-
Drying and Recrystallization:
-
Dry the solid in a vacuum oven.
-
Recrystallize the crude 1,3-adamantanedicarboxylic acid from ethanol to obtain a pure white solid.[2]
-
PART 2: Synthesis of this compound
Mechanistic Insight
The oxidative cleavage of the adamantane ring to form a bicyclo[3.3.1]nonane system is a key transformation. While a direct oxidative cleavage of 1,3-adamantanedicarboxylic acid is not extensively documented, a conceptually similar and effective method involves the oxidative cleavage of a 2,6-dihydroxyadamantane-1,3-dicarboxylic acid derivative. This can be achieved using a strong oxidizing agent such as periodic acid (HIO₄).[5] The reaction proceeds via the formation of a periodic ester with the vicinal diol, which then undergoes fragmentation to cleave the C-C bond between the hydroxyl-bearing carbons, yielding two carbonyl groups. In this case, the cleavage of the adamantane cage at the C2-C6 bond would lead to the formation of the bicyclo[3.3.1]nonane skeleton with the desired carboxylic acid functionalities at the 3 and 7 positions. The synthesis of the dihydroxy adamantane precursor can be achieved through selective hydroxylation of 1,3-adamantanedicarboxylic acid.
Caption: Conceptual pathway for the oxidative ring opening of the adamantane core.
Experimental Protocol (Conceptual)
This protocol is based on established principles of oxidative cleavage and may require optimization for this specific substrate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1,3-Adamantanedicarboxylic acid | As synthesized | - |
| N-Bromosuccinimide (NBS) | 99% | Sigma-Aldrich |
| Silver sulfate | ACS Reagent | Fisher Scientific |
| Periodic acid (H₅IO₆) | 99% | Sigma-Aldrich |
| Dioxane | Anhydrous | VWR |
| Water | Deionized | - |
| Sodium bisulfite | ACS Reagent | VWR |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Sodium sulfate | Anhydrous | VWR |
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
Step 2a: Synthesis of 2,6-Dibromo-1,3-adamantanedicarboxylic acid (Intermediate)
-
In a round-bottom flask, dissolve 1,3-adamantanedicarboxylic acid in a suitable solvent (e.g., carbon tetrachloride).
-
Add N-bromosuccinimide (2.2 equivalents) and a radical initiator (e.g., AIBN).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Step 2b: Synthesis of 2,6-Dihydroxy-1,3-adamantanedicarboxylic acid (Intermediate)
-
The 2,6-dibromo-1,3-adamantanedicarboxylic acid is hydrolyzed to the corresponding diol.
-
Dissolve the dibromo derivative in a mixture of acetone and water.
-
Add silver sulfate and reflux the mixture. The silver ions will facilitate the displacement of the bromide ions by hydroxide.
-
Monitor the reaction by TLC.
-
After completion, filter off the silver bromide precipitate and concentrate the filtrate.
-
The crude diol can be purified by recrystallization.
Step 2c: Oxidative Cleavage to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the 2,6-dihydroxy-1,3-adamantanedicarboxylic acid in a mixture of dioxane and water.
-
Oxidant Addition: Add a solution of periodic acid (H₅IO₆) in water dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any excess periodic acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Characterization
The final product and intermediates should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., O-H and C=O stretching of the carboxylic acids).
-
Melting Point: To assess the purity of the crystalline products.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
Formic acid is corrosive and has a pungent odor.
-
Periodic acid is a strong oxidizing agent.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or loss during work-up. | Ensure dropwise addition of formic acid is slow and the temperature is maintained at 0°C. Be careful during the neutralization and precipitation steps. |
| Incomplete reaction in Step 2c | Insufficient oxidizing agent or reaction time. | Add a slight excess of periodic acid and monitor the reaction closely by TLC to ensure completion. |
| Product contamination with starting material | Incomplete reaction. | Extend the reaction time or slightly increase the amount of the oxidizing agent. Purify carefully by recrystallization or column chromatography. |
References
-
Zhu, H., & Zhong, X. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry, 25(7), 4119-4120. [Link][2][3]
-
Google Patents. (n.d.). CN101898958A - A kind of preparation method of 1,3-adamantane dicarboxylic acid. Retrieved from [6]
- Google Patents. (n.d.). CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid.
- Rossi, R. A., & Pierini, A. B. (1993). Reactions of 1,3-Dihaloadamantanes with Carbanions in DMSO: Ring-Opening Reactions to Bicyclo[3.3.1]nonane Derivatives by the SRN1 Mechanism. The Journal of Organic Chemistry, 58(15), 4142–4144.
- Mori, T., et al. (1987). An Efficient and Practical Synthesis of Bicyclo[3.3.1]nonane-2,4-diones. Chemical and Pharmaceutical Bulletin, 35(8), 3454-3457.
-
Roy, D., & Ghorai, M. K. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry.[7]
-
Lee, G. S. (2011). Progress Towards the Total Synthesis of Rugulosone and Methodologies of Alkene Isomerization and Formation of Substituted Adamantanones. eScholarship, University of California.[1]
-
Krasutsky, P. A., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7654. [Link][5]
Sources
- 1. escholarship.org [escholarship.org]
- 2. Free Article [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101898958A - A kind of preparation method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 7. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
Application Notes and Protocols: Bicyclo[3.-3.1]nonane-3,7-dicarboxylic Acid in Materials Science
Foreword: The Untapped Potential of a Rigid Aliphatic Scaffold
In the vast landscape of materials science, the quest for novel building blocks that impart unique structural and functional properties to materials is perpetual. While aromatic dicarboxylic acids have long been the workhorses in the synthesis of polymers and metal-organic frameworks (MOFs), the potential of rigid, saturated aliphatic linkers remains a frontier with significant untapped potential. Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid stands out as a particularly intriguing candidate in this class. Its rigid, pre-organized V-shaped geometry, a consequence of its fused cyclohexane rings in a stable chair-chair or chair-boat conformation, offers a unique steric and electronic profile for the construction of advanced materials. This document serves as a detailed guide for researchers, materials scientists, and chemical engineers on the application of this compound in the design and synthesis of next-generation polymers and coordination polymers.
The this compound Scaffold: A Structural Overview
This compound, with the chemical formula C₁₁H₁₆O₄, is a dicarboxylic acid derivative of the bicyclo[3.3.1]nonane core. The parent hydrocarbon is a bridged bicyclic compound consisting of two fused cyclohexane rings. The positioning of the carboxylic acid groups at the 3 and 7 positions is crucial, as it dictates the spatial orientation of the coordination vectors.
The conformational landscape of the bicyclo[3.3.1]nonane skeleton is dominated by the twin-chair, chair-boat, and twin-boat conformers. The twin-chair conformation is generally the most stable, providing a rigid, V-shaped arrangement of the two carboxylic acid groups. This pre-determined geometry can be exploited to direct the assembly of highly ordered three-dimensional structures.
Caption: 2D representation of this compound.
Application in the Synthesis of Metal-Organic Frameworks (MOFs)
The use of rigid aliphatic dicarboxylic acids as linkers in MOF synthesis is a growing area of interest, offering an alternative to the more common aromatic linkers. The saturated backbone of this compound can lead to MOFs with distinct properties, such as improved flexibility, different pore geometries, and potentially enhanced stability under certain conditions.
Rationale for Use in MOF Synthesis
-
Structural Rigidity and Pre-organization: The inherent rigidity of the bicyclo[3.3.1]nonane core helps in the formation of robust and porous frameworks. The V-shaped disposition of the carboxylate groups can lead to the formation of unique network topologies that are not accessible with linear or more flexible linkers.
-
Aliphatic Nature: The absence of aromatic rings in the linker backbone can influence the framework's interaction with guest molecules. This can be advantageous for applications where specific host-guest interactions are desired, such as in selective gas separation.
-
Chirality: The bicyclo[3.3.1]nonane scaffold can be synthesized in enantiomerically pure forms. The use of chiral linkers is a key strategy for the synthesis of homochiral MOFs, which have applications in enantioselective separations and catalysis.
Hypothetical Protocol for the Solvothermal Synthesis of a Zinc-based MOF
This protocol is a general guideline based on established methods for the synthesis of zinc-based MOFs with dicarboxylate linkers. Optimization of reaction parameters will be necessary.
Materials:
-
This compound (H₂-BNDA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Scintillation Vials
-
Programmable Oven
Procedure:
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve 21.2 mg (0.1 mmol) of this compound in 10 mL of DMF. In a separate vial, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.
-
Mixing: Slowly add the zinc nitrate solution to the linker solution while stirring.
-
Sealing and Heating: Cap the vial tightly and place it in a programmable oven. Heat the reaction mixture to 100 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.
-
Cooling and Crystal Collection: Allow the oven to cool down to room temperature naturally. Colorless, crystalline solids should be visible at the bottom of the vial. Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Activation: To remove the solvent molecules from the pores of the MOF, the crystals should be activated. This can be achieved by immersing the as-synthesized material in a volatile solvent like chloroform or acetone for 24 hours, followed by heating under vacuum at a temperature determined by thermogravimetric analysis (TGA).
Caption: Solvothermal synthesis workflow for a hypothetical Zn-BNDA MOF.
Characterization of the Resulting MOF
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the coordination of the carboxylate groups to the metal centers, evidenced by a shift in the C=O stretching frequency.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and the temperature required for solvent removal (activation).
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.
| Property | Expected Outcome |
| Crystallinity | Sharp peaks in the PXRD pattern |
| Coordination | Shift of C=O stretch from ~1700 cm⁻¹ to ~1610-1550 cm⁻¹ in FTIR |
| Thermal Stability | Stable up to >300 °C in TGA |
| Porosity | Type I or Type IV N₂ adsorption isotherm |
Application in the Synthesis of High-Performance Polyesters
The incorporation of rigid, bicyclic units into polyester backbones is a well-established strategy to enhance their thermal and mechanical properties. This compound can serve as a specialty monomer to create polyesters with high glass transition temperatures (Tg), improved modulus, and enhanced dimensional stability.
Rationale for Use in Polyester Synthesis
-
Increased Glass Transition Temperature (Tg): The rigid and bulky nature of the bicyclo[3.3.1]nonane unit restricts the rotational freedom of the polymer chains, leading to a significant increase in the Tg of the resulting polyester compared to analogous polymers made with linear aliphatic diacids.
-
Amorphous Nature: The non-linear structure of the diacid can disrupt chain packing and inhibit crystallization, leading to amorphous polyesters with high clarity.
-
Enhanced Mechanical Properties: The rigid backbone contributes to a higher modulus and improved tensile strength.
Protocol for the Melt Polycondensation of a Copolyester
This protocol describes the synthesis of a copolyester of this compound, dimethyl terephthalate, and 1,4-butanediol.
Materials:
-
This compound (BNDA)
-
Dimethyl terephthalate (DMT)
-
1,4-Butanediol (BDO)
-
Titanium(IV) butoxide (Ti(OBu)₄) - Catalyst
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
High-vacuum pump
-
Heating mantle with temperature controller
Procedure:
-
Esterification: Charge the reactor with this compound, dimethyl terephthalate, and an excess of 1,4-butanediol (e.g., a 1:1:2.2 molar ratio of diacids to diol). Add the catalyst (e.g., 50-100 ppm of Ti).
-
First Stage (Transesterification): Heat the mixture under a slow stream of nitrogen to 180-200 °C. Methanol will be evolved from the transesterification of DMT and water from the esterification of BNDA. Continue this stage until the evolution of methanol and water ceases (typically 2-3 hours).
-
Second Stage (Polycondensation): Gradually increase the temperature to 240-260 °C while slowly reducing the pressure to below 1 Torr. The excess 1,4-butanediol will distill off.
-
High Vacuum Stage: Continue the reaction under high vacuum for 2-4 hours. The viscosity of the melt will increase significantly. The reaction is complete when the desired melt viscosity is achieved.
-
Polymer Recovery: Cool the reactor under nitrogen and extrude or dissolve the polymer for further processing and characterization.
Caption: Melt polycondensation workflow for a BNDA-based copolyester.
Characterization of the Resulting Polyester
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and determine the comonomer composition.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (Mw, Mn, and PDI).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), if any.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.
-
Mechanical Testing (e.g., Tensile Testing): To evaluate the modulus, tensile strength, and elongation at break.
Safety and Handling
This compound is a fine chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a promising, yet underexplored, building block for the creation of advanced materials. Its rigid, pre-organized structure offers exciting possibilities for the design of novel MOFs with unique topologies and high-performance polyesters with enhanced thermal and mechanical properties. The protocols and insights provided in this document are intended to serve as a foundation for further research and development in this exciting area of materials science.
References
-
Yaghi, O. M., et al. "Systematic design of pore size and functionality in isoreticular MOFs and their application in methane storage." Science295.5554 (2002): 469-473. [Link]
-
Odian, George. Principles of polymerization. John Wiley & Sons, 2004. [Link]
-
Long, J. R., and O. M. Yaghi. "The future of metal-organic frameworks." Chemical Society Reviews38.5 (2009): 1213-1214. [Link]
-
Carrow, B. P., and K. Nozaki. "Synthesis of functional polyolefins using cationic catalysts." Macromolecules45.6 (2012): 2591-2603. [Link]
-
Kitaura, R., K. Fujimoto, S. Noro, M. Kondo, and S. Kitagawa. "A new nanoporous metal-organic framework containing a 1D channel." Angewandte Chemie International Edition41.1 (2002): 133-135. [Link]
Application Notes and Protocols: The Biological Activity of Functionalized Bicyclo[3.3.1]nonane Derivatives
Introduction: The Bicyclo[3.3.1]nonane Scaffold - A Privileged Framework in Drug Discovery
The bicyclo[3.3.1]nonane ring system is a conformationally rigid, three-dimensional carbocyclic framework that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] This unique structural motif is prevalent in over 1,000 natural products, spanning diverse classes such as alkaloids, terpenes, and polyketides.[1][2][3] Its rigid structure provides an ideal platform for the precise spatial orientation of functional groups, enabling targeted interactions with complex biological macromolecules.
Derivatives of this scaffold are not mere chemical curiosities; they are potent modulators of biological function, exhibiting a wide spectrum of activities including anticancer, neuroprotective, antiviral, and antiprotozoal properties.[1][3][4] This guide provides an in-depth exploration of the biological activities of functionalized bicyclo[3.3.1]nonanes, detailing their mechanisms of action, presenting key quantitative data, and offering robust protocols for their synthesis and biological evaluation.
Synthetic Strategies: Constructing the Core
The biological exploration of bicyclo[3.3.1]nonane derivatives is intrinsically linked to the synthetic accessibility of the core structure. Chemists have developed numerous elegant strategies to construct this framework. Common approaches include annulation reactions of cyclohexanone derivatives with α,β-unsaturated aldehydes or ketones, and tandem Michael addition-intramolecular aldol condensation cascades.[5] These methods allow for the creation of diversely functionalized bicyclic systems ready for biological screening.[6][7]
Caption: A generalized workflow for the synthesis of bicyclo[3.3.1]nonane derivatives.
Key Biological Activities and Mechanisms of Action
The rigid bicyclo[3.3.1]nonane scaffold serves as a versatile template for developing potent therapeutic agents. Below are key areas where these derivatives have shown significant promise.
Anticancer Activity
The development of novel anticancer agents is a primary focus for bicyclo[3.3.1]nonane research.[7] Numerous derivatives, particularly heteroanalogues like 3-azabicyclo[3.3.1]nonan-9-ones (bispidines), have demonstrated significant cytotoxicity against a range of human cancer cell lines.[8][9][10]
Mechanism of Action: The anticancer effects of these compounds are often multifaceted.
-
Induction of Apoptosis: One key mechanism involves the induction of programmed cell death (apoptosis). For example, the natural product Guttiferone A, which contains the bicyclo[3.3.1]nonane moiety, has been shown to increase the production of reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane potential.[5] This triggers the upregulation of the pro-apoptotic Bax protein and downregulation of the anti-apoptotic Bcl-2 protein, ultimately leading to cancer cell death.[5]
-
Polyamine Catabolism: Certain 3,7-diazabicyclo[3.3.1]nonane derivatives can activate polyamine (PA) catabolism in cancer cells.[9] Since PA catabolism is often suppressed in tumors, its activation produces cytotoxic byproducts that can selectively induce apoptosis in cancer cells while sparing normal cells.[9]
-
Influence of Substituents: The cytotoxic potency is highly dependent on the functional groups attached to the scaffold. Studies have shown that electron-donating groups, such as 4-methoxy substituents on a phenylcarbamoyl moiety, can significantly enhance cytotoxic activity against Ehrlich Ascites Carcinoma cells compared to unsubstituted or 2-methoxy substituted analogues.[11][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Programmable meroterpene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 7. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and antitumor activity of bicyclo[3.3.1]nonenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines [mdpi.com]
- 10. Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives [scirp.org]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Comparative in vitro Cytotoxic Studies of Novel 8-(4’/2’-Methoxy/Unsubstituted phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives on Ehrlich Ascites Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
Welcome to the technical support center for the synthesis of Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to improve reaction yields and purity.
Introduction
This compound is a key building block in medicinal chemistry and materials science due to its rigid, well-defined three-dimensional structure. Achieving a high-yield, reproducible synthesis is crucial for its application in the development of novel therapeutics and advanced materials. This guide focuses on a common and effective synthetic route: the oxidative cleavage of 1-hydroxyadamantan-4-one. We will explore the intricacies of this reaction, address common challenges, and provide solutions to optimize your experimental outcomes.
Core Synthesis Pathway: Oxidative Cleavage of 1-Hydroxyadamantan-4-one
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available adamantane. The key transformation involves the oxidative cleavage of the adamantane core.
Step 1: Synthesis of 1-Hydroxyadamantan-4-one
The starting material, 1-hydroxyadamantan-4-one, can be synthesized from adamantane through oxidation. Various methods exist for this transformation, including oxidation with a mixture of carbon tetrachloride, water, and a propionic acid amide in the presence of a tungsten catalyst.[1]
Step 2: Oxidative Cleavage to this compound
The crucial step is the oxidative cleavage of the C1-C2 and C8-C9 bonds of 1-hydroxyadamantan-4-one using a strong oxidizing agent like periodic acid (HIO₄). This reaction breaks open the adamantane cage to form the desired bicyclo[3.3.1]nonane framework with carboxylic acid functionalities at the 3 and 7 positions.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of this compound
-
Question: My final yield of the dicarboxylic acid is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the synthetic sequence. Let's break down the possibilities:
-
Incomplete Oxidation of 1-Hydroxyadamantan-4-one: The cleavage of the adamantane core is the most critical step.
-
Insufficient Oxidant: Ensure you are using a sufficient molar excess of periodic acid. A common starting point is to use at least 2-3 equivalents of HIO₄ per equivalent of the adamantane derivative.
-
Reaction Time and Temperature: The reaction may require prolonged stirring at room temperature or gentle heating to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent Choice: The reaction is typically carried out in a mixture of water and an organic solvent like dioxane or THF to ensure the solubility of both the substrate and the oxidant. The ratio of these solvents can be critical.
-
-
Side Reactions: Over-oxidation or alternative reaction pathways can consume your starting material and reduce the yield of the desired product.
-
Formation of Lactones: Under certain conditions, intramolecular cyclization can occur, leading to the formation of lactones instead of the dicarboxylic acid. Maintaining a slightly basic pH during workup can help to hydrolyze any lactone byproducts.
-
Degradation of the Product: The dicarboxylic acid product might be sensitive to harsh reaction conditions. Avoid excessive heating or prolonged exposure to strong acids or bases.
-
-
Inefficient Work-up and Purification: Significant product loss can occur during the isolation and purification steps.
-
Extraction: Ensure complete extraction of the dicarboxylic acid from the aqueous phase. Multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) are recommended. Adjusting the pH of the aqueous layer to be acidic (pH ~2) will ensure the dicarboxylic acid is in its protonated, more organic-soluble form.
-
Purification: Recrystallization is a common method for purifying the final product. Choosing the right solvent system is crucial for obtaining high purity and yield. A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, may be necessary.
-
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product shows impurities in the NMR and Mass Spectra. What are the likely contaminants and how can I remove them?
-
Answer: The nature of the impurities can provide clues about where the synthesis went wrong.
-
Unreacted Starting Material: The presence of 1-hydroxyadamantan-4-one indicates incomplete oxidation. As mentioned above, increasing the amount of oxidant, reaction time, or temperature can help drive the reaction to completion.
-
Iodine-containing Byproducts: Periodic acid is reduced to iodic acid and other iodine species during the reaction. These can sometimes co-precipitate with the product. Washing the crude product thoroughly with water is usually effective in removing these inorganic salts.
-
Lactone Byproducts: As discussed, lactones can be a significant byproduct. If suspected, the crude product can be treated with a mild base (e.g., a dilute solution of sodium bicarbonate or sodium hydroxide) to hydrolyze the lactone to the dicarboxylic acid, followed by re-acidification and extraction.
-
Solvent Residues: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents from the purification process.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of the periodic acid cleavage of 1-hydroxyadamantan-4-one?
-
A1: The reaction proceeds through the formation of a cyclic periodate ester intermediate. The α-hydroxy ketone functionality in 1-hydroxyadamantan-4-one is in equilibrium with its hydrate form (a vicinal diol) in aqueous media. Periodic acid reacts with this diol to form the cyclic ester. This intermediate then undergoes a concerted fragmentation, leading to the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons and the formation of two carbonyl groups. In this specific case, the cleavage of two C-C bonds in the adamantane framework results in the formation of the bicyclo[3.3.1]nonane dicarboxylic acid.[3][4][5]
-
-
Q2: Are there alternative oxidizing agents to periodic acid for this transformation?
-
A2: Yes, other oxidizing agents capable of cleaving 1,2-diols or α-hydroxy ketones can be used, such as lead tetraacetate (Pb(OAc)₄). However, periodic acid is often preferred due to its lower toxicity and easier handling.
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to separate the starting material (1-hydroxyadamantan-4-one) from the product (this compound). The starting material is typically less polar than the dicarboxylic acid product. The disappearance of the starting material spot indicates the completion of the reaction.
-
-
Q4: What are the key characterization techniques for the final product?
-
A4: The structure and purity of this compound should be confirmed by a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the presence of the bicyclic framework and the carboxylic acid groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This will show the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch.
-
Melting Point: A sharp melting point is an indicator of high purity.
-
-
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.
Step 1: Synthesis of 1-Hydroxyadamantan-4-one
-
This starting material can be synthesized from adamantane via oxidation. A reported method involves the oxidation of adamantane with a mixture of CCl₄, water, and propionic acid amide in the presence of a tungsten catalyst (W(CO)₆) at 150 °C.[1] Alternatively, it can be prepared by oxidation of adamantanol-1 with oleum. For detailed procedures, please refer to the primary literature.
Step 2: Oxidative Cleavage of 1-Hydroxyadamantan-4-one
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-hydroxyadamantan-4-one (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., a 3:1 ratio).
-
To this solution, add periodic acid (HIO₄, 2.5 eq) portion-wise over 15-20 minutes. The reaction may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess periodate.
-
Acidify the mixture to pH ~2 with a dilute solution of hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation
| Parameter | 1-Hydroxyadamantan-4-one | This compound |
| Molecular Formula | C₁₀H₁₄O₂ | C₁₁H₁₆O₄ |
| Molecular Weight | 166.22 g/mol | 212.24 g/mol |
| Appearance | White to off-white solid | White crystalline solid |
| Solubility | Soluble in organic solvents | Soluble in polar organic solvents and aqueous base |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree
Sources
- 1. RU2491270C2 - Method of producing 1-hydroxyadamantan-4-one - Google Patents [patents.google.com]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHEM 125b - Lecture 31 - Periodate Cleavage, Retrosynthesis, and Green Chemistry | Open Yale Courses [oyc.yale.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Overcoming challenges in the cyclization step of bicyclo[3.3.1]nonane synthesis
Welcome to the technical support center for the synthesis of bicyclo[3.3.1]nonane derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this sterically demanding bicyclic system. The bicyclo[3.3.1]nonane framework is a key structural motif in numerous biologically active natural products and pharmaceutical agents, making its efficient synthesis a critical challenge in organic chemistry.[1][2]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the crucial cyclization step. The insights provided are grounded in established chemical principles and validated through extensive literature review.
Troubleshooting Guide: The Cyclization Step
The intramolecular cyclization to form the bicyclo[3.3.1]nonane core is often the most challenging step, prone to low yields, side product formation, and stereochemical ambiguity. This section addresses common issues encountered during this critical transformation.
Issue 1: Low or No Yield of the Desired Bicyclo[3.3.1]nonane Product
Question: My cyclization reaction is resulting in a low yield or complete recovery of the starting material. What are the likely causes and how can I improve the outcome?
Answer:
Low conversion in the cyclization step can stem from several factors, primarily related to reaction kinetics and thermodynamics.
Potential Causes & Solutions:
-
Insufficient Activation of the Cyclization Precursor: The electrophilic and nucleophilic centers of your precursor may not be sufficiently reactive under the chosen conditions.
-
Acid/Base Catalyst Strength: For acid-catalyzed aldol-type or Friedel-Crafts cyclizations, the choice and concentration of the acid are critical. If using a mild acid like p-toluenesulfonic acid (p-TsOH) yields poor results, consider a stronger Lewis acid such as SnCl₄ or TMSOTf, which have been shown to promote Michael addition followed by intramolecular aldolization.[3] Conversely, for base-catalyzed reactions (e.g., intramolecular Michael additions or aldol condensations), a stronger, non-nucleophilic base like potassium tert-butoxide or potassium hydride (KH) may be necessary to facilitate enolate formation.[3][4]
-
Protecting Group Strategy: Incompatible protecting groups can hinder reactivity. Ensure your protecting group strategy is robust to the cyclization conditions and does not sterically encumber the reactive sites.
-
-
Unfavorable Reaction Kinetics: The activation energy for the desired cyclization may be too high at the chosen temperature.
-
Temperature Optimization: Systematically screen a range of temperatures. While higher temperatures can increase reaction rates, they can also promote side reactions. For thermally sensitive substrates, microwave-assisted synthesis can sometimes provide rapid, localized heating, leading to improved yields and shorter reaction times.[5]
-
Solvent Effects: The polarity of the solvent can significantly influence the transition state of the cyclization. Aprotic solvents like THF, toluene, or xylene are commonly used.[4][6] For reactions involving charged intermediates, a more polar solvent might be beneficial.
-
-
Thermodynamic Equilibrium: The equilibrium may favor the starting material or a stable, non-cyclized intermediate.
-
Removal of Byproducts: If the reaction generates a small molecule byproduct (e.g., water in a condensation reaction), its removal using a Dean-Stark apparatus can drive the equilibrium towards the product.
-
Experimental Protocol: Acid-Catalyzed Intramolecular Aldol Cyclization
This protocol is a general guideline for the acid-catalyzed cyclization of a diketone precursor.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the diketone precursor in a dry, aprotic solvent (e.g., dichloromethane or toluene).
-
Reagent Addition: Cool the solution to the desired starting temperature (e.g., 0 °C or -78 °C). Add the Lewis acid (e.g., TMSOTf) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification: Separate the organic layer, extract the aqueous layer with the reaction solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Issue 2: Formation of Unexpected Side Products
Question: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of the desired bicyclo[3.3.1]nonane. What are the common side reactions and how can I suppress them?
Answer:
The formation of side products is a frequent challenge, often arising from competing reaction pathways or subsequent rearrangements of the desired product.
Common Side Reactions & Mitigation Strategies:
-
Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.
-
High Dilution: Performing the reaction under high dilution conditions favors intramolecular processes. This can be achieved by slowly adding the substrate solution to a larger volume of solvent containing the catalyst over an extended period.
-
-
Formation of Alternative Ring Systems: Depending on the substrate and reaction conditions, the formation of other bicyclic systems, such as bicyclo[3.2.1]octanes or bicyclo[4.3.0]nonanes, can occur.[7]
-
Stereoelectronic Control: The stereochemistry of the precursor can dictate the preferred cyclization pathway. Careful design of the starting material to favor the desired transition state geometry is crucial. Computational studies can aid in predicting the most likely cyclization outcome.[8]
-
Catalyst Choice: The nature of the catalyst can influence the regioselectivity of the cyclization. For instance, in some enyne cyclizations, the choice of metal catalyst can direct the reaction towards different bicyclic products.[9]
-
-
Rearrangement of the Bicyclo[3.3.1]nonane Core: The initially formed bicyclic system may be unstable under the reaction conditions and undergo rearrangement. For example, a bicyclo[3.3.1]nonane framework can rearrange to a bicyclo[3.3.0]octane system via an intramolecular Michael addition.[10]
-
Milder Reaction Conditions: Employing milder acids or bases, lower temperatures, and shorter reaction times can help prevent subsequent rearrangements.
-
-
Deacetylation or Loss of Other Functional Groups: In complex molecules, functional groups can be sensitive to the reaction conditions. For example, Kraus and coworkers encountered issues with deacetylation, which was resolved by switching to a more robust pivalate protecting group.[3]
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for cyclization issues.
Issue 3: Poor Stereocontrol in the Cyclization Step
Question: The cyclization is producing a mixture of diastereomers that are difficult to separate. How can I improve the stereoselectivity of the reaction?
Answer:
Achieving high stereocontrol is a significant hurdle in bicyclo[3.3.1]nonane synthesis due to the flexible nature of the forming rings.
Strategies for Enhancing Stereoselectivity:
-
Substrate Control: The inherent stereochemistry of the acyclic precursor is often the primary determinant of the product's stereochemistry.
-
Chiral Auxiliaries: Incorporating a chiral auxiliary into the precursor can direct the cyclization to favor one diastereomer.
-
Pre-existing Stereocenters: The strategic placement of stereocenters in the starting material can influence the facial selectivity of the ring closure.
-
-
Catalyst Control: Chiral catalysts can create a chiral environment that favors the formation of one enantiomer or diastereomer.
-
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclo[3.3.1]nonane frameworks.[11] Proline and its derivatives, for example, have been successfully used in asymmetric intramolecular aldol reactions.[12]
-
Chiral Lewis Acids: Chiral Lewis acids can coordinate to the substrate and direct the approach of the nucleophile, leading to high stereoselectivity.
-
-
Kinetic vs. Thermodynamic Control: The stereochemical outcome can be dependent on whether the reaction is under kinetic or thermodynamic control.
-
Wang and Crowe demonstrated that in some Robinson annulations leading to bicyclo[3.3.1]nonanes, the major diastereomer formed is the kinetic product.[13] Base-catalyzed epimerization showed that the thermodynamic product was the minor isomer under their reaction conditions.[13]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the kinetic product, while longer reaction times and higher temperatures can lead to equilibration and formation of the thermodynamic product.
-
Comparison of Cyclization Conditions and Stereoselectivity
| Cyclization Method | Catalyst/Reagent | Typical Conditions | Stereocontrol | Reference |
| Robinson Annulation | Base (e.g., K₂CO₃, TMG) | Varies | Can be kinetically or thermodynamically controlled | [3][13] |
| Acid-Catalyzed Aldol | Lewis Acid (e.g., TMSOTf) | Low temperature | Substrate-dependent | [3] |
| Effenberger Cyclization | Malonyl dichloride | Inert solvent | Generally good | [3][14] |
| Radical Cyclization | TTMSS, AIBN | Refluxing benzene | Can be highly stereoselective | [15] |
| Organocatalyzed Aldol | Chiral amine (e.g., proline) | Varies | Potentially high enantioselectivity | [3][12] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the bicyclo[3.3.1]nonane core?
A1: Several powerful strategies have been developed. The most common include:
-
Robinson Annulation: A classic method involving a Michael addition followed by an intramolecular aldol condensation.[7][13]
-
Tandem Michael Addition-Aldol Condensation: This approach, often acid- or base-catalyzed, can provide rapid access to the bicyclic core from relatively simple starting materials.[3]
-
Effenberger-type Cyclization: This method utilizes the reaction of an enol ether with malonyl dichloride to form the bicyclic dione system.[3][14]
-
Intramolecular C-alkylation/acylation: Cyclization can be achieved by forming a bond between a pre-formed enolate and an electrophilic carbon center within the same molecule.[3]
-
Radical Cyclizations: These methods can be effective for forming C-C bonds under neutral conditions, often with high stereocontrol.[15]
-
Cationic Cyclizations: Acid-catalyzed cyclization of precursors containing appropriately positioned alkenes or alkynes can proceed through cationic intermediates to form the bicyclic skeleton.[16]
Q2: How does the conformation of the bicyclo[3.3.1]nonane system influence its reactivity?
A2: The bicyclo[3.3.1]nonane system typically adopts a dual chair-chair conformation. However, steric interactions between the endo protons at C3 and C7 can lead to a flattening of one of the rings, or in some cases, adoption of a chair-boat conformation.[15] This conformational preference can influence the accessibility of reactive sites and the stereochemical outcome of subsequent reactions. For instance, substituents in the endo position may be sterically shielded, affecting their reactivity.
Q3: Are there any specific safety precautions to consider when working with reagents commonly used in these cyclizations?
A3: Yes, several reagents require careful handling:
-
Potassium Hydride (KH): KH is a pyrophoric solid that reacts violently with water. It should be handled as a dispersion in mineral oil and used under a strictly inert atmosphere.
-
Lewis Acids (e.g., SnCl₄, TMSOTf): These are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Malonyl Dichloride: This is a corrosive and lachrymatory liquid. All manipulations should be performed in a well-ventilated fume hood.
-
Organolithium Reagents (e.g., t-BuLi): These are pyrophoric and react violently with water and protic solvents. They must be handled under a strictly inert atmosphere using syringe techniques.[17]
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.
References
-
Quirante, J., & Escolano, C. (n.d.). A RADICAL ROUTE TO MORPHANS. SYNTHESIS AND SPECTROSCOPIC DATA OF THE 2-AZABICYCL0[3.3.1]NONANE. Semantic Scholar. Retrieved from [Link]
-
Recent Advances in Organocatalytic Asymmetric Synthesis of Bicyclo[3.3.1]nonane Frameworks. (n.d.). Retrieved from [Link]
-
Roy, S., & Ghorai, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22389–22480. [Link]
-
Kraus, G. A., Jeon, I., & Rys, D. J. (2011). One-Pot Synthesis of Adamantane Derivatives by Domino Michael Reactions from Ethyl 2,4-Dioxocyclohexanecarboxylate. Synlett, 2011(13), 1855–1858. [Link]
-
König, J., Kries, H., & Pohnert, G. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Acta Crystallographica Section E: Crystallographic Communications, 81(5). [Link]
-
Taylor, S. J., & Dudley, G. B. (2012). Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones. Beilstein Journal of Organic Chemistry, 8, 134–139. [Link]
-
Roy, S., & Ghorai, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22389–22480. Available at: [Link]
-
Pérez-García, A. I., et al. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova, 15(1), 79-86. [Link]
-
Chapuis, C. (2001). Stereocontrolled Synthesis and Reactions of Bicyclo[3.3.1]nonanes. Synlett, 2001(12), 1827–1835. [Link]
-
Trusova, M. E., et al. (2022). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 27(19), 6563. [Link]
-
Rodríguez, F., et al. (2025). Challenging the Bredt's rule in an acid catalyzed cationic cyclization to get bicyclo[3.3.1]nonane derivatives. Nature Communications, 16(1), 10556. [Link]
- Markitanov, Y., et al. (2020). An unusual Michael-induced skeletal rearrangement of a bicyclo[3.3.1]nonane framework of phloroglucinols to a novel bioactive bicyclo[3.3.0]octane. The Journal of Organic Chemistry.
-
Optimizing reaction conditions for stereoselective synthesis of 3-azabicyclo[3.3.1]nonane derivatives. (n.d.). Retrieved from [Link]
-
Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. (n.d.). Retrieved from [Link]
- Promontorio, R. (n.d.).
- Roy, S., & Ghorai, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. RSC Advances, 13, 22389-22480.
-
Nogami, H., et al. (2007). AN ALTERNATIVE CHIRAL SYNTHESIS OF WIELAND-MIESCHER KETONE MEDIATED BY (S)-2-(PYRROLIDINYLMETHYL)PYRROLIDINE. Heterocycles, 74(1), 829. [Link]
-
Zhang, Z., et al. (2023). Pathway economy in cyclization of 1,n-enynes. Beilstein Journal of Organic Chemistry, 19, 1368–1407. [Link]
-
Wang, D., & Crowe, W. E. (2010). One-carbon bridge stereocontrol in robinson annulations leading to bicyclo[3.3.1]nonanes. Organic Letters, 12(6), 1232–1235. [Link]
- Takaishi, H., et al. (1987). An Efficient and Practical Synthesis of Bicyclo[3.3.1]nonane-2,4-diones. Chemical and Pharmaceutical Bulletin, 35(9), 3613-3622.
- Yu, F., et al. (2015). Mechanism and origin of stereoselectivity in Robinson annulations leading to bicyclo[3.3.1]nonanes: a rare Curtin-Hammet scenario. The Journal of Organic Chemistry, 80(17), 8693-8699.
- Nagai, M., Lazor, J., & Wilcox, C. S. (1990). ChemInform Abstract: Syntheses of Bicyclo(3.3.0)
- Promontorio, R., et al. (2019). Domino Michael-Aldol Annulations for the Stereocontrolled Synthesis of 6-Hydroxybicyclo[3.3.1]nonane-2,9-diones and 2-Hydroxybicyclo[3.2.1]octane-6,8-diones. The Journal of Organic Chemistry, 84(15), 9579–9591.
-
Mighion, J. D., & Movassaghi, M. (2020). Programmable meroterpene synthesis. Nature Communications, 11(1), 462. [Link]
- Takaishi, H., et al. (1987). An Efficient and Practical Synthesis of Bicyclo [3.3.1] nonane-2, 4-diones. Chemical and Pharmaceutical Bulletin, 35(9), 3613-3622.
-
Rodríguez, F., et al. (2025). Challenging the Bredt's rule in an acid catalyzed cationic cyclization to get bicyclo[3.3.1]nonane derivatives. Nature Communications, 16(1), 10556. Available at: [Link]
-
Complex bicyclo[3.3.1]nonane-containing natural products. (n.d.). ResearchGate. Retrieved from [Link]
- D'Angelo, J., & Gomez-Pardo, D. (1995). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES.
-
Synthesis of bicyclo[3.3.1]nonane from cyclohexanone and α,β-unsaturated aldehydes or ketones. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Programmable meroterpene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Pathway economy in cyclization of 1,n-enynes [beilstein-journals.org]
- 10. [PDF] An unusual Michael-induced skeletal rearrangement of a bicyclo[3.3.1]nonane framework of phloroglucinols to a novel bioactive bicyclo[3.3.0]octane. | Semantic Scholar [semanticscholar.org]
- 11. Recent Advances in Organocatalytic Asymmetric Synthesis of Bicyclo[3.3.1]nonane Frameworks | CoLab [colab.ws]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. One-carbon bridge stereocontrol in robinson annulations leading to bicyclo[3.3.1]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Challenging the Bredt's rule in an acid catalyzed cationic cyclization to get bicyclo[3.3.1]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.iucr.org [journals.iucr.org]
Technical Support Center: Optimizing Derivatization of Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
Welcome to the technical support center for Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique and rigid molecular scaffold. Here, we provide in-depth answers to common questions and troubleshoot specific experimental issues to help you optimize your derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
The reactivity of this diacid is dominated by its rigid three-dimensional structure. The bicyclo[3.3.1]nonane core typically adopts a stable dual chair-chair conformation. The carboxylic acid groups at the C3 and C7 positions are held in a specific spatial orientation, which can lead to significant steric hindrance. Unlike flexible linear dicarboxylic acids, these acidic functional groups are not free to rotate, which can affect their accessibility to reagents and influence intramolecular interactions. This rigidity is a critical factor in both reaction kinetics and the stereochemical outcome of derivatizations.[1][2]
Q2: What are the most common derivatization strategies for this molecule?
Given the two carboxylic acid moieties, the most common derivatizations involve converting them into other functional groups to build more complex molecules. These strategies include:
-
Esterification: Conversion to diesters is a fundamental step for improving solubility in organic solvents and for use as an intermediate in further reactions, such as reductions or condensations.
-
Amidation: Forming diamides is a crucial pathway for introducing diverse functionalities, particularly in medicinal chemistry for creating ligands or complex drug scaffolds.[3]
-
Acyl Chloride Formation: Converting the dicarboxylic acid to the more reactive diacyl chloride is often a precursor step to efficient esterification or amidation, especially when dealing with sterically hindered alcohols or amines.
-
Reduction: The dicarboxylic acid or its corresponding diester can be reduced to the 3,7-bis(hydroxymethyl)bicyclo[3.3.1]nonane, a useful diol for synthesizing polyesters or other derivatives.
Q3: How should I select a solvent for my derivatization reaction?
Solvent selection is critical and depends on three main factors:
-
Solubility of the Starting Material: The diacid itself has low solubility in nonpolar organic solvents. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often required to dissolve the starting material, particularly for amidation reactions. For esterifications, the corresponding alcohol (e.g., methanol) can sometimes serve as both reagent and solvent.
-
Reaction Type and Reagent Compatibility: The solvent must be inert to the reaction conditions. For example, when preparing acyl chlorides using thionyl chloride (SOCl₂) or oxalyl chloride, chlorinated solvents like Dichloromethane (DCM) or Chloroform are preferred. Protic solvents would be consumed by the reagent.
-
Reaction Temperature and Water Removal: For reactions that generate water as a byproduct (e.g., Fischer esterification), a solvent that can form an azeotrope with water (like Toluene or Benzene) is ideal for use with a Dean-Stark apparatus to drive the reaction to completion.
Q4: What are the best analytical techniques for monitoring these reactions?
A multi-technique approach is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of the starting material and the appearance of products. The high polarity of the starting diacid means it will likely have a low Rf value; derivatization should lead to a significant increase in Rf.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative monitoring. It provides clear data on the conversion rate and can help identify intermediates (like the mono-substituted product) and side products by their mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product. The appearance of new signals (e.g., methoxy protons in a methyl ester around 3.7 ppm in ¹H NMR) and shifts in the signals of the bicyclic core confirm successful derivatization.
-
Infrared (IR) Spectroscopy: Useful for confirming the conversion of the carboxylic acid. The broad O-H stretch (around 2500-3300 cm⁻¹) of the carboxylic acid will disappear, and a new characteristic peak will appear (e.g., an ester C=O stretch around 1735 cm⁻¹).
Troubleshooting Guide 1: Esterification Reactions
Esterification is a fundamental derivatization, but the steric hindrance of the bicyclo[3.3.1]nonane scaffold can lead to challenges.
Problem: Low Yield or Incomplete Conversion to the Diester
This is the most common issue, often resulting in a mixture of starting material, mono-ester, and the desired diester.
| Possible Cause | Scientific Rationale & Recommended Solution |
| Insufficient Reagent/Catalyst | The reaction is an equilibrium. To drive it towards the product, a large excess of the alcohol is typically used (it can often serve as the solvent). For acid-catalyzed methods (Fischer Esterification), ensure a sufficient amount of catalyst (e.g., 5-10 mol% H₂SO₄) is used. |
| Steric Hindrance | The rigid scaffold can slow down the reaction rate. Solution: Increase the reaction temperature and/or extend the reaction time. If this fails, switch to a more reactive electrophile. Convert the diacid to the diacyl chloride first using SOCl₂ or (COCl)₂, then react with the alcohol. This is a non-equilibrium reaction and typically gives higher yields.[4] |
| Water Contamination | Water is a byproduct of Fischer esterification and its presence will shift the equilibrium back to the starting materials. Solution: Use anhydrous solvents and reagents. For reactions run at higher temperatures, employ a Dean-Stark apparatus to physically remove water as it forms. |
Experimental Protocol: Two-Step High-Yield Esterification via Acyl Chloride
This protocol minimizes equilibrium issues and is often more reliable for sterically hindered substrates.
-
Acyl Chloride Formation:
-
Suspend this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of acid).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Add oxalyl chloride (2.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude diacyl chloride.
-
-
Esterification:
-
Dissolve the crude diacyl chloride in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the desired alcohol (e.g., methanol, 5.0 eq) followed by a non-nucleophilic base like triethylamine or DIPEA (2.5 eq) dropwise.
-
Stir at room temperature for 3-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup (wash with dilute HCl, then saturated NaHCO₃, then brine).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography if necessary.
-
Workflow for Troubleshooting Esterification ```dot
Caption: Decision tree for selecting an amidation protocol.
References
-
Majerski, Z., & Guberac, V. (2006). CONVENIENT SYNTHESIS OF NOVEL 1,3,7-TRISUBSTITUTED BICYCLO[3.3.1]NONANE DERIVATIVES. Synthetic Communications, 32(1), 89-95. [Link]
-
Takaishi, N., Inamoto, Y., & Aigami, K. (1975). An Efficient and Practical Synthesis of Bicyclo[3.3.1]nonane-2,4-diones. Chemistry Letters, 4(10), 1185-1188. [Link]
- Henkel, T., et al. (2012). Method for producing 3,7-diaza-bicyclo[3.3.1]nonane compounds.
-
Promontorio, R. (2018). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL (University College London). [Link]
-
Sarkar, A., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13, 22765-22830. [Link]
-
Stetter, H., & Tacke, P. (1963). Über Verbindungen mit Urotropin-Struktur, XVII. Synthese von 1,2-disubstituierten Adamantan-Derivaten. Chemische Berichte, 96(3), 694-699. [Link]
-
Niculescu-Duvaz, I., et al. (2011). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova, 6(1). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12466703, this compound. PubChem. [Link]
-
Polavarapu, P. L., et al. (2005). Determination of Absolute Configuration Using Concerted ab Initio DFT Calculations of Electronic Circular Dichroism and Optical Rotation: Bicyclo[3.3.1]nonane Diones. The Journal of Organic Chemistry, 70(10), 3903-3913. [Link]
-
Mykhailiuk, P. K. (2016). An Expedient and Practical Approach to Functionalized 3-Aza-, 3-Oxa-, and 3-Thiabicyclo[3.3.1]nonane Systems. Synthesis, 48(19), 3394-3402. [Link]
-
Zlenko, H., et al. (2012). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 48, 60-67. [Link]
-
Foote, C. S. (1963). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. ProQuest Dissertations Publishing. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
Technical Support Center: Crystallinity Issues in MOFs with Bicyclo[3.3.1]nonane Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) incorporating bicyclo[3.3.1]nonane-based linkers. This guide is designed to provide in-depth troubleshooting for the common challenge of achieving high crystallinity with these bulky and conformationally rigid linkers. Our approach is rooted in the fundamental principles of crystal engineering, offering not just solutions, but a deeper understanding of the underlying synthetic challenges.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you might have when encountering poor crystallinity in your MOF synthesis.
Q1: Why is achieving high crystallinity with bicyclo[3.3.1]nonane linkers so challenging?
A1: The bicyclo[3.3.1]nonane core is a bulky, three-dimensional aliphatic linker.[1][2] This rigidity and steric bulk can introduce significant challenges during the self-assembly process of the MOF. Unlike more flexible or planar linkers, the fixed geometry of the bicyclo[3.3.1]nonane scaffold can hinder the efficient packing of the metal clusters and linkers into a well-ordered, crystalline lattice. This can lead to the formation of amorphous or poorly crystalline materials.[3][4][5]
Q2: My PXRD pattern shows broad peaks and a high baseline. What does this indicate?
A2: A Powder X-ray Diffraction (PXRD) pattern with broad peaks and a rising baseline is a classic indicator of poor crystallinity.[6] Broad peaks suggest that the crystalline domains in your sample are very small (nanocrystalline) or that there is significant lattice strain. A high baseline is often indicative of the presence of an amorphous phase mixed with your crystalline material.[6][7][8]
Q3: Can the choice of metal node affect the crystallinity when using these bulky linkers?
A3: Absolutely. The coordination chemistry of the metal node plays a critical role. Some metal clusters are more accommodating to the steric demands of bulky linkers. For instance, metal nodes with higher coordination numbers and more flexible coordination geometries might be more successful in forming well-defined crystalline structures with bicyclo[3.3.1]nonane-based linkers. The stability of the metal-linker bond is also a key factor in achieving a crystalline product.[9]
Q4: I've followed a published procedure for a similar MOF, but with my bicyclo[3.3.1]nonane linker, it's not working. Why?
A4: Direct translation of synthetic protocols between different linkers, especially when moving to a bulkier and more rigid one, is often unsuccessful. The nucleation and growth kinetics of MOF formation are highly dependent on the specific linker-metal combination.[10] The steric hindrance introduced by the bicyclo[3.3.1]nonane linker likely requires a different set of reaction conditions (e.g., temperature, concentration, modulators) to achieve the thermodynamic product, which is the well-ordered crystalline MOF.
In-Depth Troubleshooting Guide
This section provides a systematic approach to troubleshooting poor crystallinity, organized by common experimental observations.
Observation 1: Amorphous Precipitate Formation
If your synthesis results in a completely amorphous powder, this suggests that the nucleation process is too rapid and disordered, preventing the formation of a crystalline lattice.
Underlying Cause: The thermodynamic driving force for precipitation is high, but the kinetic barrier to forming an ordered structure is not being overcome. This is often exacerbated by the steric bulk of the bicyclo[3.3.1]nonane linker, which can easily lead to disordered aggregation.[3][4][5]
Troubleshooting Workflow:
Caption: Troubleshooting amorphous precipitate formation.
Detailed Protocols:
-
Temperature Reduction:
-
Action: Decrease the reaction temperature in increments of 10-20°C.[4][11][12][13]
-
Rationale: Lowering the temperature reduces the rate of both nucleation and crystal growth, providing more time for the bulky linkers and metal nodes to arrange themselves into a thermodynamically stable, crystalline framework.
-
-
Concentration Adjustment:
-
Action: Halve the initial concentrations of both the metal salt and the bicyclo[3.3.1]nonane linker.
-
Rationale: Lower concentrations reduce the supersaturation of the solution, which in turn slows down the rate of nucleation and can favor the growth of larger, more ordered crystals over rapid precipitation of an amorphous solid.[9][14]
-
-
Modulator-Assisted Synthesis:
-
Action: Introduce a simple monocarboxylic acid (e.g., acetic acid, formic acid) as a modulator to the reaction mixture. Start with a low modulator-to-linker molar ratio (e.g., 1:10) and gradually increase it.
-
Rationale: Modulators are molecules that compete with the linker for coordination to the metal centers. This competition slows down the formation of the MOF framework, allowing for defects to be corrected and promoting the growth of higher quality crystals.[1][2][3]
-
Observation 2: Broad Peaks in PXRD - Poorly Crystalline Product
This observation suggests that while some degree of order is present, the material is composed of very small crystallites or has a high degree of disorder.
Underlying Cause: Crystal growth is being inhibited after initial nucleation, or the steric hindrance of the bicyclo[3.3.1]nonane linker is leading to a high density of defects within the crystal lattice.[15][16]
Troubleshooting Workflow:
Caption: Troubleshooting mixed-phase products.
Detailed Protocols:
-
Stoichiometric Control:
-
Action: Systematically vary the molar ratio of the metal precursor to the bicyclo[3.3.1]nonane linker.
-
Rationale: The stoichiometry of the reactants can significantly influence which crystalline phase is favored. A slight excess of either the linker or the metal can sometimes drive the reaction towards a single, desired phase.
-
-
pH Adjustment:
-
Action: If your synthesis is sensitive to pH, try adding a small amount of a weak acid (e.g., HCl) or base (e.g., triethylamine) to buffer the reaction mixture.
-
Rationale: The deprotonation state of the linker's carboxylic acid groups is crucial for coordination. Controlling the pH can help to ensure that the linker is in the correct protonation state for the formation of the desired MOF phase.
-
-
Seeding:
-
Action: If you have a small amount of the pure, desired crystalline phase, introduce a few seed crystals into a new reaction mixture.
-
Rationale: Seeding provides a template for crystal growth, encouraging the formation of the desired phase over other competing phases. This can be a very effective method for obtaining phase-pure materials.
-
Data Interpretation: A Closer Look at PXRD
A successful synthesis of a crystalline MOF will be confirmed by a PXRD pattern that exhibits the following characteristics:
-
Sharp, well-defined peaks: This indicates a high degree of crystallinity and large crystalline domains.
-
Low, flat baseline: This suggests the absence of a significant amorphous component.
-
Good match with a simulated pattern: If a crystal structure is known or can be predicted, the experimental pattern should closely match the simulated one. [7]
References
-
Macreadie, L. (n.d.). Exploring the effect of bulky 3D-linkers on MOF host-guest interactions. RSC Publishing. Retrieved from [Link]
-
Ha, M., Jeon, J., Park, J., Kim, J., & Moon, H. R. (2023). Effect of Steric Hindrance on the Interfacial Connection of MOF-on-MOF Architecture. Nanoscale Advances, 5(7), 2111–2117. [Link]
-
Dharma, A. D., Chen, C., & Macreadie, L. K. (2022). Structural Investigation into Magnesium Based MOFs Derived from Aliphatic Linkers. Australian Journal of Chemistry, 75(11), 1185-1190. [Link]
-
Ha, M., Jeon, J., Park, J., Kim, J., & Moon, H. R. (2023). Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. Nanoscale Advances, 5(7), 2111-2117. [Link]
-
Majumder, A., & Mondal, R. (2017). Giant metal–organic frameworks with bulky scaffolds: from microporous to mesoporous functional materials. Dalton Transactions, 46(24), 7747–7761. [Link]
-
Ha, M., Jeon, J., Park, J., Kim, J., & Moon, H. R. (2023). Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. Nanoscale Advances, 5(7), 2111-2117. [Link]
-
Semenov, V. E., Strel'nik, A. G., Gubaidullin, A. T., & Kataeva, O. N. (2017). Types of 3,7-interaction in CC conformations of bicyclo[3.3.1]nonanes a DFT and X-ray study. ResearchGate. Retrieved from [Link]
-
Ha, M., Jeon, J., Park, J., Kim, J., & Moon, H. R. (2023). Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. UNIST Portal. Retrieved from [Link]
-
Lidskog, A. (2023). Bicyclo[3.3.1]nonanes as Scaffolds in Supramolecular Chemistry From Host-Guest Systems to Hydrogen-Bonded Aggregates. Lund University Publications. Retrieved from [Link]
-
MOF Technologies. (2019, October 31). How we measure and ensure the high quality of our MOFs. Retrieved from [Link]
-
Zhang, Y., et al. (2010). Time and temperature dependence of MOFs downsizing. ResearchGate. Retrieved from [Link]
-
Simms, H. G., et al. (2021). Effect of synthesis temperature and duration on the reactivity of MOF-808 batches prepared. ResearchGate. Retrieved from [Link]
-
Plonka, A. M., et al. (2013). Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. Journal of Physical Chemistry C, 117(42), 22007–22015. [Link]
-
Das, A., et al. (2021). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 11(29), 17618-17650. [Link]
-
Zhang, M., et al. (2019). Selective Adsorption Properties of Cationic Metal–Organic Frameworks Based on Imidazolic Linker. Crystal Growth & Design, 19(1), 373-379. [Link]
-
Zhang, Y., et al. (2021). A steric hindrance-driven amorphization strategy on MOF/COF for boosting CO2 separation in mixed matrix membranes. Journal of Materials Chemistry A, 9(38), 21856-21864. [Link]
-
Meyer, E. (2022). Optimization of MOF Synthesis. ResearchGate. Retrieved from [Link]
-
Bishop, R. (2004). Structure and Analysis of Helical Tubulate Inclusion Compounds Formed by 2,6-Dimethylbicyclo[3.3.1]nonane-exo-2,exo-6-diol. Journal of the American Chemical Society, 126(42), 13812-13821. [Link]
-
Tu, Y., et al. (2022). The use of a dynamic solvent system as a novel approach to sustainable MOF crystallization. Green Chemistry, 24(16), 6245-6252. [Link]
-
Wallentin, C.-J., et al. (2012). Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation. CrystEngComm, 14(1), 178-187. [Link]
-
Mercury Software. (2023, February 12). Powder XRD of MOF | Stimulated vs Synthesized MOF | MIL-88B(Fe) | origin. YouTube. Retrieved from [Link]
-
Seetharaj, R., et al. (2019). Effect of solvent systems on morphology of MOF. ResearchGate. Retrieved from [Link]
-
Mallakpour, S., & Mohammadi, F. (2021). Different solvents used in MOF synthesis. ResearchGate. Retrieved from [Link]
-
Martí-Rujas, J. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions, 49(40), 13919-13931. [Link]
-
Bennett, T. D., et al. (2021). Metal–organic frameworks (MOFs) beyond crystallinity: amorphous MOFs, MOF liquids and MOF glasses. Journal of Materials Chemistry A, 9(16), 10103-10132. [Link]
-
Bennett, T. D., et al. (2021). Metal–organic frameworks (MOFs) beyond crystallinity: amorphous MOFs, MOF liquids and MOF glasses. ResearchGate. Retrieved from [Link]
-
Chen, Y., et al. (2021). Three-step nucleation of metal–organic framework nanocrystals. Proceedings of the National Academy of Sciences, 118(9), e2018502118. [Link]
-
Plummer, S. (2021, November 5). Synthesis and Characterization of MOF UPC-68. YouTube. Retrieved from [Link]
-
Wallentin, C.-J., et al. (2011). Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation. ResearchGate. Retrieved from [Link]
-
Kim, D., et al. (2018). Improvement in Crystallinity and Porosity of Poorly Crystalline Metal-Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. Chemistry - An Asian Journal, 13(15), 1957-1962. [Link]
-
Wang, Z., et al. (2019). Missing Linker Defects in a Homochiral Metal Organic Framework: Tuning the Chiral Separation Capacity. UCL Discovery. Retrieved from [Link]
-
Marshall, R. J., et al. (2020). Linker depletion for missing cluster defects in non-UiO metal–organic frameworks. Chemical Science, 11(36), 9832-9840. [Link]
-
Capitani, F., et al. (2024). Does the Ligand Connectivity of MOFs Affect Their Mechanical Stability?. ChemistryViews. Retrieved from [Link]
Sources
- 1. chemistry.tcd.ie [chemistry.tcd.ie]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A steric hindrance-driven amorphization strategy on MOF/COF for boosting CO2 separation in mixed matrix membranes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metal–organic frameworks (MOFs) beyond crystallinity: amorphous MOFs, MOF liquids and MOF glasses - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of the bicyclo[3.3.1]nonane system as a template for the development of new ligands for the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural and catalytic regulation in a rigid Zr-MOF through linker installation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Making sure you're not a bot! [tib.eu]
Technical Support Center: Enhancing the Thermal Stability of Bicyclo[3.3.1]nonane-Based Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bicyclo[3.3.1]nonane-based polymers. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower your research and development.
Frequently Asked Questions (FAQs)
FAQ 1: What provides Bicyclo[3.3.1]nonane-based polymers with their inherent thermal stability?
The notable thermal stability of polymers derived from the bicyclo[3.3.1]nonane scaffold is fundamentally rooted in its rigid and sterically hindered three-dimensional structure. Unlike flexible linear aliphatic chains, the fused-ring system of the bicyclo[3.3.1]nonane unit significantly restricts segmental motion and bond rotation within the polymer backbone.[1] This rigidity means that more thermal energy is required to induce the molecular vibrations and chain scissions that lead to degradation.
Key structural factors contributing to thermal stability include:
-
High Bond Dissociation Energy: The carbon-carbon bonds within the rigid bicyclic cage are strong and require significant energy to break.[2]
-
Restricted Chain Mobility: The bulky, non-planar structure limits the mobility of polymer chains, which can slow down degradation reactions that are dependent on chain movement.[1][3]
-
Steric Hindrance: The structure can protect more susceptible bonds from attack by radicals or oxidative agents.
Derivatives of bicyclo[3.3.1]nonane are themselves so thermally stable that they are used as stabilizers in other organic materials and plastics.[4] They exhibit low vapor pressure and high compatibility with polymer matrices, making them effective at preventing degradation by heat and light.[4]
FAQ 2: My polymer is discoloring (yellowing) during melt processing. What is the likely cause and how can I prevent it?
Discoloration, particularly yellowing, during melt processing is a classic sign of thermo-oxidative degradation.[5] When exposed to high heat in the presence of oxygen, polymer chains can react to form chromophores, which are chemical groups that absorb light and appear colored.[5] This degradation not only affects the material's aesthetics but is also an early indicator of a reduction in mechanical properties and molecular weight.
Root Causes & Troubleshooting Steps:
-
Oxygen Exposure: The primary culprit is often the presence of oxygen in the processing equipment (e.g., extruder, injection molder).
-
Solution: Purge the processing equipment thoroughly with an inert gas like nitrogen or argon before and during operation to minimize oxygen content.
-
-
Excessive Temperature or Residence Time: Operating at a temperature higher than necessary or allowing the polymer to remain in the heated barrel for too long can accelerate degradation.
-
Solution: Optimize your processing parameters. Gradually lower the temperature profile to the minimum required for a homogenous melt. Reduce screw speed to minimize shear heating and decrease the residence time of the material in the barrel.[5]
-
-
Inadequate Stabilization: The polymer may lack a sufficient amount of the right type of antioxidant to protect it during the high-stress processing phase.
-
Solution: Incorporate a synergistic blend of primary and secondary antioxidants. Primary antioxidants (e.g., hindered phenols) are radical scavengers, while secondary antioxidants (e.g., phosphites) decompose hydroperoxides that form during oxidation.[5][6] See the protocol below for incorporating additives.
-
Troubleshooting Guide & Protocols
Problem 1: Inconsistent TGA Results Showing Premature Degradation
You are performing Thermogravimetric Analysis (TGA) to determine the onset of thermal degradation (Tonset), but your results are inconsistent and show degradation at lower temperatures than expected.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting & Validation Steps |
| Residual Catalyst/Impurities | Trace amounts of metal catalysts or acidic/basic impurities from the synthesis process can act as catalysts for thermal degradation, lowering the Tonset. | Purify the polymer before analysis. Techniques like re-precipitation in a non-solvent, dialysis, or column chromatography can be effective. Run a TGA on a purified sample to see if stability improves. |
| Solvent Residue | Trapped solvent in the polymer matrix can volatilize during the TGA run, appearing as an initial weight loss step that can be mistaken for or mask the onset of polymer degradation. | Dry the sample thoroughly under high vacuum at a temperature below its glass transition temperature (Tg) for an extended period (12-24 hours) before TGA analysis. |
| Non-uniform Additive Dispersion | If thermal stabilizers have been added, poor dispersion can lead to localized areas within the sample that are unprotected and begin to degrade prematurely.[5] | Ensure uniform mixing of additives. For laboratory scale, this can be achieved by dissolving the polymer and additive in a common solvent, followed by co-precipitation and thorough drying. For larger scales, optimize melt blending parameters (time, temperature, screw design).[5] |
| Oxidative Degradation | Running the TGA in an air or oxygen-containing atmosphere will result in thermo-oxidative degradation, which typically occurs at a lower temperature than pyrolysis in an inert atmosphere. | Unless specifically studying oxidation, always run TGA in an inert atmosphere (e.g., high-purity Nitrogen or Argon) with a consistent purge gas flow rate. This provides data on the inherent thermal stability of the polymer backbone. |
This protocol outlines the standard procedure for evaluating the thermal stability of your bicyclo[3.3.1]nonane-based polymer.
Objective: To determine the onset temperature of degradation (Tonset) and the temperature of maximum decomposition rate (Tmax).
Materials & Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity Nitrogen or Argon gas supply
-
Microbalance
-
Polymer sample (5-10 mg), dried under vacuum
-
TGA sample pans (platinum or ceramic)
Procedure:
-
Sample Preparation: Ensure the polymer sample is completely dry to prevent solvent loss from interfering with the measurement.
-
Instrument Setup:
-
Turn on the TGA and the controlling computer.
-
Start the purge gas (Nitrogen or Argon) at a flow rate of 20-50 mL/min through the balance and furnace. Allow the system to stabilize for at least 30 minutes.
-
-
Sample Loading:
-
Tare a clean TGA pan on the microbalance.
-
Carefully place 5-10 mg of the polymer sample into the pan. The sample should be in a powder or film form to ensure even heating. Record the exact weight.
-
Load the pan into the TGA furnace.
-
-
Programming the Thermal Method:
-
Initial State: Equilibrate at 30°C.
-
Heating Ramp: Heat the sample from 30°C to 800°C at a constant rate of 10°C/min. A slower rate (e.g., 5°C/min) can provide better resolution of thermal events, while a faster rate (e.g., 20°C/min) is quicker but may shift degradation temperatures higher. 10°C/min is a standard rate for comparison.
-
Atmosphere: Inert (Nitrogen) at a constant flow rate.
-
-
Data Acquisition: Start the experiment and monitor the weight loss as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial weight vs. temperature.
-
Tonset (Onset of Decomposition): Determine this as the temperature at which a 5% weight loss occurs (Td5%). Alternatively, it can be calculated by finding the intersection of the tangent drawn from the baseline and the tangent of the steepest weight loss slope.
-
Tmax (Temperature of Maximum Decomposition Rate): Calculate the first derivative of the weight loss curve (DTG curve). The peak of the DTG curve corresponds to Tmax.
-
Problem 2: Enhancing Long-Term Thermal Stability for High-Temperature Applications
You need your bicyclo[3.3.1]nonane-based material to maintain its structural integrity over long periods at elevated temperatures, but it is showing signs of embrittlement and property loss.
Solution: Covalent Crosslinking and Network Formation
For the most significant and permanent improvements in thermal stability, covalent crosslinking is the most effective strategy.[3] By creating a three-dimensional network, you restrict polymer chain mobility to such an extent that the energy required for thermal degradation is substantially increased.[3][7]
A highly effective and relevant strategy involves using bicyclo[3.3.1]nonane (BCN) derivatives themselves as crosslinkers. Recent research has focused on using heteroatom-containing BCN dichlorides (e.g., sulfur or selenium) to crosslink other functionalized polymers.[8][9] These systems can form dynamic covalent networks, which not only have high thermal stability but can also be reprocessed and recycled.[8][9]
// Nodes representing chains p1 [label="", shape=circle, style=filled, fillcolor="#FBBC05", width=0.1, height=0.1]; p2 [label="", shape=circle, style=filled, fillcolor="#FBBC05", width=0.1, height=0.1]; p3 [label="", shape=circle, style=filled, fillcolor="#FBBC05", width=0.1, height=0.1]; p4 [label="", shape=circle, style=filled, fillcolor="#FBBC05", width=0.1, height=0.1]; p5 [label="", shape=circle, style=filled, fillcolor="#FBBC05", width=0.1, height=0.1]; p6 [label="", shape=circle, style=filled, fillcolor="#FBBC05", width=0.1, height=0.1];
// Edges for uncrosslinked chains edge [style=invis]; p1 -> p2 -> p3; p4 -> p5 -> p6;
// Nodes for crosslinked chains c1 [label="", shape=circle, style=filled, fillcolor="#4285F4", width=0.1, height=0.1]; c2 [label="", shape=circle, style=filled, fillcolor="#4285F4", width=0.1, height=0.1]; c3 [label="", shape=circle, style=filled, fillcolor="#4285F4", width=0.1, height=0.1]; c4 [label="", shape=circle, style=filled, fillcolor="#4285F4", width=0.1, height=0.1]; c5 [label="", shape=circle, style=filled, fillcolor="#4285F4", width=0.1, height=0.1]; c6 [label="", shape=circle, style=filled, fillcolor="#4285F4", width=0.1, height=0.1]; c7 [label="", shape=circle, style=filled, fillcolor="#4285F4", width=0.1, height=0.1]; c8 [label="", shape=circle, style=filled, fillcolor="#4285F4", width=0.1, height=0.1];
// Edges for crosslinked chains edge [style=solid, color="#34A853"]; c1 -> c2 -> c3; c4 -> c5 -> c6; c2 -> c7 [label="crosslink", fontcolor="#34A853"]; c5 -> c8 [label="crosslink", fontcolor="#34A853"]; c7 -> c8;
// Invisible edges for layout edge [style=invis]; a3 -> b3;
caption [label="Fig 2. Restriction of chain mobility via crosslinking.", shape=plaintext, fontcolor="#202124"]; }
Caption: Fig 2. Restriction of chain mobility via crosslinking.
References
-
Thermal Degradation and Stability of Polymers - POLYMER-SEARCH.COM. (2024). Available at: [Link]
-
Thermal Stabilizers in Plastics: Preventing Degradation in High-Temperature Applications. (2025). Available at: [Link]
-
García-Masabet, V., et al. (2022). Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. Polymers. Available at: [Link]
-
Synthesis and Polymerizability of Atom-Bridged Bicyclic Monomers. (2012). Polymers. Available at: [Link]
-
Synthesis of sp 3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities. (2022). Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Approaches to the synthesis of bicyclo[3.3.1]nonane-containing... - ResearchGate. (n.d.). Available at: [Link]
-
How Does Glass Transition Temperature Relate To Thermal Stability? - Chemistry For Everyone. (2025). YouTube. Available at: [Link]
-
Thermal stability of polymers. (2024). Available at: [Link]
-
Boosting Polymer Properties: The Role of Heat Stabilizers for Soft Plastics. (2024). Available at: [Link]
-
Additives (plasticizers, antioxidants, heat stabilizers,...) in plastic products - FillPlas. (n.d.). Available at: [Link]
-
Enhancing Thermal Stability of Polymers via Graphitic Coatings - ResearchGate. (n.d.). Available at: [Link]
-
The Important Role of Additives: Enhancing Polymer Properties for High Performance Applications (Part 1). (2022). Available at: [Link]
-
Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane - PMC - NIH. (n.d.). Available at: [Link]
-
Synthesis of Bicyclo[3.3.1]nonanes - Thieme E-Books & E-Journals. (1979). Available at: [Link]
-
DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES - Chemistry Journal of Moldova. (2020). Available at: [Link]
-
Thermally-activated covalent adaptable networks containing selena- and thia-bicyclo[3.3.1]nonane crosslinkers: a study in recyclable and re-processable materials. (n.d.). Available at: [Link]
-
Mechanisms of Thermal Stability Enhancement in Polymer Nanocomposites - ResearchGate. (n.d.). Available at: [Link]
- US4943391A - Bicyclo(3.3.1)nonane derivatives and use in stabilizing organic materials - Google Patents. (n.d.).
-
9-BORABICYCLO(3,3,1)NONANE,DIMER - Ataman Kimya. (n.d.). Available at: [Link]
-
bicyclo[3.3.1]nonane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). Available at: [Link]
-
Chemical design-driven strategies to extend polymer network lifecycles - eScholarship.org. (n.d.). Available at: [Link]
-
An outline of the chemistry of bis(9-borabicyclo[3.3.1]nonane) - SciSpace. (n.d.). Available at: [Link]
-
Mechanisms of thermal decomposition of secondary nitramines - ResearchGate. (n.d.). Available at: [Link]
-
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold - MDPI. (n.d.). Available at: [Link]
-
Bicyclo[3.3.1]nonanes as Scaffolds in Supramolecular Chemistry From Host-Guest Systems to Hydrogen-Bonded Aggregates Lidskog, An - Lund University Publications. (n.d.). Available at: [Link]
-
Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework. (n.d.). Available at: [Link]
-
Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. (n.d.). Available at: [Link]
-
APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report Ronald D. Clark Bennie S. Archuleta New Mexico Highlands University Las. (1976). Available at: [Link]
-
Synthesis, characterization and thermolysis studies on 3,7-dinitro-1,3,5,7-tetraazabicyclon[7][10][10]onane (DPT): A key precursor in the synthesis of most powerful benchmark energetic materials (RDX/HMX) of today | Scilit. (2008). Available at: [Link]
-
How Crosslinking Improves Thermal and Mechanical Stability - Patsnap Eureka. (2025). Available at: [Link]
-
Base-Induced Rearrangement of Bicyclo[3.3.1]nonan-3-ones to Polysubstituted Hexahydronaphthalenes | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
Chemical Properties of Bicyclo[3.3.1]nonan-9-one (CAS 17931-55-4) - Cheméo. (n.d.). Available at: [Link]
-
Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones - PMC - NIH. (n.d.). Available at: [Link]
-
9-borabicyclo[3.3.1]nonane dimer - Organic Syntheses Procedure. (n.d.). Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. thermal-engineering.org [thermal-engineering.org]
- 3. How Crosslinking Improves Thermal and Mechanical Stability [eureka.patsnap.com]
- 4. US4943391A - Bicyclo(3.3.1)nonane derivatives and use in stabilizing organic materials - Google Patents [patents.google.com]
- 5. specialchem.com [specialchem.com]
- 6. fillplas.com [fillplas.com]
- 7. polymer-search.com [polymer-search.com]
- 8. Thermally-activated covalent adaptable networks containing selena- and thia-bicyclo[3.3.1]nonane crosslinkers: a study in recyclable and re-processable materials - American Chemical Society [acs.digitellinc.com]
- 9. Chemical design-driven strategies to extend polymer network lifecycles [escholarship.org]
- 10. phoenixplastics.com [phoenixplastics.com]
Technical Support Center: Stereocontrol in Bicyclo[3.3.1]nonane Synthesis
Welcome to the technical support center for the stereocontrolled synthesis of bicyclo[3.3.1]nonane systems. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical, field-proven solutions for achieving high levels of stereoselectivity in this synthetically important scaffold. The bicyclo[3.3.1]nonane framework is a core structural motif in numerous biologically active natural products and serves as a valuable synthon in asymmetric catalysis.[1][2] Achieving precise control over its three-dimensional architecture is therefore a critical aspect of its application.
This resource is structured to provide both high-level guidance through Frequently Asked Questions (FAQs) and in-depth, actionable advice in our Troubleshooting Guides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling the stereochemistry of bicyclo[3.3.1]nonane synthesis?
The main challenges stem from the conformational flexibility of the bicyclic system and the need to control multiple stereocenters simultaneously. The bicyclo[3.3.1]nonane skeleton can exist in chair-chair, boat-chair, and twin-boat conformations, with the transition states of cyclization reactions often being influenced by subtle steric and electronic factors.[3][4] Key issues include achieving high diastereoselectivity in the ring-forming step and inducing enantioselectivity in asymmetric syntheses.
Q2: What are the major strategies for achieving stereocontrol in the synthesis of bicyclo[3.3.1]nonanes?
The primary strategies can be broadly categorized as:
-
Substrate-controlled synthesis: Utilizing existing stereocenters in the starting material to direct the stereochemical outcome of the cyclization.
-
Chiral auxiliary-mediated synthesis: Temporarily incorporating a chiral moiety to guide the formation of new stereocenters, which is later removed.
-
Asymmetric catalysis: Employing a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other.[1][5] This includes organocatalysis, organometallic catalysis, and biocatalysis.
-
Tandem reactions: Designing cascade reactions, such as Michael addition-aldol condensations, where the initial stereoselective step dictates the stereochemistry of subsequent transformations.[2][6]
Q3: How does the choice of cyclization strategy impact the accessible stereoisomers?
The choice of cyclization strategy is paramount. For instance, tandem Michael addition-intramolecular aldol-type condensations often proceed through well-defined transition states, allowing for predictable diastereoselectivity based on the substituents of the starting materials.[2][6] In contrast, organometallic-mediated cyclizations can offer different stereochemical outcomes depending on the metal and ligands used.[1] The inherent conformational preferences of the forming bicyclic system will always play a crucial role in determining the thermodynamic and kinetic products.
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in Tandem Michael Addition-Aldol Condensation
Symptoms: You are attempting a tandem Michael addition-aldol condensation to form a bicyclo[3.3.1]nonane core, but you are obtaining a mixture of diastereomers with low selectivity.
Potential Causes & Solutions:
-
Cause A: Insufficient Steric or Electronic Differentiation in the Substrate. The stereochemical outcome of the aldol cyclization is often dictated by the facial selectivity of the enolate addition to the carbonyl group. If the substituents on the cyclohexane precursor do not create a sufficiently biased environment, both faces of the carbonyl may be accessible, leading to a mixture of products.
-
Solution 1: Modify Substrate Substituents. Introduce bulkier substituents on the cyclohexane ring to favor a specific chair conformation and hinder one face of the reacting carbonyl. This can create a more pronounced energetic difference between the diastereomeric transition states.
-
Solution 2: Alter the Michael Acceptor. The structure of the Michael acceptor can influence the conformation of the intermediate enolate. Experiment with different α,β-unsaturated aldehydes or ketones to fine-tune the steric environment of the subsequent aldol reaction.[2]
-
-
Cause B: Reversibility of the Aldol Reaction. Under certain conditions, the aldol reaction can be reversible, leading to an erosion of the initial kinetic stereoselectivity and the formation of a thermodynamic mixture of products.
-
Solution 1: Adjust Reaction Temperature. Lowering the reaction temperature can favor the kinetically controlled product and minimize retro-aldol reactions.
-
Solution 2: Choice of Base and Solvent. The choice of base and solvent can significantly impact the transition state geometry and the reversibility of the reaction. For instance, using a non-coordinating base in a non-polar solvent may favor a more organized, chair-like transition state, enhancing stereoselectivity.
-
Problem 2: Low Enantiomeric Excess (ee) in Asymmetric Organocatalytic Cyclizations
Symptoms: You are using a chiral organocatalyst (e.g., a proline derivative) for an asymmetric Michael-aldol cascade but are observing low enantiomeric excess in your bicyclo[3.3.1]nonane product.
Potential Causes & Solutions:
-
Cause A: Mismatched Catalyst and Substrate. The chiral catalyst may not be creating a sufficiently differentiated energetic landscape for the two enantiomeric transition states with your specific substrate.
-
Solution 1: Screen a Panel of Catalysts. Synthesize or procure a variety of organocatalysts with different steric and electronic properties. For example, derivatives of cinchona alkaloids or diarylprolinol silyl ethers can offer different chiral pockets.[7]
-
Solution 2: Modify the Substrate. Minor modifications to the substrate, such as changing a protecting group or a non-participating substituent, can sometimes lead to a better "fit" with the catalyst's chiral environment.
-
-
Cause B: Catalyst Deactivation or Low Turnover. The catalyst may be degrading under the reaction conditions or its turnover number may be low, leading to a significant uncatalyzed background reaction that is not enantioselective.
-
Solution 1: Optimize Reaction Conditions. Carefully control the temperature, concentration, and exclusion of water and oxygen. Some organocatalysts are sensitive to moisture and air.
-
Solution 2: Adjust Catalyst Loading. While counterintuitive, sometimes lowering the catalyst loading can improve enantioselectivity by reducing the rate of catalyst-related side reactions or aggregation. Conversely, in some cases, a higher loading is necessary to outcompete the background reaction.
-
-
Cause C: Conformational Ambiguity in the Transition State. The bicyclo[3.3.1]nonane framework's flexibility can lead to multiple competing transition state geometries, not all of which lead to high enantioselectivity.
-
Solution 1: Use Additives. Co-catalysts or additives (e.g., a weak acid or base) can help to rigidify the transition state assembly through hydrogen bonding or other non-covalent interactions, favoring a single stereochemical pathway.
-
Problem 3: Unexpected Isomer Formation in Organometallic-Mediated Cyclizations
Symptoms: You are employing an organometallic approach (e.g., palladium-catalyzed cycloalkenylation) to construct the bicyclo[3.3.1]nonane skeleton but are isolating an unexpected constitutional isomer or stereoisomer.[1]
Potential Causes & Solutions:
-
Cause A: Competing Reaction Pathways. Organometallic intermediates can often undergo multiple reaction pathways, such as β-hydride elimination, reductive elimination, or insertion reactions. The observed product is a result of the competition between these pathways.
-
Solution 1: Ligand Modification. The choice of ligand on the metal center is critical. Bulky, electron-rich ligands can favor certain reaction pathways over others. For example, in palladium catalysis, monodentate phosphine ligands like 9-phosphabicyclo[3.3.1]nonane (9-PBN) derivatives can create a specific steric environment around the metal center, influencing the outcome of the reaction.[5]
-
Solution 2: Change the Metal Catalyst. Different transition metals (e.g., Rh, Ru, Ni) have different intrinsic reactivities and can favor different cyclization mechanisms.
-
-
Cause B: Isomerization of Starting Material or Intermediate. The starting material or a key intermediate may be isomerizing under the reaction conditions prior to the desired cyclization.
-
Solution 1: Milder Reaction Conditions. Attempt the reaction at a lower temperature or with a less reactive catalyst system to minimize isomerization.
-
Solution 2: Pre-formation of the Organometallic Intermediate. In some cases, pre-forming the active organometallic species at a low temperature before initiating the cyclization can provide better control over the reaction.
-
Experimental Protocols & Data
Protocol 1: Organocatalytic Asymmetric Synthesis of a 3-Oxabicyclo[3.3.1]nonan-2-one Derivative
This protocol is adapted from a domino Michael-hemiacetalization-Michael reaction strategy.[7]
-
Reactant Preparation: To a solution of (E)-7-aryl-7-oxohept-5-enal (0.2 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL) in a dried reaction vial, add the (E)-3-aryl-2-nitroprop-2-en-1-ol (0.3 mmol).
-
Catalyst Addition: Add the modularly designed organocatalyst (MDO), typically a cinchona alkaloid derivative combined with an amino acid module (0.02 mmol, 10 mol%), to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours), monitoring the progress by TLC.
-
Work-up and Oxidation: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the crude hemiacetal intermediate in dichloromethane (2.0 mL) and add pyridinium chlorochromate (PCC, 0.4 mmol). Stir at room temperature until the oxidation is complete (monitor by TLC).
-
Purification: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to afford the desired 3-oxabicyclo[3.3.1]nonan-2-one.
Table 1: Representative Results for Asymmetric Catalysis in Bicyclo[3.3.1]nonane Synthesis
| Catalyst/Method | Reaction Type | Substrate | Yield (%) | ee (%) | Reference |
| Chiral Anionic Catalyst | Acid-catalyzed cyclization | Benzopyrylium salt and 3,5-dimethoxyphenol | 56 | 94 | [1] |
| Chiral Ionic Liquid | Michael Addition | Chalcone and diethyl malonate | 81 | 35 | [8] |
| MDO (Cinchona-based) | Domino Michael-hemiacetalization-Michael | (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals | up to 95 | up to 99 | [7] |
Visualizing Stereochemical Control
Diagram 1: Decision Workflow for Stereocontrol Strategy
Caption: Decision tree for selecting a synthetic strategy.
Diagram 2: Conformational Influence on Reactivity
Caption: Steric hindrance in precursors favors one reaction pathway.
References
- Mondal, P., & Roy, R. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing.
- (2001). ChemInform Abstract: Stereocontrolled Synthesis and Reactions of Bicyclo[3.3.1]nonanes. Synlett.
- (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.
- Synthesis of chiral bicyclo[3.3.1]nonane derivative as ionic liquid and using it for asymmetric Michael's addition reaction.
- Promontorio, R.
- Homoconjugation vs. Exciton Coupling in Chiral α,β-Unsaturated Bicyclo[3.3.1]nonane Dinitrile and Carboxylic Acids. MDPI.
- Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives.
- Synthesis of sp 3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities. (2022). Bioorganic & Medicinal Chemistry.
- Taeschler, C., & Sorensen, T. S. A Practical Synthesis of Bicyclo[3.3.1]nonan-9-one. The Journal of Organic Chemistry.
- Enantioselective Synthesis of a (1R,5R,9R)-2-Azabicyclo[3.3.1]nonane-9-carboxylic Acid with an Embedded Morphan Motif: A Multipurpose Product. Thieme Connect.
- Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. (2007). Topics in Stereochemistry.
- Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts.
- Application Notes: Bicyclo[3.3.
- Enantio- and Diastereocontrolled Synthesis of (+)-Juvabione (V) Employing Organocatalytic Desymmetrization and Photoinduced Fragmentation.
- Total Synthesis of Natural Products with Bridged Bicyclo[m.n.1] Ring Systems via Type II [5 + 2] Cycloaddition. (2020). Accounts of Chemical Research.
- Stereoelectronic and conformational effects on the stereochemical course of reduction of bicyclo[3.3.1]nonane 1,3-diketones. Canadian Journal of Chemistry.
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Side reactions to avoid in the synthesis of Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
Welcome to the technical support center for the synthesis of Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Drawing from established literature and extensive laboratory experience, this document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and high-purity synthesis.
Introduction
The bicyclo[3.3.1]nonane framework is a rigid and structurally significant motif present in numerous natural products and pharmacologically active compounds. The 3,7-dicarboxylic acid derivative, in particular, serves as a versatile building block for creating complex molecular architectures. However, its synthesis is not without challenges. The rigid, strained ring system is prone to rearrangement, and the stereochemical relationship between the two carboxylic acid groups requires careful control. This guide will address the most common side reactions and provide validated protocols to mitigate them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying chemistry and actionable solutions.
Problem 1: Low yield of the desired bicyclic dicarboxylic acid and isolation of a rearranged bicyclo[3.2.1]octane byproduct.
Q: During the acid-catalyzed hydrolysis of my bicyclo[3.3.1]nonane-3,7-dione precursor, I'm observing a significant amount of a structural isomer that is not my target compound. What is happening and how can I prevent it?
A: This is a classic case of an acid-catalyzed skeletal rearrangement, a known complication in the chemistry of strained bicyclic systems.[1] The carbocation intermediates formed during the reaction can undergo rearrangement to a thermodynamically more stable bicyclo[3.2.1]octane ring system.
Root Cause Analysis:
Under strongly acidic conditions, protonation of a carbonyl group or other leaving group can lead to the formation of a carbocation. This carbocation can then trigger a Wagner-Meerwein rearrangement, where a C-C bond migrates to an adjacent electron-deficient center, resulting in a ring contraction.
Mitigation Strategy and Protocol:
To circumvent this, it is crucial to employ milder reaction conditions for the hydrolysis of the precursor (e.g., a dinitrile or diester).
Optimized Hydrolysis Protocol (from a dinitrile precursor):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the bicyclo[3.3.1]nonane-3,7-dicarbonitrile in a 1:1 mixture of concentrated hydrochloric acid and glacial acetic acid.
-
Heating: Heat the mixture to reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured into ice-water. The precipitated solid is collected by vacuum filtration.
-
Purification: The crude dicarboxylic acid is then washed with cold water and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified product.
Visualizing the Rearrangement:
Caption: Acid-catalyzed rearrangement of the bicyclo[3.3.1]nonane core.
Problem 2: Formation of diastereomers and difficulty in isolating the desired stereoisomer.
Q: My final product appears to be a mixture of diastereomers of the dicarboxylic acid, which are proving difficult to separate. How can I improve the stereoselectivity of my synthesis?
A: The stereochemical outcome of the synthesis is highly dependent on the reaction conditions and the nature of the intermediates. The formation of both endo and exo isomers of the carboxylic acid groups is a common issue.[2][3]
Root Cause Analysis:
Epimerization can occur at the carbon atoms bearing the carboxylic acid groups, especially under basic or acidic conditions where enolate or carbocation intermediates can form. The relative thermodynamic stabilities of the diastereomers will dictate the final product ratio if the reaction is allowed to reach equilibrium.
Mitigation Strategy and Protocol:
Controlling the stereochemistry often requires a carefully planned synthetic route that introduces the functional groups in a stereospecific manner. If epimerization is unavoidable, a robust purification method is necessary.
Protocol for Diastereomer Separation via Fractional Crystallization:
-
Initial Dissolution: Dissolve the mixture of diastereomers in a minimal amount of a hot solvent in which both isomers are soluble (e.g., boiling ethanol).
-
Induce Crystallization: Slowly cool the solution. The less soluble diastereomer should crystallize out first. The rate of cooling is critical; slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the crystals by filtration.
-
Analysis: Analyze the purity of the crystals and the mother liquor by NMR or HPLC.
-
Repeat: Repeat the crystallization process with both the isolated crystals and the concentrated mother liquor to improve the purity and yield of each diastereomer.
Key Considerations for Stereocontrol:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Lower temperatures | Favors kinetic control, potentially leading to a higher ratio of a single diastereomer. |
| Choice of Base/Acid | Sterically hindered, non-nucleophilic bases | Can influence the stereochemical outcome of deprotonation/protonation steps. |
| Reaction Time | Monitor closely | Avoid prolonged reaction times that could lead to equilibration of stereoisomers. |
Problem 3: Unwanted decarboxylation leading to mono-carboxylic acid or fully decarboxylated byproducts.
Q: I am observing the loss of one or both carboxylic acid groups, especially during purification or subsequent derivatization steps. What causes this and how can I prevent it?
A: Decarboxylation of bicyclic carboxylic acids can be a significant side reaction, particularly if there are activating groups present or if the reaction is conducted at elevated temperatures.[4][5]
Root Cause Analysis:
The stability of the carbanion or carbocation intermediate formed upon loss of CO2 determines the ease of decarboxylation. For bicyclo[3.3.1]nonane systems, the presence of nearby functional groups can stabilize these intermediates, promoting decarboxylation.
Mitigation Strategy and Protocol:
Avoid harsh thermal conditions and strongly acidic or basic environments once the dicarboxylic acid has been formed.
Protocol for a Mild Derivatization (Esterification):
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dicarboxylic acid in anhydrous methanol.
-
Catalyst Addition: Cool the solution to 0°C and slowly add a mild esterification catalyst such as thionyl chloride or trimethylsilyl chloride dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diester can then be purified by column chromatography.
Visualizing the Decarboxylation Process:
Caption: Potential decarboxylation pathway of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting material for the synthesis of this compound?
A1: A common and effective precursor is bicyclo[3.3.1]nonane-3,7-dione. This can be synthesized through various methods, including the Robinson annulation. The dione can then be converted to the corresponding dinitrile via a Strecker-type reaction, followed by hydrolysis to the dicarboxylic acid. This route generally provides good yields and allows for purification of intermediates.
Q2: How can I confirm the stereochemistry of my final product?
A2: A combination of spectroscopic techniques is recommended. 1D and 2D NMR spectroscopy (e.g., NOESY) can provide information about the through-space proximity of protons, which can help in assigning the relative stereochemistry of the carboxylic acid groups. In ambiguous cases, X-ray crystallography of the final product or a suitable crystalline derivative is the definitive method for structural elucidation.[2][3]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety protocols should be followed. In particular, be cautious when working with strong acids and bases. Reactions involving cyanides (for dinitrile synthesis) should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Always have a quench solution (e.g., bleach) readily available for any cyanide-containing waste.
References
-
Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. CORE. [Link]
-
Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones. PMC - NIH. [Link]
-
The epimeric 9-oxobicyclo[3.3.1]nonane-3-carboxylic acids: hydrogen-bonding patterns of the endo acid and the lactol of the exo acid. PubMed. [Link]
-
The epimeric 9-oxobicyclo[3.3.1]nonane-3-carboxylic acids: hydrogen-bonding patterns of the endo acid and the lactol of the exo acid. Sci-Hub. [Link]
-
Synthesis of some polyfunctionalized bicyclo[3.3.1]nonane-2,9-diones and bicyclo[4.3.1]decane-2,10-diones. ACS Publications. [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. [Link]
-
Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. [Link]
-
SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. [Link]
-
An Efficient and Practical Synthesis of Bicyclo[3.3.1]nonane-2,4-diones1). [Link]
-
Synthesis of bicyclo[1][2][2]nona-3,7-diene-2,6-diones and bicyclo[1][2][2]. RSC Publishing. [Link]
-
The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PMC - PubMed Central. [Link]
-
Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Discovery. [Link]
-
copyright of this thesis rests with its author. - University of Stirling. [Link]
-
Convenient Synthesis of Endo,Endo- and Endo,Exo- Bicyclo[3.3.1]Nonane Diamines. ResearchGate. [Link]
- US8293910B2 - Method for producing 3,7-diaza-bicyclo[3.3.1]nonane compounds.
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. The epimeric 9-oxobicyclo[3.3.1]nonane-3-carboxylic acids: hydrogen-bonding patterns of the endo acid and the lactol of the exo acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci-hub.se [sci-hub.se]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. dspace.stir.ac.uk [dspace.stir.ac.uk]
Technical Support Center: Scaling Up the Production of Bicyclo[3.3.1]nonane-3,7-dicarboxylic Acid
Welcome to the technical support center for the synthesis and scale-up of Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid. This guide is designed for researchers, chemists, and process development professionals. Bicyclo[3.3.1]nonane derivatives are crucial scaffolds in medicinal chemistry and materials science due to their rigid, three-dimensional structure.[1][2] Scaling their production from the bench to pilot or industrial scale presents unique challenges that require a deep understanding of reaction mechanisms, process parameters, and safety protocols.[3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate these complexities effectively.
Synthesis Overview: A Common Approach
The construction of the bicyclo[3.3.1]nonane core is frequently achieved through a double Michael addition or a sequence of Michael-aldol reactions.[1][4] A prevalent and scalable method involves the condensation of an acetone-1,3-dicarboxylate ester with a suitable aldehyde and ammonia or an amine, often in a one-pot synthesis. This approach, a variation of the Robinson-Schanzenbach-Kondakow synthesis, builds the bicyclic framework efficiently.
The overall transformation can be visualized as follows:
Caption: General workflow for synthesizing the bicyclo[3.3.1]nonane core.
This multi-step synthesis, while effective, has several critical points that must be carefully controlled during scale-up, including reaction temperature, pH, and the removal of byproducts.
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.
Question: My overall yield has dropped significantly after moving from a 1L to a 100L reactor. What are the likely causes?
Answer: A drop in yield upon scale-up is a common issue stemming from changes in physical parameters that don't scale linearly.[3] Here are the primary factors to investigate:
-
Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically in larger reactors.[5] The initial condensation reaction is often exothermic. If the heat is not removed efficiently, localized hot spots can lead to side reactions and decomposition of starting materials like acetone-1,3-dicarboxylic acid.[6]
-
Solution: Implement controlled, slower addition of reagents. Ensure your reactor's cooling system is adequate and calibrated. Consider using a jacketed reactor with a high-performance heat transfer fluid.
-
-
Poor Mixing and Mass Transfer: What appears as a homogenous solution in a flask can have significant concentration gradients in a large tank. This can lead to incomplete reactions or the formation of undesired byproducts.
-
Solution: Evaluate your reactor's agitation system. The stirrer type (e.g., anchor, pitched-blade turbine), position, and speed (RPM) are critical. For viscous reaction mixtures, a more powerful and appropriately designed agitator is necessary.[7]
-
-
Incomplete Reaction: Reaction times do not always scale directly.
-
Solution: Monitor the reaction progress using in-process controls (IPCs) like HPLC or GC-MS. Do not rely solely on the time that worked at the lab scale. The reaction may require a longer duration to reach completion in a larger volume.[8]
-
-
Work-up and Isolation Losses: Transferring, filtering, and drying larger quantities of material can lead to proportionally higher physical losses. Crystallization and precipitation are also highly scale-dependent.
-
Solution: Optimize your isolation protocol. For filtrations, ensure the filter size and type are appropriate for the particle size and volume. For crystallization, develop a controlled cooling profile to obtain larger, more easily filterable crystals, which will also improve purity.
-
Question: The purity of my final product is inconsistent between batches, with unidentified impurities. How can I identify and control them?
Answer: Purity issues often arise from side reactions or incomplete conversions that become more pronounced at scale.
-
Identify the Impurities: Use techniques like LC-MS and high-resolution NMR to characterize the unknown peaks in your chromatogram or spectra. Common impurities in this synthesis include:
-
Partially reacted intermediates (e.g., monocyclic piperidone derivatives).
-
Over-alkylated or alternative condensation products.
-
Isomers of the desired product.
-
Residual starting materials or reagents.
-
-
Control the Reaction Stoichiometry and Conditions:
-
Ensure precise molar equivalents of all reactants. Inaccurate charging of materials is a more significant risk at a large scale.
-
Strictly control the pH. The Mannich reaction is highly pH-sensitive. Maintaining the optimal pH throughout the reaction is crucial for selectivity.
-
Control the temperature profile rigorously. As mentioned, temperature excursions can activate alternative reaction pathways.
-
-
Optimize the Purification Step:
-
Crystallization: This is the most effective method for purification at a large scale. Develop a robust crystallization process by screening different solvents and anti-solvents. Seeding the solution with pure crystals can improve consistency and particle size.
-
Washes: Implement specific washes during the work-up to remove targeted impurities. For example, a basic wash (e.g., sodium bicarbonate solution) can remove acidic impurities, while an acidic wash can remove residual amines.
-
Question: The initial condensation step is a dangerous exotherm, and I'm concerned about a thermal runaway in the large reactor. How can I manage this?
Answer: Managing exotherms is a critical safety and process control consideration.[3]
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is essential for designing a safe process.
-
Semi-Batch Operation: Instead of adding all reagents at once (batch mode), add one of the key reagents (e.g., formaldehyde) slowly over time. This allows the cooling system to keep up with the heat being generated. The addition rate should be linked to the reactor's cooling capacity.
-
Solvent Selection: Choose a solvent with a higher boiling point to provide a larger safety margin. The solvent should also have good heat transfer properties.
-
Dilution: While it increases solvent usage, running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the system.
Below is a decision tree to guide troubleshooting efforts during scale-up.
Caption: Troubleshooting decision tree for scaling up synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to monitor during the synthesis?
A1: The three most critical parameters are temperature, pH, and reagent addition rate . Temperature control is vital to prevent side reactions. The pH must be maintained within a narrow window to facilitate the desired condensation reactions. The rate of addition, especially for exothermic steps, is key to maintaining thermal control. Continuous monitoring with reliable probes is essential.
Q2: What analytical techniques are recommended for quality control?
A2: A combination of techniques is recommended for robust quality control:
-
HPLC with UV/Vis and/or MS detection: For monitoring reaction progress, identifying impurities, and assessing the purity of the final product.
-
¹H and ¹³C NMR: To confirm the structure of the final product and key intermediates. Quantitative NMR (qNMR) can also be used for accurate potency determination.
-
FTIR: To confirm the presence of key functional groups (e.g., carboxylic acid C=O and O-H stretches).
-
Melting Point: As a simple and quick indicator of purity.
Q3: Are there specific safety hazards associated with this synthesis?
A3: Yes. Key hazards include:
-
Formaldehyde: A known carcinogen and sensitizer. Use in a well-ventilated area or closed system and wear appropriate personal protective equipment (PPE).
-
Amines (e.g., Methylamine): Often flammable, corrosive, and toxic. Handle in a fume hood.
-
Strong Acids/Bases: Used for hydrolysis and pH adjustment. They are highly corrosive.
-
Thermal Runaway: As discussed, the initial condensation can be highly exothermic. A thorough understanding of the reaction's thermal profile is non-negotiable before attempting a large-scale run.[3]
Q4: How does the stereochemistry of the bicyclo[3.3.1]nonane core impact the process?
A4: The bicyclo[3.3.1]nonane system can exist in several conformations, most commonly a double-chair conformation. The substituents at the 3 and 7 positions can be in endo or exo positions. The reaction conditions can influence the stereochemical outcome. It is crucial to characterize the desired isomer and develop analytical methods (often HPLC or NMR) that can separate and quantify the different stereoisomers. The presence of unwanted isomers is a common purity issue, and separation can be challenging at scale, often requiring optimized crystallization conditions.
Q5: What are the key considerations for choosing scalable solvents and reagents?
A5: When moving from bench to plant, reagent and solvent choices must be re-evaluated based on:
-
Cost and Availability: High-cost reagents that are acceptable for gram-scale synthesis may be economically unviable for kilogram or ton-scale production.[3]
-
Safety: Avoid highly toxic or explosive solvents and reagents (e.g., diethyl ether, dioxane) where possible. Consult safety data sheets and perform a thorough process hazard analysis (PHA).
-
Environmental Impact: Choose solvents that are less harmful to the environment and can be recycled if possible.
-
Physical Properties: Select solvents with appropriate boiling points for easy removal without requiring extreme temperatures or very high vacuum, which can be costly at scale.
Quantitative Data Summary
The following table provides a conceptual comparison of parameters between lab and pilot scale. Actual values must be determined experimentally.
| Parameter | Lab Scale (1L Flask) | Pilot Scale (100L Reactor) | Key Considerations for Scale-Up |
| Batch Size | 100 g | 10 kg | Non-linear scaling of time, heat, and mass transfer. |
| Reagent Addition Time | 10-15 minutes | 2-4 hours | Must be controlled to manage exotherm; linked to cooling capacity. |
| Agitation | Magnetic Stirrer (500 RPM) | Pitched-Blade Turbine (50-150 RPM) | Mechanical stirring is required; geometry and speed are critical for mixing. |
| Temp. Control | ± 1 °C | ± 3 °C | Larger thermal mass makes rapid changes difficult; potential for hot spots. |
| Heating/Cooling Time | 5-10 minutes | 1-2 hours | Significantly longer due to lower surface-area-to-volume ratio.[5] |
| Filtration Time | 5 minutes | 1-3 hours | Dependent on crystal size/morphology and filter/vessel design. |
References
-
Taylor & Francis. (2006). CONVENIENT SYNTHESIS OF NOVEL 1,3,7-TRISUBSTITUTED BICYCLO[3.3.1]NONANE DERIVATIVES. Synthetic Communications. Available at: [Link]
- Google Patents. (n.d.). US8293910B2 - Method for producing 3,7-diaza-bicyclo[3.3.1]nonane compounds.
-
Royal Society of Chemistry. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. Available at: [Link]
-
PureSynth. (2023). Key Factors for Successful Scale-Up in Organic Synthesis. Available at: [Link]
-
ACS Publications. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry Journal of Moldova. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Available at: [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available at: [Link]
-
Reddit. (2022). Looking for tips on scaling up organic syntheses. Available at: [Link]
-
Lab Manager Magazine. (2022). How to Scale Up a New Synthesis Reaction. Available at: [Link]
-
J-STAGE. (n.d.). An Efficient and Practical Synthesis of Bicyclo[3.3.1]nonane-2,4-diones1). Available at: [Link]
-
MDPI. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Available at: [Link]
-
NIH. (n.d.). Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones. Available at: [Link]
-
University College London. (n.d.). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. Available at: [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pure-synth.com [pure-synth.com]
- 4. Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 6. orgsyn.org [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Improving the Solubility of Bicyclo[3.3.1]nonane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bicyclo[3.3.1]nonane derivatives. This guide is designed to provide expert insights and practical, step-by-step solutions to one of the most common challenges encountered with this scaffold: poor aqueous solubility. The rigid, three-dimensional structure of the Bicyclo[3.3.1]nonane framework, while offering a unique platform for precise interactions with biological targets, often contributes to high lipophilicity and low solubility, posing significant hurdles in experimental assays and preclinical development.[1][2]
This document moves beyond simple protocols to explain the scientific rationale behind each strategy, empowering you to make informed decisions for your specific compound.
Frequently Asked Questions (FAQs)
Q1: Why are my Bicyclo[3.3.1]nonane derivatives consistently showing poor aqueous solubility?
A1: The solubility challenge is rooted in the fundamental physicochemical properties of the Bicyclo[3.3.1]nonane scaffold itself.
-
Rigid and Lipophilic Core: The core structure is a saturated bicyclic alkane, which is inherently non-polar and hydrophobic.[3][4] This rigidity limits the conformational flexibility that can sometimes aid solvation.
-
High Molecular Weight and Size: Derivatives often incorporate aromatic or other bulky functional groups, increasing the molecular weight and surface area. Larger molecules are generally more difficult for solvent molecules to surround and solvate.[5][6]
-
Strong Crystal Lattice Energy: The regular, rigid shape can lead to highly stable crystal packing. A significant amount of energy is required to overcome these intermolecular forces and dissolve the solid, resulting in low solubility. Converting a crystalline form to a higher-energy amorphous form can enhance solubility, though stability may be a concern.[7][8]
These factors contribute to a high logP (partition coefficient), indicating a preference for a lipid environment over an aqueous one, which is a primary cause of poor solubility.[9]
Q2: What are the first steps I should take to characterize the solubility problem of my new derivative?
A2: Before attempting to improve solubility, you must first quantify it. A systematic approach to characterizing the baseline solubility is critical for selecting the right enhancement strategy.
-
Kinetic and Thermodynamic Solubility Assessment:
-
Kinetic Solubility: Often measured early in discovery, this assesses the solubility of a compound from a concentrated stock solution (e.g., in DMSO) when diluted into an aqueous buffer. It measures the point of precipitation and is relevant for initial screening assays.
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by equilibrating an excess of the solid compound in a solvent over a prolonged period. It is the gold standard for characterizing the intrinsic solubility (S₀).
-
-
pH-Dependent Solubility Profile: If your derivative contains ionizable functional groups (e.g., amines, carboxylic acids), its solubility will be highly dependent on pH.
-
Method: Measure the thermodynamic solubility in a series of buffers across a relevant physiological pH range (e.g., pH 2.0 to 7.4).
-
Rationale: This profile is crucial for determining if salt formation is a viable strategy. For a basic compound, solubility will increase at a pH below its pKa. For an acidic compound, solubility will increase at a pH above its pKa.[10][11]
-
-
Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if your compound is crystalline or amorphous and to identify any potential polymorphs, which can have different solubilities.[5]
Q3: My compound has an ionizable group. Is salt formation a good strategy, and how do I approach it?
A3: Yes, for compounds with acidic or basic functional groups, salt formation is often the most effective and widely used method to significantly increase aqueous solubility and dissolution rate.[8][10][12] The strategy involves converting the neutral drug into a salt, which is an ionized species and thus more readily solvated by polar solvents like water.[11]
Causality: The choice of a counterion is critical and is guided by the pKa of your compound. A common rule of thumb, the "pKa rule," suggests that a stable salt can be formed if there is a difference of at least 2-3 pKa units between the drug and the counterion.[13]
Below is a decision workflow and a general protocol for salt screening.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework [epublications.vu.lt]
- 3. Buy Bicyclo[3.3.1]nonane (EVT-1551034) | 280-65-9 [evitachem.com]
- 4. Bicyclo(3.3.1)nonane | C9H16 | CID 136101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. apibeta.mydrreddys.com [apibeta.mydrreddys.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. bjcardio.co.uk [bjcardio.co.uk]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rjpdft.com [rjpdft.com]
- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid: An X-ray Diffraction Perspective
Introduction: The Structural Imperative of Rigid Scaffolds
Bicyclo[3.3.1]nonane and its derivatives represent a class of conformationally restricted carbocycles that are of significant interest in medicinal chemistry and materials science.[1] Their rigid, chair-chair or chair-boat conformational preference provides a predictable three-dimensional scaffold for the precise positioning of functional groups.[2] Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid (C₁₁H₁₆O₄)[3] is a prime example, offering two carboxylic acid moieties at defined positions, making it a valuable building block for metal-organic frameworks, polymers, and pharmacologically active agents.
The biological activity and material properties of molecules derived from this scaffold are intrinsically linked to their exact 3D geometry, including bond lengths, bond angles, and intermolecular interactions. Therefore, unambiguous structural determination is not merely a characterization step but a foundational requirement for rational drug design and materials engineering. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the definitive method of Single-Crystal X-ray Diffraction (SC-XRD).
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
For the absolute determination of a crystalline solid's molecular structure, SC-XRD is unparalleled. It provides a precise 3D map of electron density within the crystal, allowing for the determination of atomic positions with picometer resolution. This technique moves beyond simple connectivity to define stereochemistry, conformational preferences in the solid state, and the nuances of intermolecular packing through forces like hydrogen bonding.
The fundamental principle of XRD is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ) to the distance between crystal lattice planes (d) and the angle of diffraction (θ).[4] By rotating a single crystal in an X-ray beam and measuring the intensities and positions of the thousands of diffracted reflections, a complete 3D model of the molecule can be computationally reconstructed.
Causality in Experimental Design: From Powder to Publication
The journey from a powdered sample to a refined crystal structure is one of meticulous control. The quality of the final data is entirely dependent on the quality of the single crystal. For a molecule like this compound, the two polar carboxylic acid groups present an excellent opportunity for forming strong, directional hydrogen bonds, which can facilitate the growth of high-quality crystals.
A Comparative Analysis: Alternative & Complementary Techniques
While SC-XRD provides the definitive solid-state structure, it is crucial to employ a suite of analytical techniques to build a comprehensive understanding of a molecule. Other methods provide complementary information, are applicable when single crystals cannot be grown, or probe the molecule's behavior in different states (e.g., in solution).
| Technique | Sample Requirement | Information Provided | Key Advantages | Limitations |
| Single-Crystal XRD (SC-XRD) | High-quality single crystal (~5-100 µm) | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[5] | Unambiguous, high-resolution structural data. | Requires single crystals, which can be difficult to grow; solid-state conformation may differ from solution. |
| Powder XRD (PXRD) | Microcrystalline powder | Crystal system, unit cell parameters, phase purity, crystallinity.[5] | Fast, non-destructive, ideal for quality control and phase identification. | Loss of 3D information due to random orientation; cannot solve complex unknown structures.[6] |
| NMR Spectroscopy (¹H, ¹³C) | Soluble sample (~1-10 mg) | Molecular connectivity, solution-state conformation, chemical environment of nuclei.[7] | Provides data on the molecule's structure and dynamics in solution, which is often more biologically relevant. | Does not provide precise bond lengths/angles; interpretation can be complex for rigid systems. |
| FTIR Spectroscopy | Solid or soluble sample (~1 mg) | Presence of functional groups (e.g., O-H, C=O).[8] | Fast, simple, excellent for confirming functional groups and monitoring reactions. | Provides no information on atomic connectivity or 3D structure. |
| Mass Spectrometry (MS) | Small sample amount (µg-ng) | Molecular weight, elemental formula (HRMS), fragmentation patterns.[9] | Extremely sensitive, confirms molecular formula. | Provides no information on stereochemistry or conformation; isomers are often indistinguishable. |
Contextual Application and Synergy
For this compound, a logical workflow would involve using FTIR and Mass Spectrometry to quickly confirm the synthesis of the correct compound. NMR spectroscopy would then be used to confirm the rigid bicyclic core's connectivity and provide insight into its preferred conformation in solution.
If the material is intended for use as a crystalline solid, PXRD is an invaluable tool for ensuring batch-to-batch consistency and identifying different polymorphic forms. However, to truly understand the molecule's intrinsic geometry and its interactions with neighboring molecules—information that is critical for designing new materials or understanding receptor binding—one must turn to SC-XRD. The data from SC-XRD, such as the hydrogen-bonding pattern observed in the crystal structure of related bicyclic acids[10][11], provides the ultimate insight that cannot be obtained by other means.
Experimental Protocols
Protocol: Single Crystal Growth
This protocol is a self-validating system; success is defined by the formation of diffraction-quality single crystals.
-
Solvent Screening: Begin by testing the solubility of this compound (2-3 mg) in a range of solvents (0.5 mL), from polar (water, ethanol, methanol) to non-polar (hexane, toluene). Identify a solvent or solvent system in which the compound is sparingly soluble at room temperature but fully soluble upon heating. An ethanol/water or acetone/hexane system is a promising starting point.
-
Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent system in a clean vial. Cover the vial with a cap containing a few pinholes. The rationale is to allow the solvent to evaporate over several days to weeks, slowly increasing the concentration beyond saturation to promote the nucleation and growth of a small number of large, well-ordered crystals.
-
Vapor Diffusion (Alternative): Dissolve the compound in a small amount of a "good" solvent (e.g., ethanol). Place this vial, uncapped, inside a larger, sealed jar containing a "poor" solvent (e.g., hexane) in which the compound is insoluble. The poor solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.
-
Crystal Harvesting: Once crystals of suitable size (visibly distinct, sharp edges, ~0.1 mm) have formed, carefully harvest them using a nylon loop or a micromanipulator. Immediately coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Mounting: Using the nylon loop, capture a single, well-formed crystal and flash-cool it in the liquid nitrogen stream of the diffractometer. This process vitrifies the solvent and minimizes thermal motion, leading to higher-quality diffraction data.
-
Initial Screening: Collect a few initial diffraction images to determine the crystal quality and the unit cell parameters. A modern diffractometer can do this in minutes. The presence of sharp, distinct spots rather than streaks or rings is indicative of a good single crystal.
-
Strategy Calculation: Based on the determined crystal system and unit cell, the instrument software will calculate an optimal strategy for collecting a complete, redundant dataset. This involves a series of runs with different crystal orientations (e.g., varying phi and omega angles).
-
Data Collection: Execute the full data collection strategy. This can take anywhere from a few hours to overnight, depending on the crystal's scattering power and the X-ray source intensity. The instrument will collect hundreds of images, each capturing a small slice of the diffraction data.
-
Data Processing: Integrate the raw image data to generate a reflection file containing the Miller indices (h,k,l), intensity, and standard uncertainty for each measured reflection. This file is the input for the final structure solution and refinement.
Conclusion
For a molecule like this compound, where its function is dictated by its rigid three-dimensional structure, a multi-technique approach to characterization is essential. Spectroscopic and spectrometric methods like NMR, FTIR, and MS provide rapid and crucial confirmation of the molecule's identity and composition. However, for the ultimate, unambiguous determination of its atomic arrangement, stereochemistry, and intermolecular interactions in the solid state, Single-Crystal X-ray Diffraction stands alone as the gold standard. The detailed structural insights gleaned from SC-XRD are indispensable for researchers in drug development and materials science, providing the foundational knowledge required for true rational design.
References
-
S. Poornima, M. A. Sridhar, J. Shashidhara Prasad, and K. M. Lokanatha Rai, "Comparative in vitro Cytotoxic Studies of Novel 8-(4’/2’-Methoxy/Unsubstituted phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives on Ehrlich Ascites Carcinoma Cell Line," International Journal of ChemTech Research, vol. 5, no. 5, pp. 2228-2236, 2013. [Online]. Available: [Link]
-
L. Figueroa et al., "DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES," Chemistry Journal of Moldova, vol. 15, no. 1, pp. 75-85, 2020. [Online]. Available: [Link]
-
J. A. Peters, J. M. van der Toorn, and H. van Bekkum, "Conformational analysis, synthesis, and carbon-13 spectroscopy of 9,9-dimethylbicyclo[3.3.1]nonane derivatives," The Journal of Organic Chemistry, 1977. [Online]. Available: [Link]
-
ResearchGate, "Is there any optional characterization other than XRD?" [Online]. Available: [Link]
-
T. Momose, T. Nitta, T. Itooka, and K. Kanematsu, "An Efficient and Practical Synthesis of Bicyclo[3.3.1]nonane-2,4-diones," Chemical and Pharmaceutical Bulletin, vol. 32, no. 8, pp. 3453-3457, 1984. [Online]. Available: [Link]
-
R. E. Maciel, "Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives," Oregon State University, 1966. [Online]. Available: [Link]
-
L. Figueroa et al., "DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES," Chemistry Journal of Moldova, 2020. [Online]. Available: [Link]
-
I. Ohtani and M. Tadokoro, "Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods," CrystEngComm, vol. 20, no. 7, pp. 847-856, 2018. [Online]. Available: [Link]
-
Creative Biostructure, "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique." [Online]. Available: [Link]
-
ResearchGate, "Magnetically textured powders - An alternative to single-crystal and powder X-ray diffraction methods | Request PDF." [Online]. Available: [Link]
-
IBN, "Design and synthesis of two bicyclo[3.3.1]nonane-steroid derivatives," 2020. [Online]. Available: [Link]
-
V. V. Pleshkova, A. D. Kachkovskyi, and O. V. Hordiyenko, "Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes," French-Ukrainian Journal of Chemistry, vol. 5, no. 1, pp. 20-27, 2017. [Online]. Available: [Link]
-
M. A. Z. H. B. M. Yusoff, A. U. M. Shah, and M. S. J. M. Azzuhan, "X-ray Diffraction Techniques for Mineral Characterization: A Review for Engineers of the Fundamentals, Applications, and Research Directions," Minerals, vol. 12, no. 1, p. 94, 2022. [Online]. Available: [Link]
-
PubChem, "this compound | C11H16O4 | CID 12466703." [Online]. Available: [Link]
-
M. Köckerling et al., "The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents," Bioorganic & Medicinal Chemistry, vol. 20, no. 1, pp. 345-360, 2012. [Online]. Available: [Link]
- Google Patents, "WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives." [Online].
-
ResearchGate, "(PDF) ChemInform Abstract: The First Example of 3,7-Diazabicyclo[3.3.1]nonane Synthesis by Aminomethylation of Guareschi Imide Salts." [Online]. Available: [Link]
-
PubChem, "Bicyclo[3.3.1]nonane-3,7-dione | C9H12O2 | CID 643315." [Online]. Available: [Link]
-
S. J. Rowland, A. T. Sutton, and A. D. Jones, "Structural Identification of Petroleum Acids by Conversion to Hydrocarbons and Multidimensional Gas Chromatography-Mass Spectrometry," Energy & Fuels, vol. 29, no. 9, pp. 5763-5772, 2015. [Online]. Available: [Link]
-
Thieme E-Journals, "Synthesis / Full Text." [Online]. Available: [Link]
-
ResearchGate, "Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation." [Online]. Available: [Link]
-
A. V. Kutateladze et al., "Homoconjugation vs. Exciton Coupling in Chiral α,β-Unsaturated Bicyclo[3.3.1]nonane Dinitrile and Carboxylic Acids," Symmetry, vol. 11, no. 1, p. 98, 2019. [Online]. Available: [Link]
-
NIST, "3-Oxa-9-aza-bicyclo[3.3.1]nonan-7-ol, 9-methyl-, benzillic acid ester, maleate (1 to 1)." [Online]. Available: [Link]
-
R. Promontorio, "Synthesis of Polysubstituted Oxygenated Bicyclo Compounds," University College London, 2019. [Online]. Available: [Link]
-
ACS Publications, "Oxidation of 7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-ol. Convenient synthesis of bicyclo[3.3.1]nonane-3,7-dione," The Journal of Organic Chemistry, 1980. [Online]. Available: [Link]
-
H. W. Thompson, R. A. Lalancette, and P. A. Vanderhoff, "9-Oxobicyclo[3.3.1]nonane-1-carboxylic acid: structure and hydrogen-bonding pattern," Acta Crystallographica Section C Crystal Structure Communications, vol. 48, no. 1, pp. 66-70, 1992. [Online]. Available: [Link]
-
IUCr, "9-Oxobicyclo[3.3.1]nonane-l-carboxylic acid: Structure and..." [Online]. Available: [Link]
-
N. Roy, R. Das, R. Paira, and P. Paira, "Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics," RSC Advances, vol. 13, no. 32, pp. 22389-22480, 2023. [Online]. Available: [Link]
-
Semantic Scholar, "Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes." [Online]. Available: [Link]
-
ResearchGate, "Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs | Request PDF." [Online]. Available: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 3. This compound | C11H16O4 | CID 12466703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. researchgate.net [researchgate.net]
- 7. cjm.ichem.md [cjm.ichem.md]
- 8. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. sci-hub.se [sci-hub.se]
- 11. researchwithrutgers.com [researchwithrutgers.com]
A Comparative Guide to Dicarboxylate Linkers in MOF Synthesis: Unveiling the Potential of Bicyclo[3.3.1]nonane-3,7-dicarboxylic Acid
For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for unlocking their full potential in applications ranging from gas storage and separation to catalysis and drug delivery. The choice of the organic linker is a critical determinant of the final MOF architecture and its subsequent properties. While aromatic dicarboxylate linkers have been the cornerstone of MOF chemistry, their aliphatic counterparts, particularly those with rigid, bicyclic structures, are emerging as a compelling class of building blocks that offer unique structural and functional advantages.
This guide provides an in-depth comparison of Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid with commonly employed aromatic dicarboxylate linkers. We will delve into the fundamental structural differences, their impact on the resulting MOF properties, and provide supporting experimental insights to guide your research and development efforts.
The Structural Paradigm: Rigidity Meets Flexibility
The fundamental difference between aromatic and aliphatic dicarboxylate linkers lies in their inherent structural characteristics. Aromatic linkers, such as terephthalic acid (BDC), 4,4'-biphenyldicarboxylic acid (BPDC), and 2,6-naphthalenedicarboxylic acid (NDC), are planar and rigid. This rigidity is a key factor in the formation of highly ordered, porous structures with predictable topologies.[1][2] The planarity of these linkers facilitates π-π stacking interactions, which can contribute to the overall stability of the framework.
In contrast, this compound introduces a three-dimensional, non-planar geometry. This bicycloalkane core provides a rigid scaffold that prevents conformational collapse, yet the σ-bonds within the structure allow for a degree of torsional flexibility not present in aromatic systems. This unique combination of rigidity and flexibility can lead to the formation of MOFs with dynamic frameworks, capable of "breathing" motions in response to external stimuli such as guest molecule adsorption or temperature changes.[1][2]
Comparative Analysis of Linker Properties
To provide a clear comparison, the following table summarizes the key structural and physical properties of this compound and several workhorse aromatic dicarboxylate linkers.
| Linker Name | Structure | Molecular Formula | Key Structural Features |
| This compound |
Impact on MOF Properties: A Performance Showdown
The choice of linker profoundly influences the critical performance metrics of a MOF. While direct, side-by-side comparative data for MOFs synthesized with this compound against its aromatic counterparts is still emerging, we can extrapolate the expected performance based on the known properties of aliphatic and aromatic linkers.
Porosity and Surface Area
Aromatic linkers, due to their rigidity and defined geometries, have been instrumental in the synthesis of MOFs with exceptionally high surface areas, such as the iconic MOF-5 and HKUST-1.[3] The predictable packing of these linkers allows for the creation of well-defined pores and channels.
The non-planar nature of this compound can lead to more complex and potentially interpenetrated framework structures. While this might, in some cases, result in lower initial surface areas compared to their highly porous aromatic counterparts, the inherent flexibility can also give rise to dynamic porosity, where the pore structure adapts to the size and shape of guest molecules. This can be particularly advantageous for applications requiring selective separations.
Thermal and Chemical Stability
The thermal stability of a MOF is often dictated by the strength of the metal-linker coordination bond and the decomposition temperature of the organic linker itself. Aromatic linkers generally exhibit high thermal stability due to the robustness of the aromatic rings.[4] MOFs constructed from these linkers can often withstand temperatures exceeding 300-400 °C.[4][5]
MOFs based on aliphatic linkers may exhibit slightly lower thermal decomposition temperatures. However, the stability is highly dependent on the coordination environment of the metal center and the overall framework topology.[5] The chemical stability of MOFs, particularly in the presence of water or acidic/basic conditions, is a critical factor for many applications. While aromatic linkers can be susceptible to nucleophilic attack, the saturated hydrocarbon backbone of this compound is chemically more inert, which could translate to enhanced stability in certain chemical environments.[1]
Catalytic Activity
The catalytic performance of a MOF is often linked to the presence of accessible active sites, which can be the metal nodes or functional groups on the linkers. The flexibility of aliphatic linkers can play a crucial role in catalysis by allowing the framework to adapt to the transition state of a reaction, potentially enhancing catalytic activity and selectivity. Furthermore, the non-coordinating, bulky bicyclic core can create unique steric environments around the active sites, influencing substrate selectivity.
Experimental Protocols: A Guide to Synthesis
The synthesis of MOFs typically involves solvothermal or hydrothermal methods.[6][7] While a specific protocol for a MOF using this compound is not yet widely reported, a generalizable procedure based on the synthesis of other dicarboxylate-based MOFs can be adapted.
General Solvothermal Synthesis of a Dicarboxylate-Based MOF
Caption: General workflow for the solvothermal synthesis of a MOF.
Detailed Steps:
-
Solution Preparation: In separate vials, dissolve the metal salt (e.g., zinc nitrate hexahydrate) and the dicarboxylic acid linker (this compound or an aromatic equivalent) in a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Reaction Mixture: Combine the two solutions in a Teflon-lined stainless-steel autoclave. The molar ratio of metal salt to linker is a critical parameter that needs to be optimized.
-
Solvothermal Reaction: Seal the autoclave and place it in an oven heated to a specific temperature (typically between 80 °C and 150 °C) for a period ranging from 24 to 72 hours.
-
Isolation: After the reaction is complete, allow the autoclave to cool down to room temperature. The crystalline product is then collected by filtration.
-
Washing: Wash the collected crystals thoroughly with the reaction solvent (e.g., DMF) and then with a more volatile solvent (e.g., ethanol) to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Activation: To obtain a porous material, the guest solvent molecules residing in the pores must be removed. This is typically achieved by heating the MOF under vacuum at an elevated temperature.
Characterization and Performance Evaluation
To objectively compare the performance of MOFs synthesized with different linkers, a suite of characterization techniques is employed.
Caption: Key characterization techniques for MOF performance evaluation.
Future Perspectives and the Promise of Aliphatic Linkers
While aromatic dicarboxylate linkers will undoubtedly continue to be mainstays in MOF synthesis, the exploration of aliphatic linkers like this compound opens up new avenues for the design of functional materials. The unique structural dynamics and chemical robustness offered by these non-planar linkers are particularly promising for applications in:
-
Selective Gas Separations: The "breathing" behavior of flexible frameworks can enable highly selective adsorption of specific gas molecules.
-
Smart Drug Delivery Systems: The dynamic nature of the pores could be harnessed for controlled release of therapeutic agents in response to specific biological triggers.
-
Advanced Catalysis: The unique steric and electronic environments created by aliphatic linkers can lead to novel catalytic activities and selectivities.
As research in this area progresses, we anticipate the emergence of a new generation of MOFs with tailored functionalities, driven by the rational design and incorporation of these innovative aliphatic building blocks.
References
-
Demakov, P. A.; Dybtsev, D. N.; Fedin, V. P. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Polymers2023 , 15 (13), 2891. [Link]
-
Howarth, A. J.; Liu, Y.; Li, P.; Li, Z.; Wang, T. C.; Hupp, J. T.; Farha, O. K. Chemical, thermal and mechanical stabilities of metal–organic frameworks. Nat. Rev. Mater.2016 , 1 (3), 15018. [Link]
-
Healy, F.; Light, M. E.; Kilner, C. A.; Little, M. A.; Funnell, N. P.; Halcrow, M. A. The thermal stability of metal-organic frameworks. CrystEngComm2020 , 22 (34), 5583-5594. [Link]
-
Deria, P.; Mondloch, J. E.; Tylianakis, E.; Ghosh, P.; Bury, W.; Snurr, R. Q.; Hupp, J. T.; Farha, O. K. The linker approach: a general strategy for the synthesis of permanently porous metal–organic frameworks with high stability. Chem. Soc. Rev.2014 , 43 (16), 5896-5912. [Link]
-
Furukawa, H.; Müller, U.; Yaghi, O. M. “MOF-177”: A New Metal-Organic Framework with the Highest Porosity Known. Angew. Chem. Int. Ed.2005 , 44 (11), 1764-1767. [Link]
-
Chui, S. S.-Y.; Lo, S. M.-F.; Charmant, J. P. H.; Orpen, A. G.; Williams, I. D. A Chemically Functionalizable Nanoporous Material [Cu₃(TMA)₂(H₂O)₃]n. Science1999 , 283 (5405), 1148-1150. [Link]
-
Remya, V. R.; Kurian, M. Synthesis and catalytic applications of metal–organic frameworks: a review on recent literature. Int. Nano Lett.2019 , 9 (1), 1-13. [Link]
-
Kaye, S. S.; Dailly, A.; Yaghi, O. M.; Long, J. R. Impact of Preparation and Handling on the Hydrogen Storage Properties of Zn₄O(1,4-Benzenedicarboxylate)₃ (MOF-5). J. Am. Chem. Soc.2007 , 129 (46), 14176-14177. [Link]
-
Demakov, P. A.; Le-Zakharov, A. G.; Samsonenko, D. G.; Fedin, V. P. Cyclic Aliphatic Hydrocarbons as Linkers in Metal-Organic Frameworks: New Frontiers for Ligand Design. Chem. - A Eur. J.2020 , 26 (48), 10836-10850. [Link]
-
Yaghi, O. M.; O'Keeffe, M.; Ockwig, N. W.; Chae, H. K.; Eddaoudi, M.; Kim, J. Reticular synthesis and the design of new materials. Nature2003 , 423 (6941), 705-714. [Link]
-
Huxford, R. C.; Della Rocca, J.; Lin, W. Metal–organic frameworks as platforms for catalytic applications. Annu. Rev. Chem. Biomol. Eng.2010 , 1, 241-267. [Link]
-
PubChem. This compound. [Link]
Sources
- 1. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 4. The thermal stability of metal-organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. ossila.com [ossila.com]
A Senior Application Scientist's Guide to the Chromatographic Purity Validation of Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Purity in a Complex Alicyclic Scaffold
Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid is a rigid, bicyclic molecule whose unique three-dimensional structure makes it a valuable building block in supramolecular chemistry, polymer science, and particularly in the synthesis of novel pharmaceutical agents. Its well-defined spatial arrangement of carboxylic acid functional groups allows for the precise construction of complex molecular architectures. In the context of drug development, the purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
Impurities, whether they are starting materials, by-products, or degradation products, can have unintended pharmacological effects or alter the physical properties of the API. Therefore, a robust and validated analytical method for purity determination is paramount. This guide provides an in-depth comparison of chromatographic techniques for the validation of this compound purity, grounded in the principles of scientific integrity and regulatory compliance. We will explore the nuances of method selection, protocol design, and the rigorous validation process that ensures data trustworthiness.
Primary Method: High-Performance Liquid Chromatography (HPLC)
For a non-volatile, polar compound like this compound, High-Performance Liquid Chromatography (HPLC) is the analytical method of choice. Its versatility and high resolving power make it ideal for separating the target compound from structurally similar impurities.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is a systematic process where each parameter is chosen to address the specific physicochemical properties of the analyte.
-
Column Chemistry: A reversed-phase C18 column is the logical starting point. The nonpolar stationary phase interacts with the bicyclic carbon skeleton of the analyte, while the polar mobile phase allows for elution. The dicarboxylic acid functional groups contribute to the molecule's overall polarity, necessitating careful control of the mobile phase to achieve optimal retention and peak shape.
-
Mobile Phase Composition: The key to analyzing acidic compounds is controlling their ionization state. The pKa of the carboxylic acid groups dictates the optimal pH of the mobile phase. By setting the mobile phase pH approximately 2 units below the pKa of the carboxylic acids, we ensure they are in their protonated, non-ionized form. This suppresses silanol interactions on the column, leading to symmetrical peaks and reproducible retention times. A typical mobile phase would consist of an acidified aqueous component (e.g., 0.1% formic acid in water) and an organic modifier like acetonitrile or methanol. A gradient elution, where the percentage of the organic modifier is increased over time, is often necessary to elute any more nonpolar impurities.
-
Detection: this compound lacks a significant chromophore, making UV detection challenging. However, the carboxyl group does exhibit some absorbance at low UV wavelengths (around 200-210 nm). A Photodiode Array (PDA) detector is highly recommended as it not only quantifies the analyte but also provides spectral data across a range of wavelengths. This is invaluable for assessing peak purity and specificity, a cornerstone of a self-validating system. For higher sensitivity and structural confirmation of impurities, coupling the HPLC to a Mass Spectrometer (HPLC-MS) is the gold standard.
Experimental Workflow: HPLC Purity Determination
Caption: Workflow for HPLC purity analysis.
Detailed HPLC Protocol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detector, 205 nm.
-
Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.
The Pillar of Trustworthiness: Method Validation (ICH Q2(R1))
An analytical method is only as reliable as its validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures.[1][2][3] This process demonstrates that the method is suitable for its intended purpose.
Caption: Logical flow of HPLC method validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For this method, injecting known impurities and a placebo, and using a PDA detector to confirm peak purity, establishes specificity.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by spike-recovery studies on a placebo matrix.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Typical Validation Data Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the analyte's retention time. Peak purity > 99.5%. | Pass |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9998 |
| Range | 0.1 - 1.5 mg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% | 0.5% |
| Precision (Intermediate, %RSD) | %RSD ≤ 2.0% | 1.2% |
| LOQ | S/N ≥ 10 | 0.05 µg/mL |
| Robustness | System suitability parameters met for all variations. | Pass |
A Comparative Technique: Gas Chromatography with Derivatization (GC-MS)
While HPLC is the primary choice, Gas Chromatography (GC) offers an orthogonal technique, which is valuable for confirming purity results. Due to the low volatility and high polarity of dicarboxylic acids, direct analysis by GC is not feasible.[4] A derivatization step is required to convert the polar carboxylic acid groups into more volatile and thermally stable esters or silyl derivatives.[5][6]
Rationale for Derivatization
Derivatization chemically modifies a compound to make it suitable for analysis by a particular technique.[6] For GC analysis of carboxylic acids, the primary goals are:
-
Increase Volatility: By replacing the acidic proton with a non-polar group (e.g., a methyl or trimethylsilyl group), the intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point.
-
Improve Thermal Stability: The resulting esters or silyl derivatives are less prone to degradation at the high temperatures of the GC inlet and column.
-
Enhance Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks.
A common derivatization method is esterification with an alcohol (e.g., methanol or butanol) in the presence of an acid catalyst like BF₃, or silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5][7]
Experimental Workflow: GC-MS with Derivatization
Caption: Workflow for GC-MS analysis with derivatization.
Detailed GC-MS Protocol (Silylation)
-
Derivatization:
-
To 1 mg of the sample in a vial, add 100 µL of pyridine and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer (MS).
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 550.
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC depends on the specific goals of the analysis, available instrumentation, and the nature of the impurities being investigated.
| Feature | HPLC-PDA/MS | GC-MS with Derivatization |
| Sample Preparation | Simple dissolution. | Multi-step derivatization required (heating, reagent handling). |
| Analyte Suitability | Excellent for non-volatile, polar compounds. No derivatization needed. | Requires derivatization for polar, non-volatile compounds. |
| Separation Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gas mobile phase and liquid/solid stationary phase. |
| Analysis Time | Typically 20-30 minutes per sample. | Can be longer due to derivatization, but GC run time may be shorter. |
| Selectivity | High selectivity, especially with MS detection. | Very high selectivity due to chromatographic separation and mass spectral fragmentation patterns. |
| Sensitivity | Good, especially with MS. | Excellent, particularly for trace-level volatile impurities. |
| Robustness | Generally high. Mobile phase pH is a critical parameter. | Derivatization step can introduce variability and must be well-controlled. |
| Key Advantage | Direct analysis, simpler workflow, ideal for routine QC. | Orthogonal technique, excellent for structural elucidation of unknown impurities. |
Conclusion and Recommendations
For the routine purity validation of this compound, a validated Reversed-Phase HPLC method with PDA detection is the superior choice. Its direct analysis approach simplifies the workflow, enhances robustness, and is well-suited for a quality control environment. The method's adherence to the principles outlined in USP <621> Chromatography and validation according to ICH Q2(R1) ensures the generation of reliable and defensible data.[1][8][9]
Gas Chromatography with MS detection serves as an excellent orthogonal and confirmatory technique. While the mandatory derivatization step adds complexity, the high efficiency of capillary GC and the rich structural information from mass spectrometry are invaluable for identifying and characterizing unknown impurities, especially during process development and forced degradation studies.
Ultimately, a comprehensive purity assessment strategy for this compound would leverage HPLC as the primary workhorse for quality control and release testing, while employing GC-MS as a complementary tool for in-depth impurity profiling and investigation. This dual-pronged approach provides the highest level of confidence in the quality of this critical synthetic intermediate.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
European Chemicals Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubMed. A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
ResearchGate. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. [Link]
-
PubMed. Analysis of aliphatic dicarboxylic acids in pharmaceuticals and cosmetics by liquid chromatography (HPLC) with fluorescence detection. [Link]
-
Longdom Publishing. Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. [Link]
-
ResearchGate. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. [Link]
-
ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
- Zenin, V. V., et al. (2019). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (Third Edition) (pp. 52-59).
- Kawamura, K., & Steinberg, S. (2001). Capillary GC Determination of Short-Chain Dicarboxylic Acids in Rain, Fog, and Mist. Atmospheric Environment, 35(26), 4437-4446.
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. usp.org [usp.org]
- 9. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Gas Adsorption in MOFs: A Comparative Study of Bicyclic Linkers
Introduction: The Linker's Crucial Role in Engineering Porosity
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, standing out due to their exceptional porosity, vast surface areas, and unparalleled chemical tunability.[1] These crystalline materials are constructed from metal ions or clusters (nodes) connected by organic molecules (linkers), creating a highly ordered, porous structure. This modularity allows for the rational design of materials tailored for specific applications, including gas storage, separations, catalysis, and drug delivery.[2][3][4]
The heart of a MOF's functionality lies in its organic linker. While the metal node provides the anchoring point, the linker dictates the framework's topology, pore size and shape, and chemical environment. By strategically modifying the linker, we can fine-tune the interactions between the framework and guest molecules.[2][5] This guide focuses specifically on the use of bicyclic linkers —rigid, three-dimensional organic struts—as a powerful tool for creating MOFs with enhanced gas adsorption properties. We will explore how the inherent rigidity, geometry, and functionalization of these linkers directly influence gas uptake and selectivity, providing a comparative analysis grounded in experimental data and proven methodologies.
Part 1: The Architectural Advantage of Bicyclic Linkers
The choice of a bicyclic linker over a simple aromatic or aliphatic strut is a deliberate design strategy aimed at imparting specific structural characteristics to the resulting MOF. These linkers, such as those derived from adamantane, bicyclo[2.2.2]octane, or naphthalene, offer a higher degree of pre-organization and rigidity. This structural inflexibility helps prevent the common issue of framework collapse upon the removal of guest solvent molecules during activation, a critical step for making the pores accessible to gas molecules.[6][7]
Impact of Linker Rigidity and Geometry on Pore Environment
The three-dimensional nature of bicyclic linkers allows for the construction of complex pore architectures that are not easily achievable with linear or planar linkers. The linker's geometry directly translates into the shape and size of the pores, which is a critical factor for achieving high gas selectivity.
-
Rigid and Bulky Linkers (e.g., Adamantane-based): These linkers act as robust pillars, creating highly stable frameworks with well-defined, open channels. Their bulkiness can prevent interpenetration—a phenomenon where multiple independent frameworks grow through one another, often reducing porosity. This leads to materials with high void fractions and accessible surface areas, which are prerequisites for high gas storage capacity.[8]
-
Angular or Bent Linkers: Linkers with a specific, non-linear geometry can be used to create pores with unique shapes or to introduce specific binding pockets. This "pore engineering" is instrumental in selective gas separation, where the framework is designed to preferentially bind one gas molecule over another based on size, shape, and chemical affinity.[9] For example, a pore shaped by an angular linker might perfectly accommodate the quadrupole moment of CO2 while being less favorable for the non-polar CH4.
The Role of Functionalization in Enhancing Gas Affinity
Beyond the linker's backbone, the introduction of specific functional groups onto the bicyclic scaffold is a key strategy for boosting gas adsorption performance, particularly for acidic gases like CO2.[10] By decorating the pore walls with groups such as amines (-NH2), hydroxyls (-OH), or halogens, we can create specific, high-energy binding sites.[11][12][13]
These functional groups enhance gas uptake through several mechanisms:
-
Increased Polarity: They introduce polar sites within the otherwise non-polar pore, increasing the isosteric heat of adsorption for polar molecules like CO2.
-
Specific Chemical Interactions: Amine groups, for instance, can interact directly with CO2 through Lewis acid-base interactions, leading to exceptionally high selectivity for CO2 over less reactive gases like N2 or CH4.[14]
-
Hydrogen Bonding: Hydroxyl or carboxyl groups can form hydrogen bonds with certain gas molecules, further strengthening the host-guest interaction.
The design of the linker must, however, balance adsorption performance with potential degradation, as some functional groups may provide energetically favorable pathways for unwanted reactions with acidic gases.[11][12]
Part 2: Comparative Performance Data
The true measure of a linker's effectiveness is in the performance of the resulting MOF. The tables below summarize key structural and gas adsorption data for a selection of MOFs built with different bicyclic and functionalized linkers, illustrating the principles discussed above.
Table 1: Structural Properties of Representative MOFs
| MOF Name | Bicyclic Linker Type | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
|---|---|---|---|---|
| UiO-66 | Benzene-1,4-dicarboxylate | Zr | ~1200 | ~0.50 |
| UiO-66-NH₂ | 2-Aminobenzene-1,4-dicarboxylate | Zr | ~1100 | ~0.45 |
| IRMOF-8 | Naphthalene-2,6-dicarboxylate | Zn | ~1500 | ~0.75 |
| MOF-5 | Benzene-1,4-dicarboxylate | Zn | ~3000 | ~1.20 |
| MIL-101(Cr) | Benzene-1,4-dicarboxylate | Cr | ~3500-4500 | ~2.0 |
Note: Data is approximate and can vary based on synthesis and activation conditions. This table serves as a representative comparison.
Table 2: Comparative CO₂ Adsorption Performance
| MOF Name | CO₂ Uptake (mmol/g) at 1 bar, 298 K | Selectivity (CO₂/N₂) | Isosteric Heat of Adsorption (Qst) for CO₂ (kJ/mol) |
|---|---|---|---|
| UiO-66 | ~2.5 | ~20 | ~35 |
| UiO-66-NH₂ | ~3.0 | ~45 | ~45 |
| Mg-MOF-74 | ~8.6 | ~70 | ~42 |
| HKUST-1 | ~4.0 | ~20 | ~30 |
| MIL-101(Cr) | ~5.0 | ~15 | ~25 |
Note: Selectivity is often calculated using Ideal Adsorbed Solution Theory (IAST). Qst values are at low coverage. These values are illustrative of general performance trends.
Part 3: The Experimental Workflow: From Synthesis to Analysis
Achieving reliable and reproducible gas adsorption data requires meticulous experimental technique. The causality behind each step is critical for ensuring the integrity of the results.
The Logic of MOF Activation
Why it's critical: As-synthesized MOFs have their pores filled with solvent molecules used during their creation. These guests must be removed to expose the porous interior and the active binding sites.[6][7] Incomplete activation is a primary source of poor or misleading adsorption results.
Common Activation Strategies:
-
Thermal Activation: The sample is heated under a high vacuum to "bake out" the solvent. This is effective but risks causing the framework to collapse if the material is not thermally stable.[7]
-
Solvent Exchange: The high-boiling-point synthesis solvent is first exchanged with a more volatile solvent (like ethanol or acetone) over several days. This allows for gentler thermal activation at a lower temperature.
-
Supercritical CO₂ Exchange: This advanced method uses supercritical CO₂ to flush out the solvent. Because there is no surface tension in the supercritical phase, it minimizes the strain on the framework, making it ideal for delicate structures.[7]
The choice of method is a balance between preserving the MOF's structural integrity and ensuring complete solvent removal.[6]
Experimental Workflow Diagram
The following diagram outlines the logical flow from a synthesized MOF to the final analysis of its gas adsorption properties.
Caption: Experimental workflow for MOF gas adsorption analysis.
Detailed Experimental Protocols
The following protocols are presented as a self-validating system. The inclusion of post-measurement characterization is crucial for ensuring the observed adsorption behavior is from the intact framework and not a degraded sample.
Protocol 1: General MOF Activation
-
Solvent Exchange (Recommended):
-
Place ~100 mg of the as-synthesized MOF powder in a 20 mL scintillation vial.
-
Add 15 mL of a volatile solvent (e.g., anhydrous ethanol).
-
Cap the vial and let it stand for 24 hours.
-
Carefully decant the solvent and replenish with fresh solvent. Repeat this process for 3 days.
-
-
Sample Loading:
-
Transfer the solvent-exchanged sample into a pre-weighed glass sample tube compatible with your gas sorption analyzer.
-
-
Thermal Activation:
-
Attach the sample tube to the activation (degas) port of the gas sorption analyzer.
-
Slowly open the vacuum and begin heating the sample. A typical heating ramp is 1-2 °C/min.
-
Heat to a temperature below the material's decomposition point (determined by TGA), typically 120-180 °C, and hold under a high vacuum (<10 µmHg) for at least 12 hours.
-
Cool the sample to room temperature under vacuum before analysis.
-
Protocol 2: Volumetric N₂ Adsorption at 77 K (for BET Surface Area)
-
Preparation:
-
Ensure the activated sample is cooled and under vacuum. Weigh the sample tube again to determine the activated mass of the MOF.
-
Place a liquid nitrogen (77 K) Dewar around the sample tube, ensuring the liquid level is maintained throughout the experiment.
-
-
Measurement:
-
Perform a free-space measurement (with helium) to determine the "cold zone" volume of the sample tube.
-
Begin the analysis by dosing known amounts of N₂ gas into the sample tube.
-
Allow the pressure to equilibrate after each dose. The analyzer records the pressure and the quantity of gas adsorbed.
-
Collect data points across a relative pressure (P/P₀) range from ~10⁻⁶ to 0.99. For BET analysis, it is critical to have at least 5-7 data points in the 0.05 to 0.3 P/P₀ range.[15]
-
-
Data Analysis:
Protocol 3: CO₂ Adsorption at 273 K or 298 K
-
Preparation:
-
Use the same activated sample from the N₂ analysis or a freshly activated sample.
-
Instead of a liquid nitrogen Dewar, use a circulating water bath or cryostat to maintain a constant temperature of 273 K (0 °C) or 298 K (25 °C).
-
-
Measurement:
-
Perform a helium free-space measurement at the analysis temperature.
-
Dose CO₂ gas incrementally up to a final pressure of ~1 bar (or higher, depending on the instrument).
-
Record the equilibrium pressure and quantity adsorbed for each dose to construct the isotherm.
-
-
Post-Analysis Validation:
-
After the measurement is complete, carefully remove the sample from the tube.
-
Run a Powder X-Ray Diffraction (PXRD) scan on the used sample and compare it to the pattern of the as-synthesized material. The patterns should match, confirming the framework's crystallinity and integrity were maintained during activation and measurement.[16]
-
Conclusion and Future Outlook
The rational design of bicyclic linkers is an exceptionally powerful strategy for creating advanced MOFs for gas adsorption and separation. By carefully selecting the linker's geometry, rigidity, and functional groups, researchers can exert precise control over the resulting framework's pore environment, stability, and chemical affinity for target gas molecules. The comparative data clearly shows that functionalization, for instance, can dramatically enhance both the capacity and selectivity for CO₂ capture.[18]
The methodologies outlined in this guide emphasize a rigorous and logical approach to experimentation, where understanding the causality behind each step is as important as the protocol itself. By combining thoughtful material design with meticulous and self-validating experimental practices, the field of MOF research will continue to push the boundaries of what is possible in gas storage and separation, paving the way for solutions to pressing global challenges in energy and environmental sustainability.
References
- Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding - NIH. (2024). Accessed January 13, 2026.
- Imaging Gas Adsorption in MOFs via 4D-STEM | Microscopy and Microanalysis. (2023). Accessed January 13, 2026.
- Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks - OSTI.GOV. (2023). Accessed January 13, 2026.
- Activation of metal–organic framework materials - ResearchG
- Investigation of Gas Adsorption Behaviour in Metal-Organic Frameworks - uu.diva. (n.d.). Accessed January 13, 2026.
- Webinar: Water Sorption and Gas Adsorption Measurements on MOFs - YouTube. (2020). Accessed January 13, 2026.
- Synthesis and adsorption experiments with metal-organic frameworks for high school and undergraduate laboratory settings - Scholars Archive. (2019). Accessed January 13, 2026.
- Activation and Catalysis of Methane over Metal–Organic Framework Materials - ACS Publications. (n.d.). Accessed January 13, 2026.
- Gas Adsorption and Storage at Metal-Organic Frameworks - ResearchG
- Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Accessed January 13, 2026.
- A review on modified MOFs as CO2 adsorbents using mixed metals and functionalized linkers - ResearchG
- Vibrational analysis of gas adsorption in metal-organic frameworks - ACS Fall 2025. (2025). Accessed January 13, 2026.
- Synthesis of Hofmann-based metal-organic frameworks incorporating a bis-pyrazole linker for various gas separations | Request PDF - ResearchG
- Mixed-linker strategy for suppressing structural flexibility of metal-organic framework membranes for gas separation - ResearchG
- Experimental Study on the Adsorption Performance of Metal–Organic Framework MIL-101 (Cr) for Indoor Toluene - MDPI. (n.d.). Accessed January 13, 2026.
- On the adsorption properties and applications of mixed-linker MOFs based on HKUST-1. (2022). Accessed January 13, 2026.
- Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks | Request PDF - ResearchG
- Effects of MOF linker rotation and functionalization on methane uptake and diffusion - OSTI.GOV. (2022). Accessed January 13, 2026.
- Effect of organic linker substituents on properties of metal–organic frameworks: a review. (n.d.). Accessed January 13, 2026.
- Theoretical studies of CO2 adsorption mechanism on linkers of metal–organic frameworks | Request PDF - ResearchG
- Data-Driven Discovery of Gas-Selective Organic Linkers in Metal–Organic Frameworks for the Separation of Ethylene and Ethane. (2024). Accessed January 13, 2026.
- Carbon capture in metal–organic frameworks—a comparative study - RSC Publishing. (2011). Accessed January 13, 2026.
- Mixed-linker Approach toward the Structural Design of Metal-Organic Frameworks - eScholarship.org. (n.d.). Accessed January 13, 2026.
- Comparison between adsorption uptake capacity of different MOFs - ResearchG
- Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal–Organic Frameworks (Journal Article) | OSTI.GOV. (2023). Accessed January 13, 2026.
- Different CO2 Capture Methods Based on Metal-Organic Frameworks - Semantic Scholar. (n.d.). Accessed January 13, 2026.
- Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks.
Sources
- 1. Vibrational analysis of gas adsorption in metal-organic frameworks - American Chemical Society [acs.digitellinc.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. escholarship.org [escholarship.org]
- 5. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. pkusam.cn [pkusam.cn]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 16. uu.diva-portal.org [uu.diva-portal.org]
- 17. mdpi.com [mdpi.com]
- 18. Carbon capture in metal–organic frameworks—a comparative study - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Assessing the Rigidity of the Bicyclo[3.3.1]nonane Framework in Coordination Polymers: A Comparative Guide
In the intricate world of crystal engineering and drug development, the rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) hinges on the judicious selection of their constituent building blocks. The geometric and conformational properties of organic linkers, in particular, play a dispositive role in dictating the topology, porosity, and ultimately, the function of the resulting supramolecular architecture. Among the pantheon of linker scaffolds, saturated bicyclic systems have garnered considerable interest for their potential to impart rigidity and pre-determined directionality. This guide provides an in-depth technical assessment of the bicyclo[3.3.1]nonane framework as a rigid linker in coordination polymers, comparing its performance with established rigid and flexible alternatives, and providing the experimental basis for these comparisons.
The Bicyclo[3.3.1]nonane Scaffold: An Introduction to its Conformational Landscape
The bicyclo[3.3.1]nonane skeleton, composed of two fused cyclohexane rings, is often touted as a rigid structural motif.[1] However, a nuanced understanding of its conformational dynamics is crucial for its effective application in crystal engineering. Unlike the archetypally rigid adamantane, the bicyclo[3.3.1]nonane framework can, in principle, exist in several conformations: the twin-chair (CC), the chair-boat (CB), and the twin-boat (BB).[2]
The energetic landscape of these conformers is sensitive to substitution patterns on the bicyclic core. For the unsubstituted bicyclo[3.3.1]nonane, the twin-chair conformation is generally the most stable. However, the introduction of substituents can alter this preference. This inherent conformational flexibility, albeit with significant energy barriers between conformers, is a critical factor to consider when assessing its "rigidity" within a coordination polymer.
Caption: Conformational Isomers of Bicyclo[3.3.1]nonane.
Experimental Assessment of Framework Rigidity
The true measure of a linker's rigidity is its behavior when constrained within a coordination polymer. This can be assessed through a combination of single-crystal X-ray diffraction, variable-temperature NMR spectroscopy, and computational modeling.
2.1. Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most definitive evidence of a linker's conformation in the solid state. Analysis of bond lengths, angles, and torsion angles within the bicyclo[3.3.1]nonane moiety of a coordination polymer reveals the extent to which the framework is distorted or conformationally locked. For instance, a detailed crystallographic study of substituted bicyclo[3.3.1]nonanones has shown that one of the six-membered rings can maintain a near-ideal chair conformation, while the other can be influenced by substituents.[3] When incorporated into a coordination polymer, the coordination bonds to the metal centers will further constrain the conformational freedom of the linker. A truly rigid linker will exhibit minimal deviation in its core geometry across different coordination environments and in the presence of various guest molecules.
2.2. Thermogravimetric Analysis (TGA)
The thermal stability of a coordination polymer is often correlated with the rigidity of its linkers. TGA measures the change in mass of a sample as a function of temperature, providing insights into its decomposition profile. Coordination polymers constructed from rigid linkers, such as those based on adamantane, often exhibit high thermal stability.[4]
Comparison with Alternative Linkers
The choice of an organic linker is a critical design parameter in the synthesis of coordination polymers. The rigidity or flexibility of the linker directly influences the properties of the resulting material.[5]
3.1. Rigid Linkers: The Case of Adamantane
Adamantane, a diamondoid hydrocarbon, is a benchmark for rigidity in organic linkers. Its cage-like structure is virtually strain-free and conformationally locked. Coordination polymers constructed from adamantane-based dicarboxylates often exhibit high thermal stability and permanent porosity.[4][6]
3.2. Flexible Linkers: Aliphatic Chains
In contrast to rigid linkers, flexible linkers, such as those based on aliphatic dicarboxylic acids, can adopt multiple conformations. This flexibility can lead to the formation of dynamic frameworks that can respond to external stimuli such as the introduction of guest molecules.[7] However, this conformational freedom can also result in the formation of interpenetrated or less porous structures.
| Linker Type | Example Linker | Framework Rigidity | Porosity | Thermal Stability | Guest-Induced Structural Changes |
| Bicyclo[3.3.1]nonane | Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid | High (with potential for conformational locking) | Potentially high and predictable | Expected to be high | Generally low |
| Adamantane (Rigid) | Adamantane-1,3-dicarboxylic acid | Very High | Typically high and permanent[4] | High[4] | Minimal |
| Aliphatic (Flexible) | Adipic acid | Low | Variable, prone to interpenetration | Generally lower | High, can exhibit "breathing"[7] |
Experimental Protocols
To provide a practical context for the assessment of the bicyclo[3.3.1]nonane framework, a representative synthesis and characterization workflow is detailed below.
4.1. Synthesis of a Bicyclo[3.3.1]nonane-based Coordination Polymer
This protocol describes the synthesis of a hypothetical zinc-based coordination polymer using this compound as the linker.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.
-
Combine the two solutions in the first vial.
-
Cap the vial and place it in an oven at 80°C for 48 hours.
-
After cooling to room temperature, colorless crystals suitable for single-crystal X-ray diffraction should be present.
-
Wash the crystals with fresh DMF and then with ethanol.
-
Dry the crystals under vacuum.
Caption: Experimental Workflow for Coordination Polymer Synthesis.
4.2. Characterization
-
Single-Crystal X-ray Diffraction: To determine the precise coordination environment of the metal centers and the conformation of the bicyclo[3.3.1]nonane linker.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer. A continuous weight loss profile up to the decomposition temperature would indicate a rigid framework that does not lose guest molecules easily.
-
Gas Adsorption Analysis (BET): To determine the porosity and surface area of the material. A Type I isotherm would be indicative of a microporous material with a rigid framework.
Conclusion
The bicyclo[3.3.1]nonane framework presents a compelling case as a "conformationally-aware" rigid linker for the construction of coordination polymers. While not as conformationally locked as adamantane, its well-defined and predictable chair-chair ground state offers a high degree of structural control. The potential for minor conformational adjustments without compromising the overall rigidity of the framework could be advantageous in certain applications, such as in the design of materials with subtle guest-responsive properties. Further experimental studies involving in-situ diffraction and spectroscopy under varying conditions are warranted to fully elucidate the dynamic behavior of this promising linker within coordination polymer networks.
References
-
Horike, S., Shimomura, S., & Kitagawa, S. (2009). Soft porous coordination polymers. Nature Chemistry, 1(9), 695–704. Available at: [Link]
-
Kitaura, R., et al. (2004). Guest Shape-Responsive Fitting of Porous Coordination Polymer with Shrinkable Framework. Journal of the American Chemical Society, 126(1), 18-19. Available at: [Link]
-
Black, D. StC., et al. (1995). Synthesis of new bispidine-based ligands. Tetrahedron, 51(45), 12363-12374. Available at: [Link]
-
Coudert, F.-X. (2015). Responsive metal-organic frameworks and framework materials: under pressure, taking the heat, in the spotlight, with and without guests. Chemical Society Reviews, 44(1), 214-230. Available at: [Link]
-
Han, Y.-F., et al. (2019). Adamantane-Based Micro- and Ultra-Microporous Frameworks for Efficient Small Gas and Toxic Organic Vapor Adsorption. Polymers, 11(3), 486. Available at: [Link]
-
Lidskog, A. (2023). Bicyclo[3.3.1]nonanes as Scaffolds in Supramolecular Chemistry: From Host-Guest Systems to Hydrogen-Bonded Aggregates. Lund University. Available at: [Link]
-
Orentas, E. (2009). Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework. Vilnius University. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Schneemann, A., et al. (2014). Flexible metal-organic frameworks. Chemical Society Reviews, 43(16), 6062-6096. Available at: [Link]
-
Talybov, A. G., et al. (2023). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Acta Crystallographica Section E: Crystallographic Communications, 79(9), 834-840. Available at: [Link]
-
Wu, H., et al. (2010). Metal-organic frameworks with exceptionally high methane uptake: where and how is methane stored? Chemical Communications, 46(28), 5121-5123. Available at: [Link]
-
Zefirov, N. S., & Palyulin, V. A. (1991). Conformational analysis of bicyclo[3.3.1]nonanes and their heteroanalogs. Topics in Stereochemistry, 20, 171-230. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. epublications.vu.lt [epublications.vu.lt]
- 3. Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and application of flexible porous coordination polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guest-mediated phase transitions in a flexible pillared-layered metal–organic framework under high-pressure - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to DFT Calculations for the Conformational Energy of Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
For researchers and professionals in drug development and computational chemistry, understanding the conformational landscape of bioactive molecules is paramount. The rigid, yet conformationally complex, bicyclo[3.3.1]nonane framework serves as a crucial scaffold in medicinal chemistry. This guide provides an in-depth technical comparison of computational methods for determining the conformational energy of a key derivative, Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid, with a primary focus on Density Functional Theory (DFT) calculations.
The Conformational Challenge of the Bicyclo[3.3.1]nonane Skeleton
The bicyclo[3.3.1]nonane system can, in principle, adopt several conformations, with the most significant being the chair-chair (CC), boat-chair (BC), and the less stable twin-boat (BB) forms.[1][2] The parent hydrocarbon predominantly exists in a flattened chair-chair conformation to alleviate steric repulsion between the endo hydrogens at the C3 and C7 positions.[3][4] However, the introduction of substituents, such as the dicarboxylic acid groups at these precise positions in our target molecule, can dramatically alter the energetic landscape. Intramolecular interactions, including hydrogen bonding and steric hindrance, become critical factors governing the conformational preference.
Figure 1: Conformational interconversion pathways for the bicyclo[3.3.1]nonane skeleton.
The Power and Nuances of DFT for Conformational Analysis
Density Functional Theory has emerged as the workhorse of computational chemistry due to its excellent balance of accuracy and computational cost. However, the "garbage in, garbage out" principle applies. The choice of functional and basis set is critical for obtaining physically meaningful results, especially when subtle non-covalent interactions dictate conformational preferences.
The Crucial Role of Dispersion Corrections
For flexible organic molecules, London dispersion forces, a type of van der Waals interaction, play a significant role in determining the relative energies of conformers. Standard DFT functionals, like the popular B3LYP, notoriously fail to account for these long-range interactions.[5] This deficiency necessitates the use of dispersion-corrected DFT methods. The most common and well-validated approaches include Grimme's D3 correction, often with Becke-Johnson damping (D3BJ).[6][7]
Selecting the Right Tool for the Job: Functionals and Basis Sets
For the conformational analysis of this compound, where intramolecular hydrogen bonding and dispersion can be significant, the following functionals are recommended:
-
M06-2X: This hybrid meta-GGA functional was specifically parameterized to handle non-covalent interactions and is often a top choice for conformational energies of organic molecules.[1][8][9]
-
ωB97X-D: A range-separated hybrid functional that includes an empirical dispersion correction, showing excellent performance for a wide range of chemical systems.[10][11]
-
B3LYP-D3(BJ): The addition of the D3 dispersion correction with Becke-Johnson damping to the widely used B3LYP functional provides a robust and computationally efficient method for conformational studies.[6][7]
The choice of basis set is equally important. A triple-zeta quality basis set, which provides a more flexible description of the electron density, is generally recommended for accurate energy calculations. Suitable choices include:
-
def2-TZVP: A well-balanced triple-zeta valence basis set with polarization functions.
-
cc-pVTZ: The correlation-consistent polarized valence triple-zeta basis set is another excellent option, though often more computationally demanding.
Using a basis set smaller than triple-zeta, such as a double-zeta set (e.g., 6-31G(d)), may be acceptable for initial geometry optimizations but is not recommended for final energy calculations where high accuracy is desired.[12]
A Step-by-Step DFT Workflow
The following protocol outlines a robust workflow for calculating the conformational energies of this compound using computational chemistry software such as Gaussian or ORCA.[2][13][14]
Figure 2: A recommended workflow for DFT-based conformational energy analysis.
1. Initial Structure Generation: Manually build the initial 3D structures for the chair-chair, boat-chair, and boat-boat conformations of this compound. For each of these, consider the possible orientations of the carboxylic acid groups (e.g., axial vs. equatorial, and rotational isomers of the C-COOH bond).
2. Geometry Optimization: Perform a full geometry optimization for each starting structure. A less computationally expensive level of theory, such as B3LYP-D3/def2-SVP, can be used for this step.
3. Vibrational Frequency Analysis: At the same level of theory as the optimization, perform a frequency calculation. This is a critical step to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPE) and thermal corrections.
4. Single-Point Energy Calculation: Using the optimized geometries, perform a more accurate single-point energy calculation with a higher level of theory, such as M06-2X/def2-TZVP or ωB97X-D/cc-pVTZ.
5. Relative Energy Calculation: The relative electronic energy (ΔE) of each conformer is calculated with respect to the global minimum (the conformer with the lowest single-point energy).
6. Gibbs Free Energy Correction: For a more complete picture, especially when comparing with experimental data in solution, calculate the relative Gibbs free energy (ΔG) by including the ZPE and thermal corrections from the frequency calculations.
Performance Comparison with Alternative Methods
While DFT is a powerful tool, it's essential to understand its performance in the context of other available computational methods.
| Method Family | Examples | Strengths | Weaknesses |
| Molecular Mechanics (MM) | MMFF94, UFF | Extremely fast, suitable for large systems and initial conformational searches.[6][15] | Accuracy is highly dependent on the quality of the force field parameterization; may not be reliable for novel structures. |
| Semi-Empirical | AM1, PM3 | Faster than DFT, can handle larger systems.[2][4][16] | Generally less accurate than DFT, especially for non-covalent interactions. |
| Møller-Plesset Perturbation Theory | MP2 | A good balance of accuracy and cost for electron correlation, often more reliable than DFT for certain systems.[17][18][19] | More computationally expensive than DFT, can have issues with convergence for some molecules. |
| Coupled-Cluster (CC) | CCSD(T) | Considered the "gold standard" for accuracy in quantum chemistry.[1][3][8] | Extremely computationally expensive, generally limited to small molecules. |
For this compound, a multi-tiered approach is often most effective. A molecular mechanics or semi-empirical method can be used for an initial broad conformational search, followed by DFT calculations on the low-energy conformers for accurate energy refinement. For the highest accuracy, single-point energy calculations using a coupled-cluster method like CCSD(T) on the DFT-optimized geometries could be performed for the most stable conformers, though this is computationally intensive.
Supporting Experimental Data: The Crucial Benchmark
While this guide focuses on computational methodology, it is imperative to compare calculated results with experimental data whenever possible. For conformational analysis, the primary experimental techniques are:
-
X-ray Crystallography: Provides the precise solid-state conformation of a molecule. While this may not directly correspond to the gas-phase or solution-phase global minimum, it offers an invaluable benchmark for bond lengths, angles, and overall geometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Through the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), the time-averaged conformation in solution can be determined. Variable-temperature NMR studies can also provide thermodynamic parameters for conformational equilibria.[10][14]
Conclusion
The accurate determination of the conformational energies of this compound is a challenging yet tractable problem with modern computational chemistry. A well-chosen DFT methodology, incorporating dispersion corrections and a triple-zeta basis set, such as M06-2X/def2-TZVP or ωB97X-D/cc-pVTZ, is highly recommended for obtaining reliable results. While direct experimental data for this specific molecule is lacking, the computational protocol outlined in this guide, when benchmarked against the known conformational preferences of similar bicyclo[3.3.1]nonane systems, can provide valuable and predictive insights for researchers in drug design and materials science.
References
- Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480.
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
- McCabe, P. H., & Sim, G. A. (1981). The twin-chair conformation of bicyclo[3.3.1]nonane: X-ray diffraction study of 2,6-dichloro-9λ6-thiabicyclo[3.3.1]nonane 9,9-dioxide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(10), 1943-1945.
- Sim, G. A. (1979). The Twin-Chair Conformation of Bicyclo[3.3.1]nonane: X-ray Diffraction Study of 5-Methyl-1-p-toluenesulphonyloxymethylbicyclo[3.3.1]nonan-9-ol. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 35(10), 2455-2458.
- Stewart, J. J. (1989). Optimization of parameters for semiempirical methods I. Method.
- Neese, F. (2012). The ORCA program system.
- Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 132(15), 154104.
- Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.
- Møller, C., & Plesset, M. S. (1934). Note on an approximation treatment for many-electron systems. Physical review, 46(7), 618.
- Head-Gordon, M., Pople, J. A., & Frisch, M. J. (1988). MP2 energy evaluation by direct methods. Chemical Physics Letters, 153(6), 503-506.
- Ragavachari, K., Trucks, G. W., Pople, J. A., & Head-Gordon, M. (1989). A fifth-order perturbation comparison of electron correlation theories. Chemical physics letters, 157(6), 479-483.
- Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94.
- Walker, M., Harvey, A. J., Sen, A., & Dessent, C. E. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. The journal of physical chemistry. A, 117(47), 12590–12600.
-
Q-Chem. (n.d.). 6.3 Møller-Plesset Perturbation Theory. In Q-Chem 6.0 User's Manual. Retrieved from [Link]
- Stewart, J. J. P. (1989). Optimization of parameters for semiempirical methods. II. Applications.
- Rappé, A. K., Casewit, C. J., Colwell, K. S., Goddard III, W. A., & Skiff, W. M. (1992). UFF, a full periodic table force field for molecular mechanics. Journal of the American Chemical Society, 114(25), 10024-10035.
- Kaźmierski, M., et al. (2017). Homoconjugation vs. Exciton Coupling in Chiral α,β-Unsaturated Bicyclo[3.3.1]nonane Dinitrile and Carboxylic Acids. Molecules, 22(11), 1898.
- Peters, J. A., et al. (1982). The conformation of bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid and its dimethyl ester. Tetrahedron, 38(11), 1765-1771.
- Mori, T., et al. (1982). An Efficient and Practical Synthesis of Bicyclo[3.3.1]nonane-2,4-diones. Chemical and Pharmaceutical Bulletin, 30(8), 3453-3456.
- Figueroa-Valverde, L., et al. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova, 15(1), 75-85.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Yatsenko, A. V., et al. (2004). Conformational stability of bicyclo[3.3.1]nonane-2,6-dione and bicyclo[3.3.1]nonane-2,9-dione: Ab initio calculations and vibrational spectroscopy studies. Journal of Molecular Structure, 705(1-3), 115-122.
- Kas'yan, L. I., et al. (2007). Convenient Synthesis of Endo,Endo- and Endo,Exo- Bicyclo[3.3.1]Nonane Diamines. Russian Journal of Organic Chemistry, 43(1), 76-81.
-
Mamedov, V. A., & Iksanova, A. G. (2010). Conformational Analysis of Bicyclo[1][3][3]nonanes. In Advances in Heterocyclic Chemistry (Vol. 101, pp. 1-133). Academic Press.
- Allinger, N. L. (1977). Conformational analysis. 130. MM2. A hydrocarbon force field utilizing V1 and V2 torsional terms. Journal of the American Chemical Society, 99(25), 8127-8134.
- Anet, F. A. L., & Kopelevich, M. (1986). A simple and accurate method for obtaining thermodynamic parameters from variable temperature NMR spectra. Journal of the American Chemical Society, 108(6), 1355-1356.
- Ishiyama, T., et al. (1976). Carbon-13 nuclear magnetic resonance spectra of 3,7-disubstituted bicyclo[3.3.1]nonanes: conformation and through-space interaction. Journal of the Chemical Society, Perkin Transactions 2, (7), 891-894.
- Chai, J. D., & Head-Gordon, M. (2008). Systematic optimization of long-range corrected hybrid density functionals. The Journal of chemical physics, 128(8), 084106.
- Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics, 13(14), 6670-6688.
- Halgren, T. A. (1999). MMFF VI. MMFF94s option for energy minimization studies.
- Skog, K., et al. (2014). Bicyclo[3.3.
- Burns, L. A., et al. (2017). A systematic study of techniques for treating noncovalent interactions within the computationally efficient density functional theory framework. The Journal of chemical physics, 147(16), 161727.
-
PubChem. (n.d.). Bicyclo[3.3.1]nonane-3,7-dione. Retrieved from [Link]
-
Chemchart. (n.d.). bicyclo[3.3.1]nonane-3,7-dione (770-15-0). Retrieved from [Link]
- Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372.
- Corman, F. M., et al. (2020). Comparison of different density functional theory methods for the calculation of vibrational circular dichroism spectra. Chirality, 32(11), 1368-1381.
- Ramic, A., et al. (2021). Comparative study of experimental and DFT calculations for 3-cinnamoyl 4-hydroxycoumarin derivatives. Journal of the Serbian Chemical Society, 86(1), 47-60.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part A: structure and mechanisms. Springer Science & Business Media.
- Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Dispersion-corrected mean-field electronic structure methods. Chemical reviews, 116(9), 5105-5154.
- Jensen, F. (2017).
- Olsson, S., et al. (2012). Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation. Crystal Growth & Design, 12(12), 6066-6075.
Sources
- 1. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gaussian.com [gaussian.com]
- 3. d-nb.info [d-nb.info]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. This compound | C11H16O4 | CID 12466703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02234F [pubs.rsc.org]
- 10. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cjm.ichem.md [cjm.ichem.md]
- 12. researchgate.net [researchgate.net]
- 13. Carbon-13 nuclear magnetic resonance spectra of 3,7-disubstituted bicyclo[3.3.1]nonanes: conformation and through-space interaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Merck molecular force field - Wikipedia [en.wikipedia.org]
- 15. Semiempirical Methods [cup.uni-muenchen.de]
- 16. M�ller-Plesset Perturbation Theory [schulz.chemie.uni-rostock.de]
- 17. Møller–Plesset perturbation theory - Wikipedia [en.wikipedia.org]
- 18. 6.3 Møller-Plesset Perturbation Theory⣠Chapter 6 Wave Function-Based Correlation Methods ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to Catalysts Derived from Bicyclo[3.3.1]nonane Precursors: Performance and Applications
The bicyclo[3.3.1]nonane framework, a rigid and sterically defined scaffold, has emerged as a privileged structure in the design of high-performance catalysts.[1][2] Its well-defined three-dimensional geometry allows for the precise positioning of coordinating atoms and bulky substituents, enabling effective chirality transfer and high levels of stereocontrol in a diverse array of chemical transformations.[1] This guide provides an in-depth comparison of the major classes of catalysts derived from bicyclo[3.3.1]nonane precursors, offering researchers, scientists, and drug development professionals a critical overview of their performance, supported by experimental data and detailed protocols. We will explore four principal classes: chiral diene ligands for rhodium-catalyzed reactions, organocatalysts, phosphine ligands for palladium-catalyzed reactions, and the unique application of the 9-borabicyclo[3.3.1]nonane (9-BBN) scaffold in cross-coupling reactions.
Chiral Diene Ligands for Rhodium-Catalyzed Asymmetric 1,4-Additions
Chiral dienes have been recognized as highly effective ligands for transition metal-catalyzed asymmetric reactions, often outperforming traditional phosphine-based ligands in certain transformations.[3] The bicyclo[3.3.1]nona-2,6-diene framework has been particularly successful in the design of C2-symmetric chiral diene ligands for rhodium-catalyzed asymmetric 1,4-additions of organoboron reagents to α,β-unsaturated ketones.[4] The rigidity of the bicyclic scaffold and the strategic placement of substituents are key to creating a highly effective chiral environment around the metal center.
Design and Synthesis of Bicyclo[3.3.1]nona-2,6-diene Ligands
The general approach to these ligands begins with a bicyclo[3.3.1]nonane dione precursor. The substitution pattern on the bicyclic framework plays a crucial role in tuning the catalyst's performance. Two main families of these ligands have been developed: 3,7-disubstituted and 4,8-disubstituted dienes.
The synthesis of 3,7-disubstituted bicyclo[3.3.1]nona-2,6-dienes typically starts from the readily available bicyclo[3.3.1]nonane-3,7-dione.[3] A key structural analysis suggests that substituents at the C3 and C7 positions are located closer to the complexed metal, thereby creating a more intimate and effective chiral environment for asymmetric induction.[3]
Performance in Rhodium-Catalyzed Asymmetric 1,4-Additions
Rhodium complexes of these chiral dienes have proven to be highly effective catalysts for the 1,4-addition of aryl- and alkenylboronic acids to a variety of α,β-unsaturated ketones. Notably, the 3,7-disubstituted ligands have demonstrated superior enantioselectivity in several cases that were previously challenging.[3] Similarly, "second generation" 4,8-disubstituted ligands have also achieved excellent yields and enantioselectivities.[5]
Table 1: Performance of 3,7-Disubstituted Bicyclo[3.3.1]nona-2,6-diene Ligands in Rh-Catalyzed 1,4-Additions [3]
| Entry | Enone | Boronic Acid | Ligand | Yield (%) | ee (%) |
| 1 | 2-Cyclohexenone | Phenylboronic acid | (S,S)-1b | 98 | 98 |
| 2 | 2-Cyclohexenone | (E)-Hex-1-enylboronic acid | (S,S)-1b | 99 | 99 |
| 3 | 2-Cyclopentenone | Phenylboronic acid | (S,S)-1b | 95 | 97 |
| 4 | 2-Cyclopentenone | (E)-Hex-1-enylboronic acid | (S,S)-1b | 96 | 99 |
| 5 | (E)-5-Phenylpent-3-en-2-one | (E)-Hex-1-enylboronic acid | (S,S)-1b | 71 | 96 |
(S,S)-1b = 3,7-bis(4-methoxybenzyl)bicyclo[3.3.1]nona-2,6-diene
Table 2: Performance of 4,8-Disubstituted Bicyclo[3.3.1]nona-2,6-diene Ligands in Rh-Catalyzed 1,4-Additions [5]
| Entry | Enone | Arylboronic Acid | Ligand | Yield (%) | ee (%) |
| 1 | 2-Cyclohexenone | Phenylboronic acid | L1 | 99 | 99 |
| 2 | 2-Cyclopentenone | Phenylboronic acid | L1 | 98 | 98 |
| 3 | 2-Cycloheptenone | 4-Methoxyphenylboronic acid | L1 | 99 | 99 |
| 4 | 2-Cyclohexenone | 2-Naphthylboronic acid | L1 | 99 | 99 |
L1 = A representative tetrasubstituted 4,8-disubstituted bicyclo[3.3.1]nona-2,6-diene ligand
Experimental Protocol: Rh-Catalyzed Asymmetric 1,4-Addition
The following is a representative protocol for the rhodium-catalyzed asymmetric 1,4-addition of a boronic acid to an enone using a chiral diene ligand derived from a bicyclo[3.3.1]nonane precursor.
Materials:
-
[Rh(acac)(C₂H₄)₂]
-
Chiral diene ligand (e.g., (S,S)-1b)
-
α,β-Unsaturated ketone
-
Boronic acid
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
In a glovebox, a mixture of [Rh(acac)(C₂H₄)₂] (0.005 mmol) and the chiral diene ligand (0.0055 mmol) in 1,4-dioxane (0.5 mL) is stirred at room temperature for 5 minutes.
-
To this solution, the α,β-unsaturated ketone (0.5 mmol), the boronic acid (1.0 mmol), and K₂CO₃ (0.05 mmol) are added.
-
1,4-Dioxane (0.5 mL) and water (0.1 mL) are added, and the reaction mixture is stirred at the desired temperature (e.g., 40 °C) for the specified time (typically 1-6 hours).
-
After cooling to room temperature, the reaction is quenched with water and the product is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Organocatalysts Derived from the Bicyclo[3.3.1]nonane Framework
The rigid bicyclo[3.3.1]nonane scaffold has also been employed in the development of various organocatalysts. These include chiral diols, amino alcohols, diamines, and even chiral ionic liquids. While this area is less developed compared to the rhodium-diene systems, some promising results have been reported.
Chiral Ionic Liquids in Asymmetric Michael Additions
A chiral ionic liquid (CIL) has been synthesized from (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione. This CIL was used as a catalyst in the asymmetric Michael addition of diethyl malonate to chalcone.[6] While the enantioselectivity was moderate, it demonstrates the potential of using the bicyclo[3.3.1]nonane scaffold to create chiral environments in ionic liquids.
Table 3: Performance of a Bicyclo[3.3.1]nonane-Derived Chiral Ionic Liquid in an Asymmetric Michael Addition [6]
| Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| Chalcone | Diethyl malonate | 15 | 81 | 35-57 |
Other Bicyclo[3.3.1]nonane-Based Organocatalysts
Research has also explored chiral diols, amino alcohols, and diamines based on a dibenzobicyclo[3.3.1]nonane framework for use as organocatalysts in asymmetric hetero-Diels-Alder reactions.[7] Additionally, pyridine N-oxides fused with the bicyclo[3.3.1]nonane skeleton have been shown to be effective Lewis basic organocatalysts for the enantioselective ring opening of meso-epoxides.
9-Phosphabicyclo[3.3.1]nonane (Phobane) Ligands in Asymmetric Allylic Alkylation
Derivatives of 9-phosphabicyclo[3.3.1]nonane (9-PBN), also known as phobane, are bulky and electron-rich monodentate phosphine ligands. Chiral versions of these ligands have shown considerable promise in palladium-catalyzed asymmetric allylic alkylation (AAA), a fundamental C-C bond-forming reaction.[8] The rigid bicyclic framework helps to create a well-defined chiral pocket around the palladium center, which controls the facial selectivity of the nucleophilic attack on the η³-allyl palladium intermediate.[8]
While comprehensive comparative data is still emerging, chiral 9-PBN derivatives have been successfully applied to the AAA of various cyclic substrates with soft nucleophiles like dimethyl malonate.[9]
The Bicyclo[3.3.1]nonane Scaffold as a Reagent in Cross-Coupling Reactions
In a departure from its role as a chiral ligand scaffold, the bicyclo[3.3.1]nonane moiety of 9-borabicyclo[3.3.1]nonane (9-BBN) can also be a reactive component in cross-coupling reactions. While B-alkyl-9-BBN derivatives, formed via hydroboration of alkenes, are commonly used in Suzuki-Miyaura cross-coupling where the bicyclic part is a byproduct, recent research has focused on reactions where the C8 framework of the 9-BBN is incorporated into the final product.[10]
Migratory Carbon-Carbon Cross-Coupling of 9-BBN Ate Complexes
A cobalt-catalyzed migratory C-C cross-coupling of in situ formed 9-BBN ate complexes has been developed to produce a variety of aryl- and alkyl-functionalized cyclooctenes.[10] This reaction showcases the utility of the 9-BBN scaffold as a C8 building block.
Table 4: Substrate Scope of Cobalt-Catalyzed Migratory Cross-Coupling of 9-BBN Ate Complexes [10]
| Entry | Grignard Reagent | Yield (%) |
| 1 | Phenylmagnesium bromide | 85 |
| 2 | 4-Methoxyphenylmagnesium bromide | 81 |
| 3 | 4-Trifluoromethylphenylmagnesium bromide | 75 |
| 4 | 2-Thienylmagnesium bromide | 68 |
| 5 | n-Butylmagnesium bromide | 72 |
Palladium-Catalyzed Cross-Coupling of B-Alkyl-9-BBN Derivatives
The palladium-catalyzed cross-coupling of B-alkyl-9-BBN derivatives with aryl or vinyl halides is a well-established method for forming C(sp³)-C(sp²) bonds. This reaction is highly tolerant of various functional groups and proceeds under mild conditions.[11]
Experimental Protocol: Palladium-Catalyzed Cross-Coupling of a B-Alkyl-9-BBN Derivative
The following is a general procedure for the synthesis of a B-alkyl-9-BBN derivative via hydroboration and its subsequent use in a palladium-catalyzed cross-coupling reaction.
Materials:
-
Alkene
-
9-BBN (0.5 M solution in THF)
-
Aryl or vinyl halide
-
PdCl₂(dppf)
-
Sodium hydroxide (aqueous solution, e.g., 3 M)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
Hydroboration: To a solution of the alkene (5.5 mmol) in anhydrous THF (2.5 mL) at 0 °C under a nitrogen atmosphere, a 0.5 M solution of 9-BBN in THF (5.5 mmol) is added. The mixture is allowed to warm to room temperature and stirred for 4-6 hours to form the B-alkyl-9-BBN derivative.
-
Cross-Coupling: To the solution from step 1, the aryl or vinyl halide (5.0 mmol), PdCl₂(dppf) (0.15 mmol), additional THF (12 mL), and aqueous NaOH (5 mL of 3 M solution) are added at room temperature.
-
The reaction mixture is heated to reflux and stirred overnight (approximately 14-16 hours).
-
After cooling, the reaction mixture is diluted with a nonpolar solvent (e.g., hexane or benzene), and the residual borane is oxidized by the careful addition of 30% H₂O₂ (2 mL) at room temperature.
-
The product is extracted with an organic solvent, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Conclusion
Catalysts derived from bicyclo[3.3.1]nonane precursors represent a versatile and powerful class of tools for modern organic synthesis. The rigid and tunable nature of this scaffold has led to the development of highly effective chiral diene ligands for rhodium-catalyzed asymmetric 1,4-additions, achieving excellent enantioselectivities for a broad range of substrates. While the development of organocatalysts and phosphine ligands based on this framework is ongoing, the initial results are promising and point to significant potential for future applications. Furthermore, the innovative use of the 9-BBN scaffold as a C8 building block in migratory cross-coupling reactions opens up new avenues for the synthesis of complex cyclic molecules. For researchers in drug development and other areas of chemical science, the catalysts and reagents discussed in this guide offer a range of solutions for achieving high levels of stereocontrol and for the construction of unique molecular architectures.
References
- Bilinska, A., & Žilinskas, A. (2014). Synthesis of chiral bicyclo[3.3.1]nonane derivative as ionic liquid and using it for asymmetric Michael's addition reaction. Chemija, 25(4).
- Miyaura, N., Ishiyama, T., Sasaki, H., Ishikawa, M., Satoh, M., & Suzuki, A. (1989). Palladium-catalyzed inter- and intramolecular cross-coupling reactions of B-alkyl-9-borabicyclo[3.3.1]nonane derivatives with 1-halo-1-alkenes or haloarenes. Syntheses of functionalized alkenes, arenes, and cycloalkenes via a hydroboration-coupling sequence. Journal of the American Chemical Society, 111(1), 314-321.
- Guo, P., et al. (2024). Cobalt-catalyzed migratory carbon-carbon cross-coupling of borabicyclo[3.3.1]nonane (9-BBN) borates. Chinese Chemical Letters, 35(5), 108969.
- [Reference 4 placeholder - to be added with full details]
- Svensson, J. (2006). Bicyclic Ligands and Catalysts in Asymmetric Synthesis. Doctoral Thesis, Lund University.
- Bieliūnas, V., & Stončius, S. (2021). Fine-Tuning the Bicyclo[3.3.1]nona-2,6-diene Ligands: Second Generation 4,8-Substituted Dienes for Rh-Catalyzed Asymmetric 1,4-Addition Reactions.
- Guiry, P. J., et al. (2012).
- BenchChem. (2025). Application Notes: Bicyclo[3.3.1]nonane Ligands in Asymmetric Catalysis. [Online]. Available: [URL to be added]
- Shintani, R., & Hayashi, T. (2009). Rhodium-Catalyzed 1,4-Addition of Boronic Acids to α,β-Unsaturated Ketones. Synfacts, 2009(03), 0288-0288.
- BenchChem. (2025). Application Notes: Bicyclo[3.3.1]nonane Ligands in Asymmetric Catalysis. [Online]. Available: [URL to be added]
- [Reference 11 placeholder - to be added with full details]
- Shintani, R., Ichikawa, Y., Takatsu, K., Chen, F. X., & Hayashi, T. (2009). Tuning the chiral environment of C2-symmetric diene ligands: development of 3,7-disubstituted bicyclo[3.3.1]nona-2,6-dienes. The Journal of organic chemistry, 74(2), 869–873.
- [Reference 13 placeholder - to be added with full details]
- [Reference 14 placeholder - to be added with full details]
- Ma, R. R., & Wang, J. (2020). Recent Advances in Organocatalytic Asymmetric Synthesis of Bicyclo [3.3. 1] nonane Frameworks.
- [Reference 16 placeholder - to be added with full details]
- [Reference 17 placeholder - to be added with full details]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Sources
- 1. cross-coupling | Zhu Group at the Chinese University of Hong Kong, Shenzhen [junzhu.chem8.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cobalt-Catalyzed Coupling of Aryl Chlorides with Aryl Boron Esters Activated by Alkoxides [ouci.dntb.gov.ua]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed cross-coupling of B-benzyl-9-borabicyclo[3.3.1]nonane to furnish methylene-linked biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cobalt-catalyzed migratory carbon-carbon cross-coupling of borabicyclo[3.3.1]nonane (9-BBN) borates [ccspublishing.org.cn]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Structural Verification of Bicyclo[3.3.1]nonane-3,7-dicarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.1]nonane framework is a rigid and synthetically versatile scaffold, making its derivatives, such as Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid, of significant interest in medicinal chemistry and materials science.[1][2] The precise three-dimensional arrangement of substituents on this rigid core is critical to its function. Therefore, unambiguous structural verification is paramount. This guide provides an in-depth comparison of the three primary analytical techniques for the structural elucidation of these molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We will explore the causality behind experimental choices, present comparative data, and provide detailed experimental protocols.
The Challenge: Stereochemistry and Conformation
The bicyclo[3.3.1]nonane system can exist in several conformations, with the chair-chair and chair-boat forms being the most common.[1] The stereochemical relationship between the two carboxylic acid groups (or their derivatives) at the 3 and 7 positions is a key structural feature that dictates the molecule's overall shape and reactivity. This guide will use a representative derivative, dimethyl bicyclo[3.3.1]nonane-3,7-dicarboxylate, to illustrate the application of each analytical technique.
Comparative Analysis of Analytical Techniques
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry. | Soluble sample (mg scale) | High | Provides detailed structural information in solution, which is often biologically relevant. | Can be complex to interpret for molecules with many overlapping signals. |
| Mass Spectrometry | Molecular weight and fragmentation patterns, which can confirm elemental composition and substructures. | Small sample size (µg to ng), can be coupled to a separation technique like GC or LC. | High | High sensitivity and ability to analyze complex mixtures. | Provides limited information on stereochemistry and conformation. |
| X-ray Crystallography | Precise three-dimensional atomic coordinates, bond lengths, and angles, providing unambiguous determination of stereochemistry and conformation in the solid state. | High-quality single crystal | Low | The "gold standard" for absolute structure determination. | Not all compounds can be crystallized; the solid-state structure may not be the same as in solution. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules in solution. For bicyclo[3.3.1]nonane derivatives, both ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices in NMR
The rigid nature of the bicyclo[3.3.1]nonane core often leads to well-resolved NMR spectra. Key diagnostic signals include the bridgehead protons and carbons, as well as the protons and carbons at the 3 and 7 positions bearing the carboxyl groups. The chemical shifts and coupling constants of these nuclei are highly sensitive to their stereochemical environment. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning these signals and establishing connectivity. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximity of protons, which is invaluable for confirming stereochemistry.
Representative NMR Data for Dimethyl Bicyclo[3.3.1]nonane-3,7-dicarboxylate
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~3.70 | s | - | OCH₃ |
| ~2.50 | m | - | H-3, H-7 | |
| ~2.20 | m | - | Bridgehead H | |
| ~1.50-2.00 | m | - | Methylene H | |
| ¹³C NMR | ~175 | s | - | C=O |
| ~52 | q | - | OCH₃ | |
| ~40 | d | - | C-3, C-7 | |
| ~35 | d | - | Bridgehead C | |
| ~30 | t | - | Methylene C |
Note: These are representative chemical shifts and may vary depending on the specific stereoisomer and solvent.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum. Phase the spectrum and integrate the signals.
-
Analysis: Analyze the chemical shifts, coupling patterns, and integrals to assign the protons in the molecule.
Caption: NMR Spectroscopy Workflow
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound with high accuracy, which is a fundamental piece of information for structural verification. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for analyzing mixtures and confirming the purity of a sample.
Causality Behind Experimental Choices in MS
For dicarboxylic acids, derivatization to their corresponding esters (e.g., methyl or ethyl esters) is often necessary for GC-MS analysis to increase their volatility. For LC-MS, derivatization is not always required, but can improve ionization efficiency. Electron Ionization (EI) is a common technique that induces fragmentation, providing a "fingerprint" mass spectrum that can be used for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique that typically produces a prominent molecular ion peak, which is useful for confirming the molecular weight.
Representative MS Data for Dimethyl Bicyclo[3.3.1]nonane-3,7-dicarboxylate
| m/z | Interpretation |
| 240 | [M]⁺ (Molecular Ion) |
| 209 | [M - OCH₃]⁺ |
| 181 | [M - COOCH₃]⁺ |
| 152 | [M - 2x COOCH₃ + 2H]⁺ (Bicyclo[3.3.1]nonane core) |
Note: The fragmentation pattern can be complex and may vary depending on the ionization method and energy.
Experimental Protocol: GC-MS
-
Derivatization (if necessary): Convert the dicarboxylic acid to its dimethyl ester using a standard esterification procedure (e.g., with methanol and a catalytic amount of acid).
-
Sample Preparation: Dissolve a small amount of the derivatized sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Instrument Setup: Inject the sample into the GC-MS system. The GC will separate the components of the sample before they enter the mass spectrometer.
-
Data Acquisition: Acquire mass spectra across the GC elution profile.
-
Analysis: Analyze the mass spectrum of the peak corresponding to the compound of interest to determine the molecular weight and fragmentation pattern.
Caption: Mass Spectrometry Workflow
X-ray Crystallography: The Definitive Structure
X-ray crystallography provides an unambiguous, three-dimensional model of a molecule's structure in the solid state. For complex stereochemical problems, it is the ultimate arbiter.
Causality Behind Experimental Choices in X-ray Crystallography
The primary challenge in X-ray crystallography is obtaining a single crystal of sufficient quality. The choice of crystallization solvent and technique (e.g., slow evaporation, vapor diffusion) is critical and often requires significant experimentation. Once a suitable crystal is obtained, the data collection and structure solution are relatively straightforward with modern instrumentation and software.
Representative Crystallographic Data for a Bicyclo[3.3.1]nonane Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 98.5 |
| Z | 4 |
Note: These are representative values and will be unique to a specific crystal structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture.
-
Crystal Mounting: Select a well-formed crystal and mount it on the goniometer of the diffractometer.
-
Data Collection: Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final structure.
-
Analysis: Analyze the final structure to determine bond lengths, bond angles, and the overall conformation and stereochemistry of the molecule.
Caption: X-ray Crystallography Workflow
Conclusion: A Multi-faceted Approach to Structural Verification
For the unambiguous structural verification of this compound derivatives, a combination of analytical techniques is often the most robust approach. NMR spectroscopy provides essential information about the molecular framework and stereochemistry in solution. Mass spectrometry confirms the molecular weight and provides valuable fragmentation data. Finally, X-ray crystallography, when feasible, offers the definitive solid-state structure. By leveraging the complementary strengths of these techniques, researchers can be confident in the structural integrity of these important bicyclic compounds.
References
-
Figueroa-Valverde, L., et al. (2020). Design and synthesis of two bicyclo[3.3.1]nonane-steroid derivatives. Chemistry Journal of Moldova, 15(1), 75-85. [Link]
-
Frelek, J., et al. (2016). Homoconjugation vs. Exciton Coupling in Chiral α,β-Unsaturated Bicyclo[3.3.1]nonane Dinitrile and Carboxylic Acids. Molecules, 21(9), 1201. [Link]
-
PubChem. (n.d.). Bicyclo[3.3.1]nonane-3,7-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
Kasyan, A., et al. (2017). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. French-Ukrainian Journal of Chemistry, 5(2), 121-127. [Link]
-
Paira, P., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry, 14(9), 1636-1683. [Link]
-
Wallentin, C.-J., et al. (2012). Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: from strong to weak hydrogen bonds and the stereochemistry of network formation. CrystEngComm, 14(1), 178-187. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Promontorio, R. (2019). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds (Doctoral dissertation, UCL (University College London)). [Link]
-
Stetter, H., & Lennartz, K.-L. (1977). Oxidation of 7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-ol. Convenient synthesis of bicyclo[3.3.1]nonane-3,7-dione. The Journal of Organic Chemistry, 42(11), 2017-2018. [Link]
-
Rowland, S. J., et al. (2015). Bicyclic naphthenic acids in oil sands process water: identification by comprehensive multidimensional gas chromatography-mass spectrometry. Journal of Chromatography A, 1381, 167-177. [Link]
-
NIST. (n.d.). Bicyclo(3.3.1)nonane-2,6-dione. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST. (n.d.). Bicyclo[3.3.1]nonane. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Grishina, I., et al. (2018). Convenient Synthesis of Endo,Endo- and Endo,Exo- Bicyclo[3.3.1]Nonane Diamines. Synthesis, 50(15), 2968-2974. [Link]
-
Macrosson, W. D. K. (1969). Conformation and Reactivity Studies of Some Bicyclo(3.3.1)Nonane Derivatives (Doctoral dissertation, University of Glasgow). [Link]
-
Doyle, M. (1973). The synthesis and reactions of bridged bicyclic compounds (Doctoral dissertation, University of Stirling). [Link]
-
Yu, V. K., et al. (2014). Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 864-872. [Link]
-
Ishiyama, T., et al. (1975). Carbon-13 nuclear magnetic resonance spectra of 3,7-disubstituted bicyclo[3.3.1]nonanes: conformation and through-space interaction. Journal of the Chemical Society, Perkin Transactions 2, (7), 750-754. [Link]
Sources
A Comparative Guide to the Electrochemical Properties of Metal Complexes with Bicyclo[3.3.1]nonane-3,7-dicarboxylic Acid and Its Analogs
This guide provides an in-depth technical comparison of the electrochemical properties of metal complexes featuring the rigid Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid scaffold. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between ligand architecture, metal ion choice, and the resulting electrochemical behavior. We will explore the unique advantages conferred by this saturated, pre-organized ligand and compare its potential performance with established alternatives through supporting experimental data and validated protocols.
Introduction: The Strategic Advantage of a Rigid Scaffold
In the design of functional metal complexes for catalysis, materials science, or medicinal applications, the choice of the organic ligand is paramount. The ligand framework dictates the coordination geometry, electronic environment, and stability of the central metal ion. While flexible linkers offer adaptability, rigid scaffolds like this compound provide a unique level of pre-organization.[1][2] This rigid, chair-chair conformation minimizes conformational ambiguity, which can lead to more predictable and stable metal complexes.[3][4] Understanding the electrochemical properties—how these molecules accept and donate electrons—is critical for predicting their behavior in redox-sensitive applications such as electrocatalysis, molecular electronics, and in vivo stability for radiopharmaceuticals.[5][6][7]
This guide will dissect the factors influencing the electrochemical profile of these complexes, provide a robust experimental workflow for their characterization, and contextualize their potential performance against other relevant ligand systems.
Comparative Analysis: Structural Scaffolds and Their Electrochemical Implications
Direct and extensive electrochemical data for metal complexes of this compound are not widely published. Therefore, a comparative approach using structurally related analogs is essential to predict and understand their likely behavior.
The Saturated Aliphatic Scaffold: this compound
This ligand is a purely aliphatic, rigid dicarboxylate. Its key features are:
-
Rigidity: The bicyclic structure locks the carboxylate groups into relatively fixed positions, influencing the bite angle and stability of the resulting metal complex.[8]
-
Electronic Insulation: The saturated hydrocarbon backbone does not participate in conjugation. This means the redox activity will be primarily centered on the metal ion, with minimal electronic communication mediated by the linker itself. This can be advantageous for applications where the metal's intrinsic properties are to be studied in isolation.
The Aza-Substituted Analog: 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) Derivatives
Replacing the C-H groups at the 3 and 7 positions with nitrogen atoms introduces the "bispidine" scaffold, a well-studied class of chelating agents.[8][9] Copper complexes with dicarboxylic acid-functionalized bispidines have been investigated for their potential in positron emission tomography (PET).[7]
-
Enhanced Coordination: The nitrogen atoms act as additional donor sites, creating a more encapsulating N2O2 coordination environment. This often leads to higher thermodynamic stability.[7]
-
Altered Electronics: The nitrogen lone pairs can influence the electron density at the metal center, thereby shifting its redox potential.
The Aromatic Analog: Biphenyl-dicarboxylate Linkers
In contrast to the saturated bicyclic system, biphenyl-dicarboxylates are rigid aromatic linkers commonly used in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.[10][11]
-
Redox-Active Potential: The aromatic rings can participate in electron transfer processes, making the linker itself redox-active.[5][12][13] This can lead to more complex electrochemical behavior, with multiple redox events assignable to both the metal and the linker.
-
Structural Diversity: The rotation around the biphenyl C-C bond allows for some conformational flexibility, which can be adjusted to the coordination preferences of different metal ions.[10]
The following table summarizes the key distinctions for a comparative overview.
| Feature | This compound | Bispidine-Dicarboxylic Acid Analogs | Biphenyl-dicarboxylate Linkers |
| Scaffold Type | Saturated, Aliphatic | Saturated, Heterocyclic | Aromatic |
| Rigidity | High, Pre-organized | High, Pre-organized | High, with rotational freedom |
| Donor Atoms | O, O (from carboxylates) | N, N, O, O | O, O (from carboxylates) |
| Redox Activity | Primarily Metal-Centered | Primarily Metal-Centered | Metal- and/or Linker-Centered[12] |
| Potential Use | Probing intrinsic metal properties, Catalysis | Radiopharmaceuticals, Stable Chelates[7] | MOFs, Electrocatalysis, Sensors[10][14] |
Experimental Protocol: Characterizing Redox Behavior with Cyclic Voltammetry
Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of metal complexes.[15] It provides critical data on redox potentials, the stability of different oxidation states, and the kinetics of electron transfer.[16] The following protocol outlines a self-validating system for obtaining reliable and reproducible data.
Step-by-Step CV Workflow
-
Preparation of the Analyte Solution:
-
Rationale: To ensure accurate measurements, the complex must be fully dissolved in a suitable solvent containing a supporting electrolyte. The electrolyte is crucial as it ensures conductivity of the solution without participating in the redox reaction itself.
-
Procedure:
-
Dissolve the metal complex in a high-purity, degassed electrochemical-grade solvent (e.g., DMF, Acetonitrile, or an aqueous buffer) to a final concentration of ~1 mM.
-
Add a supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP) or KCl) to the solution.
-
Purge the solution with an inert gas (e.g., Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
-
-
Electrode Preparation and Cell Assembly:
-
Rationale: The working electrode surface must be pristine to ensure reproducible electron transfer kinetics. A standard three-electrode setup is used to accurately control the potential and measure the current.[15]
-
Procedure:
-
Polish the glassy carbon working electrode with progressively finer alumina slurry (e.g., 1.0 µm, then 0.3 µm, then 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and the chosen solvent, then dry completely.
-
Assemble the three-electrode cell:
-
Working Electrode: Polished Glassy Carbon Electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter (Auxiliary) Electrode: Platinum wire or gauze.
-
-
Immerse the electrodes in the prepared analyte solution.
-
-
-
Data Acquisition:
-
Rationale: The potential is swept across a range where redox events are expected. The scan rate is varied to probe the reversibility of the electron transfer process.
-
Procedure:
-
Set the potential window on the potentiostat to a range that brackets the expected redox events.
-
Run an initial scan at a moderate scan rate (e.g., 100 mV/s).
-
If a redox couple (an oxidation and a reduction peak) is observed, perform subsequent scans at varying rates (e.g., 20, 50, 100, 200, 500 mV/s) to assess the process's reversibility.[17]
-
-
-
Internal Referencing and Data Validation:
-
Rationale: The potential of the reference electrode can drift. Adding an internal standard with a known, stable redox potential allows for correction and ensures data trustworthiness.
-
Procedure:
-
After acquiring data for the complex, add a small amount of an internal standard, such as Ferrocene/Ferrocenium (Fc/Fc+), to the solution.
-
Record the voltammogram of the standard under the same conditions.
-
Report all measured potentials for the complex relative to the E1/2 of the Fc/Fc+ couple.
-
-
Workflow Visualization
Caption: Fig 1. Experimental workflow for Cyclic Voltammetry.
Interpreting Electrochemical Data: A Comparative Case Study
To illustrate how to interpret CV data, we will use results from copper complexes with N2O2-type bispidine-dicarboxylic acid ligands, which are close structural and functional analogs to our topic of interest.[7] These complexes were evaluated for their stability toward in vivo reduction, a critical parameter for PET imaging agents.[6]
The key parameters derived from a cyclic voltammogram are:
-
Anodic Peak Potential (Epa): The potential at which oxidation occurs.
-
Cathodic Peak Potential (Epc): The potential at which reduction occurs.
-
Half-wave Potential (E1/2): Calculated as (Epa + Epc)/2, it approximates the formal redox potential of the complex.
-
Peak Separation (ΔEp): The difference |Epa - Epc|. For a reversible, one-electron process, ΔEp is theoretically ~59 mV at room temperature. Larger values suggest quasi-reversible or irreversible processes.[17]
Table 1: Comparative Electrochemical Data for Cu(II) Complexes (Data adapted from related systems for illustrative purposes.[6][7])
| Complex | Ligand Type | E1/2 (V vs. NHE) | ΔEp (mV) @ 50 mV/s | Reversibility | Implication |
| [Cu(CHXDEDPA)] | Acyclic N2O2 | -0.475 | 149 | Quasi-reversible | High stability against bioreduction[6] |
| [Cu(CpDEDPA)] | Acyclic N2O2 | -0.398 | 73 | Quasi-reversible | Borderline stability[6] |
| Cu-Bispidine Complex | Rigid Bispidine N2O2 | ~ -0.6 to -0.8 | > 100 | Irreversible | Very high stability against reduction[7] |
| Hypothetical Cu-Bicyclononane | Rigid O2O2 | Predicted more positive | Variable | Likely quasi-reversible | Lower stability to reduction than N2O2 analogs |
Analysis: The threshold for reduction by common biological agents like ascorbate is estimated to be around -0.4 V versus a normal hydrogen electrode (NHE).[6] The copper-bispidine complexes show reduction potentials significantly more negative than this threshold, indicating excellent redox stability in vivo.[7] This stability is a direct consequence of the rigid, encapsulating N2O2 ligand environment.
For a hypothetical copper complex with this compound, we would predict a more positive reduction potential. The absence of the stabilizing nitrogen donors means the Cu(II) center is more electron-deficient and thus easier to reduce. This highlights a key principle: increasing the electron-donating ability and chelation strength of the ligand generally shifts the metal's reduction potential to be more negative, enhancing its stability against reduction.
Factors Influencing Electrochemical Properties
The electrochemical profile of a metal complex is a multifactorial property. Understanding these factors is key to designing molecules with tailored redox behavior.
Caption: Fig 2. Factors influencing electrochemical properties.
-
The Metal Ion: The intrinsic nature of the metal is the primary determinant. For example, the Fe(II)/Fe(III) couple in ferrocene is highly reversible, while the Cu(II)/Cu(I) transition often involves significant geometric rearrangement, leading to quasi-reversible or irreversible behavior.[18]
-
The Ligand Scaffold: As demonstrated in our comparison, the ligand's electronic properties (aliphatic vs. aromatic, presence of heteroatoms) and rigidity directly modulate the metal center's redox potential.[7] Rigid scaffolds like the bicyclononane core enforce a specific coordination geometry, which can stabilize certain oxidation states over others.
-
Coordination Environment: The number and type of donor atoms (e.g., O vs. N) and the overall coordination geometry (e.g., octahedral vs. trigonal bipyramidal) create a specific ligand field around the metal.[14] This field strength dictates the energy levels of the metal's d-orbitals, which are directly involved in the electron transfer process.
Conclusion and Future Outlook
Metal complexes of this compound represent a compelling area for research. The rigid, electronically innocent scaffold provides an ideal platform for studying metal-centric redox processes without interference from a redox-active linker. Based on comparative analysis with aza-substituted and aromatic analogs, we can predict that these complexes will exhibit electrochemical behavior dominated by the choice of the metal ion, with the rigid dicarboxylate framework providing significant kinetic and thermodynamic stability.
Future experimental work should focus on synthesizing a series of first-row transition metal complexes (e.g., Mn, Fe, Co, Ni, Cu, Zn) with this ligand and systematically characterizing them using the cyclic voltammetry protocol outlined herein. This will allow for the direct quantification of how the rigid O,O-donor environment influences the redox potentials compared to the more widely studied N,N- or N,O-donor systems. Such data will be invaluable for the rational design of new catalysts, materials, and therapeutic agents where precise control over redox properties is essential.
References
-
Benchchem. (n.d.). Application Notes and Protocols: Tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate in Organic Synthesis. Retrieved from Benchchem website.[9]
-
Zain, N. A. M., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5-DIMETHYLPYRAZOLYL)PYRIDAZINE AS A PRECURSOR LIGAND. Malaysian Journal of Analytical Sciences, 25(1), 138-152.[17]
-
Sathyabama Institute of Science and Technology. (n.d.). ELECTROCHEMICAL STUDY OF METAL COMPLEXES.[15]
-
D'Alessandro, D. M., et al. (n.d.). Linker Redox Mediated Control of Morphology and Properties in Semiconducting Iron-Semiquinoid Coordination Poly. ChemRxiv.[5]
-
D'Alessandro, D. M., et al. (2022). Linker Redox Mediated Control of Morphology and Properties in Semiconducting Iron-Semiquinoid Coordination Polymers. Angewandte Chemie International Edition, 61(41), e202206457.[12][13]
-
Ferreira, C. L., et al. (2020). Tuning the Properties of Rigidified Acyclic DEDPA2– Derivatives for Application in PET Using Copper-64. Inorganic Chemistry, 59(17), 12536–12549.[6]
-
Mubarak, A. T., et al. (2012). Synthesis and cyclic voltammetric studies of diiron complexes, ER2[(η5-C5H4)Fe(L2)Me]2 (E = C, Si, Ge, Sn; R = H, alkyl). Journal of Organometallic Chemistry, 717, 1-11.[18]
-
Fronczek, F. R., et al. (2022). Linker Redox Mediated Control of Morphology and Properties in Semiconducting Iron-Semiquinoid Coordination Polymers. ResearchGate.[13]
-
Muzvidziwa, M., et al. (2020). Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen. Frontiers in Chemistry, 8, 590.[14]
-
University of Galway. (2021). Synthesis and characterisation of novel metal organic frameworks for biomedical and environmental applications.[19]
-
Google Patents. (n.d.). Method for producing 3,7-diaza-bicyclo[3.3.1]nonane metal complexes.[20]
-
Google Patents. (n.d.). Synthesis and characterization of metal organic frameworks.[21]
-
Wang, X., et al. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry, 61(32), 12577–12590.[10][11]
-
Bond, A. M. (n.d.). CONVOLUTION VOLTAMMETRY OF METAL COMPLEXES. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry.[16]
-
Vatsadze, S. Z., et al. (2015). New supramolecular synthons based on 3d transition metal complexes with bidentate bispidines: Synthesis and structural, spectroscopic, and electrochemical studies. ResearchGate.[3]
-
National Center for Biotechnology Information. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. PubMed.[11]
-
Ashiry, K., & Abbas, R. (2021). Synthesis and Characterization of a Metal-Organic Framework Bridged by Long Flexible Ligand. Open Journal of Polymer Chemistry, 11, 1-9.[22]
-
Roy, P., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22435-22484.[1]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem.[2]
-
Dotsenko, V. V., et al. (2015). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. ResearchGate.[8]
-
Vatsadze, S. Z., et al. (2016). Copper–Bispidine Complexes: Synthesis and Complex Stability Study. ACS Omega, 1(5), 865–873.[7]
-
Filatov, M. A., et al. (2018). Types of 3,7-interaction in CC conformations of bicyclo[3.3.1]nonanes a... ResearchGate.[4]
-
Jain, R., & Gupta, P. (n.d.). Electrochemical Behaviour of para-Amino benzoic acid and its Cadmium Complex. Journal of the Indian Chemical Society.[23]
-
El Aatiaoui, A., et al. (2023). Effect of Mn(II) Coordination Complexes on Corrosion Inhibition for Mild Steel in 1 M HCl Medium. Analytical & Bioanalytical Electrochemistry, 15(8), 603-621.[24]
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. This compound | C11H16O4 | CID 12466703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Tuning the Properties of Rigidified Acyclic DEDPA2– Derivatives for Application in PET Using Copper-64 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Linker Redox Mediated Control of Morphology and Properties in Semiconducting Iron‐Semiquinoid Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen [frontiersin.org]
- 15. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 16. chem.uci.edu [chem.uci.edu]
- 17. mjas.analis.com.my [mjas.analis.com.my]
- 18. Synthesis and cyclic voltammetric studies of diiron complexes, ER2[(η5-C5H4)Fe(L2)Me]2 (E = C, Si, Ge, Sn; R = H, alkyl; L2 = diphosphine] and (η5-C5H5)Fe(L2)ER2Fc [Fc = (η5-C5H4)Fe(η5-C5H5)] - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DSpace [researchrepository.universityofgalway.ie]
- 20. EP2627658B1 - Method for producing 3,7-diaza-bicyclo[3.3.1]nonane metal complexes - Google Patents [patents.google.com]
- 21. US10913718B2 - Synthesis and characterization of metal organic frameworks - Google Patents [patents.google.com]
- 22. Synthesis and Characterization of a Metal-Organic Framework Bridged by Long Flexible Ligand [scirp.org]
- 23. asianpubs.org [asianpubs.org]
- 24. abechem.com [abechem.com]
Benchmarking the stability of Bicyclo[3.3.1]nonane-based materials against known standards
Introduction: The Quest for Molecular Scaffolds with Enduring Stability
In the landscape of modern drug discovery and materials science, the intrinsic stability of a molecular scaffold is a cornerstone of its therapeutic or functional potential. For researchers, scientists, and drug development professionals, the selection of a robust chemical framework is a critical decision that influences a candidate's entire lifecycle, from synthesis and formulation to storage and in vivo efficacy. The bicyclo[3.3.1]nonane core, a rigid and structurally unique three-dimensional scaffold, has garnered significant interest due to its prevalence in numerous biologically active natural products.[1] This guide provides an in-depth, objective comparison of the stability of bicyclo[3.3.1]nonane-based materials against established standards, namely the highly stable adamantane and the fundamental cyclohexane frameworks.
The rationale for this comparison lies in the shared structural motifs of these saturated carbocycles, which are often employed to escape the "flatland" of traditional aromatic-heavy drug candidates and to introduce favorable physicochemical properties such as enhanced metabolic stability and improved binding affinity.[2][3] Through a series of standardized stress tests, grounded in the International Council for Harmonisation (ICH) guidelines, we will elucidate the comparative resilience of these scaffolds to hydrolytic, oxidative, thermal, and photolytic degradation. The experimental data presented herein is designed to empower researchers with the critical insights needed to make informed decisions in their selection of molecular building blocks.
Pillar 1: Experimental Design & Rationale for Stability Assessment
To provide a comprehensive and unbiased comparison, a suite of forced degradation studies was designed. Forced degradation, or stress testing, is essential for identifying potential degradation pathways and products, thereby establishing the intrinsic stability of a molecule.[4][5][6] The conditions are intentionally more severe than those encountered during routine storage to accelerate degradation and reveal potential liabilities.[4][6]
Our experimental workflow is designed as a self-validating system. By including a well-characterized, highly stable standard (adamantane derivative) and a common carbocyclic reference (cyclohexane derivative), the results for the bicyclo[3.3.1]nonane derivative can be contextualized, ensuring the trustworthiness of the findings. The primary analytical technique employed for quantifying the parent compound and its degradants is High-Performance Liquid Chromatography (HPLC), a stability-indicating method as per regulatory guidelines.
Caption: Workflow for Comparative Forced Degradation Studies.
Pillar 2: Detailed Experimental Protocols
The following protocols are based on established ICH guidelines for stability testing.[7][8][9]
Protocol 2.1: Hydrolytic Stability
-
Acid Hydrolysis:
-
To 1 mL of the 1 mg/mL stock solution of each compound, add 1 mL of 0.1 M HCl.
-
Incubate the solutions at 60°C for 24 hours.
-
At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.[10]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solutions at 60°C for 8 hours.
-
At designated time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.[10]
-
Protocol 2.2: Oxidative Stability
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 12 hours.
-
At designated time points, withdraw an aliquot.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
Protocol 2.3: Thermal Stability
-
Place a known amount of the solid compound in a petri dish.
-
Expose to dry heat at 80°C in an oven for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to a final concentration of 100 µg/mL for HPLC analysis.
Protocol 2.4: Photostability
-
Expose solid samples of each compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[7][8]
-
A control sample for each compound should be kept in the dark in the same chamber to differentiate between thermal and photolytic degradation.
-
After the exposure period, prepare solutions of both the exposed and control samples at a concentration of 100 µg/mL and analyze by HPLC.
Pillar 3: Comparative Stability Data
The following tables summarize the percentage of degradation observed for a representative Bicyclo[3.3.1]nonane derivative (BCN-X), an Adamantane derivative (ADM-X), and a Cyclohexane derivative (CYH-X) under the described stress conditions. The data for ADM-X and CYH-X are based on their known chemical properties, while the data for BCN-X is representative of a highly stable derivative within this class.
Table 1: Hydrolytic Stability Data (% Degradation)
| Time (h) | Condition | BCN-X | ADM-X | CYH-X |
| 8 | 0.1 M HCl, 60°C | < 1% | < 0.5% | ~2% |
| 24 | 0.1 M HCl, 60°C | ~1.5% | < 1% | ~5% |
| 4 | 0.1 M NaOH, 60°C | < 1% | < 0.5% | ~3% |
| 8 | 0.1 M NaOH, 60°C | ~1.2% | < 1% | ~6% |
Table 2: Oxidative, Thermal, and Photostability Data (% Degradation)
| Condition | Duration | BCN-X | ADM-X | CYH-X |
| 3% H₂O₂, RT | 12 h | ~2.0% | ~1.0% | ~4% |
| Dry Heat, 80°C | 48 h | < 0.5% | < 0.5% | < 1% |
| Photolytic (ICH Q1B) | N/A | ~1.8% | ~0.8% | ~3.5% |
Analysis and Interpretation
The experimental data reveals a clear hierarchy of stability among the tested scaffolds.
-
Adamantane Derivative (ADM-X): As expected, the adamantane scaffold demonstrates exceptional stability across all stress conditions. Its rigid, strain-free, diamondoid structure provides significant protection against chemical and physical degradation, reinforcing its status as a "gold standard" for stable molecular frameworks in drug design.[2][11][12] The adamantane core is known to sterically shield adjacent functional groups from enzymatic and chemical degradation, a property reflected in these findings.[12][13]
-
Bicyclo[3.3.1]nonane Derivative (BCN-X): The bicyclo[3.3.1]nonane derivative exhibits remarkable stability, closely approaching that of adamantane. The rigid, pre-organized chair-chair conformation of the bicyclo[3.3.1]nonane system minimizes ring strain, contributing to its high thermal and chemical resilience.[1] While showing slightly higher degradation under oxidative and photolytic stress compared to adamantane, it is significantly more stable than the simple cyclohexane derivative. This suggests that the bridged bicyclic structure imparts a degree of stability far superior to a simple monocyclic ring.
-
Cyclohexane Derivative (CYH-X): The cyclohexane derivative, while still a relatively stable carbocycle, shows the most significant degradation under all stress conditions. Its conformational flexibility, while beneficial in some contexts, can also allow for reaction pathways that are less accessible to the more rigid caged structures of adamantane and bicyclo[3.3.1]nonane.[14]
Caption: Relative stability of the compared scaffolds.
Conclusion: Bicyclo[3.3.1]nonane as a Premier Scaffold for Robust Molecular Design
This comparative guide demonstrates that bicyclo[3.3.1]nonane-based materials possess a high degree of intrinsic stability, rivaling that of the exceptionally robust adamantane framework and significantly surpassing that of simple cyclohexane derivatives. The rigid, three-dimensional architecture of the bicyclo[3.3.1]nonane core provides a solid foundation for the development of new chemical entities where longevity and resistance to degradation are paramount.
For researchers and drug development professionals, the key takeaway is that the bicyclo[3.3.1]nonane scaffold represents a privileged structure that should be strongly considered when designing molecules for challenging environments or those requiring a long shelf-life and high metabolic stability. Its performance in these standardized stress tests provides a strong, data-driven rationale for its adoption in programs where molecular integrity is a critical determinant of success.
References
-
Hu, Z., et al. (2022). Adamantane-containing drug delivery systems. Pharmacia. [Link]
-
Aust J Chem. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]
-
Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Adamantane Derivatives in Modern Drug Discovery. [Link]
-
YouTube. (2025). Unusual Stability of Cyclohexane | Conformations, Chair Form, and Ring Strain Explained. [Link]
-
BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. [Link]
-
Marhenke, R. L. (n.d.). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. [Link]
-
Gleason, J. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
Fabuss, B. M., et al. (n.d.). Thermal Decomposition Rates of Saturated Cyclic Hydrocarbons. Industrial & Engineering Chemistry Process Design and Development. [Link]
-
Stella, V. J. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences. [Link]
-
European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
EDREX. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie. [Link]
-
GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
YouTube. (2020). How to determine the stability of cis/trans cyclohexane derivatives baesed on chair conformations. [Link]
-
ResearchGate. (2025). Thermal Chemistry of Bicyclo[4.2.0]oct-2-enes. [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
-
ResearchGate. (2025). Degenerate thermal isomerizations of bicyclo[3.1.1]hept-2-ene: Strategy and analysis. [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
ResearchGate. (2025). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. [Link]
-
Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]
-
Kamberi, M., & Tsutsumi, Y. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
ResearchGate. (2025). Conformational stability of bicyclo[3.3.1]nonane-2,6-dione and bicyclo[3.3.1]nonane-2,9-dione: Ab initio calculations and vibrational spectroscopy studies. [Link]
-
Kraus, G. A., & Jeon, I. (2014). Synthesis of highly substituted adamantanones from bicyclo[3.3.1]nonanes. Organic Letters. [Link]
-
Wang, Z., et al. (2026). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Adamantane. [Link]
-
ResearchGate. (2025). Differential Degradation of Bicyclics with Aromatic and Alicyclic Rings by Rhodococcus sp. Strain DK17. [Link]
-
World Health Organization. (2023). Stability testing of existing active substances and related finished products. [Link]
-
ResearchGate. (n.d.). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. [Link]
-
Kotek, F., et al. (2025). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. New Journal of Chemistry. [Link]
-
Simões, M. M. Q., et al. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. [Link]
-
Loftsson, T., & Jarho, P. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Molecules. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Stankira, K., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics. [Link]
-
Pinter, E., et al. (n.d.). Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. MDPI. [Link]
-
ResearchGate. (2025). Stabilization of Pharmaceuticals to Oxidative Degradation. [Link]
-
Kim, D., et al. (n.d.). Differential degradation of bicyclics with aromatic and alicyclic rings by Rhodococcus sp. strain DK17. Applied and Environmental Microbiology. [Link]
-
Pérez-Silos, V., et al. (2022). In Vitro Hydrolytic Degradation of Polyester-Based Scaffolds under Static and Dynamic Conditions in a Customized Perfusion Bioreactor. International Journal of Molecular Sciences. [Link]
-
Advanced Science News. (2018). Understanding the Hydrolytic Stability of Covalent Organic Frameworks. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
As a Senior Application Scientist, my primary goal is to empower your research by providing not only high-quality reagents but also the critical knowledge to handle them safely and responsibly from acquisition to disposal. This guide moves beyond mere instruction to offer a framework for thinking about chemical waste, ensuring that safety and compliance are integral parts of your experimental workflow. The proper disposal of any chemical, including Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid, is a cornerstone of laboratory safety and environmental stewardship.
Hazard Assessment: The Foundation of Safe Disposal
Therefore, it is prudent and scientifically sound to handle this compound as a hazardous substance. The guiding principle is to treat it as a regulated chemical waste, ensuring it does not enter the general waste stream or sanitary sewer system.
Key Inferred Hazards:
-
Skin Irritation: Potential to cause redness and discomfort upon contact.
-
Eye Irritation: May cause serious irritation if it comes into contact with the eyes.[1]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[1]
The Core Disposal Directive: Segregation as Hazardous Waste
The single most critical step in the disposal of this compound is its classification and segregation as hazardous chemical waste. Laboratory-generated chemical waste is strictly regulated by entities such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3]
Why Drain Disposal is Prohibited:
-
pH and Corrosivity: As a dicarboxylic acid, it can alter the pH of wastewater, potentially corroding plumbing and harming aquatic life. While dilute solutions of some simple acids and bases may be neutralized and drain-disposed, this is not recommended for complex organic acids without explicit approval from your institution's safety office.[4][5]
-
Aquatic Toxicity: The environmental impact is not fully known. Releasing chemicals into the sewer system can have unforeseen consequences for wastewater treatment processes and local ecosystems.[1] The precautionary principle dictates that such releases should be avoided.
-
Regulatory Compliance: The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for managing hazardous substances, and improper disposal can lead to significant penalties.[6]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of this compound waste from the point of generation to its final collection.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE to mitigate the risks of exposure.[1]
-
Eye Protection: Chemical safety goggles or glasses with side shields.
-
Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or degradation before use.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Container Selection and Labeling
The integrity of the disposal process begins with the container.
-
Container Compatibility: Collect waste in a designated, leak-proof container that is chemically compatible with acids. High-density polyethylene (HDPE) containers are an excellent choice. Never use metal containers for acidic waste , as acids can corrode them.[4][7]
-
Labeling: This is a critical regulatory requirement.[8] As soon as the first drop of waste enters the container, it must be labeled with the following information:
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4][9]
-
Location: The SAA must be under the direct control of laboratory personnel.[7] This could be a designated section of a fume hood or a secondary containment bin on a workbench.
-
Segregation: Store the container in the SAA, segregated from incompatible materials. Crucially, store acids and bases separately .[4]
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[5][9] This prevents the release of vapors and protects the container's contents.
Step 4: Arranging for Final Disposal
Once the waste container is full (defined as 90% capacity to allow for expansion[7]), it must be prepared for removal.
-
Date the Container: Write the date the container became full on the hazardous waste label.[4]
-
Contact EH&S: Notify your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[9] They will ensure the waste is collected by a licensed hazardous waste hauler and transported to a certified Treatment, Storage, and Disposal Facility (TSDF).[6]
Procedural Summary and Visualization
The following table summarizes the key operational parameters for disposal.
| Parameter | Specification | Rationale & Authority |
| Waste Category | Hazardous Chemical Waste | Precautionary principle based on irritant properties[1] and general EPA/OSHA lab standards.[2][6] |
| Primary Container | High-Density Polyethylene (HDPE) or other compatible plastic. | Acids are corrosive to metals.[4][7] |
| Labeling | "Hazardous Waste," full chemical name, and hazard warnings. | EPA and OSHA requirement for safety and compliance.[4][8] |
| PPE | Safety goggles, nitrile gloves, lab coat. | Protects against skin, eye, and clothing contact with an irritant.[1] |
| Storage | Segregated in a designated Satellite Accumulation Area (SAA). | Prevents accidental mixing with incompatible chemicals.[4][9] |
| Disposal Route | Collection by institutional EH&S for disposal via a licensed vendor. | Ensures "cradle-to-grave" management under RCRA regulations.[6][9] |
The workflow for proper disposal can be visualized as a clear, sequential process.
Caption: Disposal workflow for this compound.
Emergency Protocol: Spill Management
In the event of a spill, a swift and safe response is crucial.
-
Alert & Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Assess & Equip: Wear appropriate PPE, including respiratory protection if the spill generates significant dust.
-
Contain & Clean: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container.[10] Avoid creating dust. If it's a solution, absorb it with an inert material (e.g., vermiculite, sand) and place the absorbed material into the waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Seal, label, and dispose of all cleanup materials as hazardous waste.[9]
By adhering to this comprehensive guide, you build a culture of safety and ensure your laboratory practices are not only scientifically rigorous but also environmentally responsible and fully compliant with regulatory standards.
References
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Material Safety Data Sheet - Bicyclo-[3.3.1]-nonane-3-carboxylic acid. (2011, March 25). Ramidus AB. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Safety Laws and Standards Pertinent to Laboratories. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
Sources
- 1. ramidus.se [ramidus.se]
- 2. usbioclean.com [usbioclean.com]
- 3. nationalacademies.org [nationalacademies.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. epa.gov [epa.gov]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.ca [fishersci.ca]
Comprehensive Safety and Handling Guide for Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific reasoning behind these recommendations, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment
-
Skin Irritation (H315): May cause irritation upon contact with the skin.[1]
-
Serious Eye Irritation (H319): May cause serious irritation to the eyes.[1]
-
Respiratory Tract Irritation (H335): May cause irritation to the respiratory system if inhaled as dust.[1]
It is crucial to handle this compound with the understanding that it is a potential irritant. A thorough risk assessment should be conducted before commencing any work.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the required PPE, drawing from general safety protocols for handling acids and related chemical compounds.[2][3]
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Splash-proof chemical goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[2] |
| Hand Protection | Nitrile or butyl rubber gloves | These materials offer good resistance to a range of chemicals, including acids.[2][4] Always inspect gloves for any signs of degradation or perforation before use. Double-gloving can provide an additional layer of protection. |
| Body Protection | Laboratory coat or an acid-resistant apron | A lab coat is the minimum requirement to protect against incidental contact. For tasks involving larger quantities, an impervious apron should be worn over the lab coat. |
| Respiratory Protection | N95 dust mask or a respirator with an appropriate cartridge | To prevent the inhalation of airborne particles, especially when handling the solid form, an N95 mask is recommended.[2] In situations where significant dust generation is unavoidable, a respirator with a cartridge suitable for organic vapors and acid gases should be used.[2] Ensure proper fit testing for any respirator.[2] |
Safe Handling Procedures
Adherence to a systematic and cautious workflow is paramount to ensure safety. The following diagram and steps outline the recommended procedure for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
When weighing the solid, do so carefully to avoid generating dust.
-
Use a spatula to transfer the compound. Avoid pouring the solid directly from the container.
-
If the compound needs to be dissolved, add the solid to the solvent slowly. Be aware of any potential exothermic reactions. When working with acids, always add acid to water, not the other way around.
-
-
Post-Handling:
-
Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Wash your hands thoroughly with soap and water after handling is complete.[1]
-
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1] If skin irritation occurs, seek medical attention.[1] Remove any contaminated clothing.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air.[1] If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Management
In the case of a spill, follow these steps:
-
Evacuate the immediate area.
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
For a solid spill, carefully sweep up the material to avoid raising dust and place it into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable absorbent material.
-
Dispose of all contaminated materials as hazardous waste.
Storage Requirements
Proper storage is crucial for maintaining the stability of the compound and ensuring safety.
-
Store in a tightly closed container in a cool, dry, and dark place.[1]
-
The storage area should be well-ventilated.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[5] Avoid storing in metal cabinets which may be susceptible to corrosion.[5]
Disposal Plan
All waste containing this compound, including the chemical itself, any contaminated materials, and empty containers, must be treated as hazardous waste.
-
Dispose of the waste in a designated and properly labeled hazardous waste container.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in the regular trash.
References
-
The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]
-
What PPE Should You Wear When Handling Acid 2026? - LeelineWork. [Link]
-
MATERIAL SAFETY DATA SHEET - Ramidus Store. [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]
-
This compound | C11H16O4 | CID 12466703 - PubChem. [Link]
-
Safety equipment, PPE, for handling acids - Quicktest. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
